4-(3-Bromophenyl)-2,6-diphenylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)-2,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMSGKUGXMWVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864377-28-6 | |
| Record name | 4-(3-Bromophenyl)-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, a substituted pyrimidine with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical and physical properties, synthesis, reactivity, and prospective applications.
Core Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature.[1][2] Its core structure consists of a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and a 3-bromophenyl group at position 4. The presence of the bromine atom and the aromatic rings are key determinants of its chemical reactivity and physical characteristics.
| Property | Value | Reference |
| CAS Number | 864377-28-6 | [1] |
| Molecular Formula | C₂₂H₁₅BrN₂ | [1] |
| Molecular Weight | 387.27 g/mol | [1] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 134.0 to 138.0 °C | [1][2] |
| Boiling Point | 450 °C (predicted) | [1] |
| Density | 1.345 g/cm³ (predicted) | [1][2] |
| Flash Point | 226 °C (predicted) | [1] |
| pKa | 0.41±0.30 (predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a condensation reaction. A common and effective method involves the reaction of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one with benzamidine hydrochloride in the presence of a base.[1]
Synthetic Protocol
This protocol is based on established methodologies for the synthesis of substituted pyrimidines.[1]
Materials:
-
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one
-
Benzamidine hydrochloride hydrate
-
Potassium carbonate
-
Ethanol
-
Ethoxyethanol
Procedure:
-
In a reaction vessel, suspend benzamidine hydrochloride hydrate (34.8 mmol) and potassium carbonate (73.1 mmol) in 50 mL of ethanol.
-
Heat the suspension to 90 °C with stirring under a dry air atmosphere.
-
Slowly add a solution of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (69.7 mmol) dissolved in 20 mL of hot ethoxyethanol dropwise to the heated suspension.
-
Maintain the reaction mixture at 90 °C for 24 hours.
-
After the reaction is complete, cool the mixture to 25 °C.
-
Collect the solid product by filtration.
-
Wash the collected solid sequentially with ethanol, water, and then ethanol again.
-
The resulting crude product can be used in subsequent steps without further purification.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings and the pyrimidine ring. The integration of this region would correspond to 15 protons.
-
¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically 120-170 ppm). Key signals would include those for the carbon atoms of the pyrimidine ring and the three distinct phenyl rings. The carbon attached to the bromine atom would appear in a characteristic region of the spectrum.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and pyrimidine rings (in the range of 1400-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (387.27 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[6]
Chemical Reactivity and Potential for Further Modification
The chemical reactivity of this compound is largely dictated by the pyrimidine core and the bromophenyl substituent.
Reactivity of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient system, which influences its reactivity. It is generally resistant to electrophilic substitution but can undergo nucleophilic substitution, particularly at positions 2, 4, and 6 if appropriate leaving groups are present.
Reactivity of the Bromophenyl Group
The bromine atom on the phenyl ring is a versatile functional group for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is a powerful and widely used reaction for the formation of carbon-carbon bonds. The bromine atom of this compound can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters.[7][8] This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, enabling the synthesis of a library of derivatives with diverse electronic and steric properties.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura coupling reaction.[7][8]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane)
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent and water to the flask.
-
Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: Proposed mechanism of anticancer activity via Aurora Kinase A inhibition.
Other Potential Therapeutic Areas
The 2,4,6-trisubstituted pyrimidine scaffold has also been associated with:
-
Antimalarial activity: Several compounds with this core structure have shown potent activity against Plasmodium falciparum. [9]* Antileishmanial activity: These compounds have also been investigated as potential treatments for leishmaniasis. [2]* Antibacterial activity: Certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. [10]
Materials Science
The rigid, aromatic structure of this compound suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The ability to functionalize the molecule via the bromo group allows for the tuning of its photophysical and electronic properties.
Conclusion
This compound is a versatile molecule with a rich chemical landscape. Its straightforward synthesis and the reactivity of the bromophenyl group make it an excellent platform for the development of new compounds with tailored properties. The established biological activities of the broader class of 2,4,6-trisubstituted pyrimidines, particularly in oncology, highlight the significant potential of this compound and its derivatives in drug discovery. Further investigation into its specific biological targets and structure-activity relationships is warranted to fully exploit its therapeutic and technological potential.
References
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- Agarwal, A., et al. (2005). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorganic & Medicinal Chemistry, 13(15), 4645-4650. [Link]
- Ganesh, M. G. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Pharmaceutical Chemistry and Analysis, 12(3), 179-181. [Link]
- Supporting Information for a scientific article. (n.d.). [Link]
- Basnet, A., et al. (2007). 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. Bioorganic & Medicinal Chemistry, 15(13), 4351-4359. [Link]
- Li, J., et al. (2023). Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles. The Journal of Organic Chemistry, 88(17), 12135-12145. [Link]
- Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]
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- Al-Zahrani, K. A. M., & El-Gazzar, A. B. A. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Scientific Reports, 7(1), 11719. [Link]
- SUPPORTING INFORMATION A Green Synthesis of N-heterocyclic Pyrimido [4,5-b] Quinolines and Pyrido [2,3-d] Pyrimidines Via Mechan. (n.d.). [Link]
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4-(3-Bromophenyl)-2,6-diphenylpyrimidine CAS number 864377-28-6
An In-Depth Technical Guide to 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS No. 864377-28-6)
Introduction
This compound, identified by CAS number 864377-28-6, is a trisubstituted pyrimidine derivative that serves as a pivotal intermediate in advanced chemical synthesis. The strategic placement of a bromophenyl moiety at the C4 position of the pyrimidine core, flanked by two phenyl groups at C2 and C6, imparts a unique combination of steric and electronic properties. The bromine atom acts as a versatile functional handle, enabling a wide array of subsequent cross-coupling reactions. This makes the molecule a highly valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization methods, and its significant applications in the fields of medicinal chemistry and materials science, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
The compound typically presents as a white to almost white crystalline powder.[1][2][3] Its core structure consists of a central pyrimidine ring substituted with three aromatic groups, leading to a high molecular weight and a non-planar conformation. The phenyl rings are twisted relative to the central pyrimidine heterocycle, a common feature in such multi-aryl systems that influences crystal packing and solubility.[4][5]
| Property | Value | Source(s) |
| CAS Number | 864377-28-6 | [1][2][3] |
| Molecular Formula | C₂₂H₁₅BrN₂ | [1][2][6] |
| Molecular Weight | 387.27 g/mol | [1][2][3] |
| Melting Point | 134.0 to 138.0 °C | [1][2][3] |
| Boiling Point | ~450 °C (Predicted) | [1][2][3] |
| Density | ~1.345 g/cm³ (Predicted) | [1][2][3] |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Purity | >98.0% (HPLC) | |
| Storage | Sealed in dry, Room Temperature | [1][2] |
Synthesis and Mechanistic Insight
The construction of the 2,4,6-trisubstituted pyrimidine core is most effectively achieved through a condensation-cyclization reaction. The primary and most cited synthetic route involves the reaction between an α,β-unsaturated ketone (a chalcone derivative) and an amidine.[1] This method is a cornerstone of pyrimidine synthesis due to its reliability and the accessibility of the starting materials.
Key Synthetic Precursors:
-
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one: The chalcone component that provides the C4, C5, and C6 atoms of the pyrimidine ring.
-
Benzamidine hydrochloride: The amidine component that provides the N1, C2, and N3 atoms.
-
Base (e.g., Potassium Carbonate): Required to deprotonate the amidine hydrochloride, generating the free amidine base necessary for the nucleophilic attack.
Reaction Mechanism Workflow
The synthesis proceeds via a well-established pathway. First, the base generates the neutral benzamidine. This species then acts as a nucleophile, undergoing aza-Michael addition to the β-carbon of the chalcone. The resulting intermediate then undergoes an intramolecular cyclization through the attack of the second nitrogen atom onto the ketone carbonyl. Subsequent dehydration and aromatization (often an oxidation step, which can occur in air) lead to the formation of the stable 2,4,6-trisubstituted pyrimidine ring.
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Introduction: The Significance of Substituted Pyrimidines
An In-Depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a multitude of clinically significant therapeutic agents.[1][2] Its versatile structure allows for extensive functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] this compound is a tetrasubstituted pyrimidine, a class of compounds that presents a unique three-dimensional arrangement of aryl substituents, making it a valuable building block in drug discovery and materials science. The presence of the bromophenyl moiety offers a reactive handle for further chemical modification through cross-coupling reactions, enabling the generation of diverse molecular libraries for biological screening.
This guide provides a comprehensive, mechanistically-grounded overview of a reliable and efficient two-step synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development.
Overall Synthetic Strategy
The synthesis is logically approached via a convergent strategy, centered on the construction of a chalcone intermediate, which subsequently undergoes cyclocondensation to form the target pyrimidine ring. This common and robust method for pyrimidine synthesis allows for the independent preparation and purification of the intermediate, ensuring a high-quality final product.
The retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of the target pyrimidine.
Part I: Synthesis of the Chalcone Intermediate
The first stage of the synthesis involves the creation of the α,β-unsaturated ketone core, specifically (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one. This is achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde and a ketone.[6][7]
Reaction Mechanism: Claisen-Schmidt Condensation
The reaction proceeds via an aldol condensation mechanism. A strong base (e.g., KOH or NaOH) deprotonates the α-carbon of acetophenone to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. The resulting alkoxide intermediate is protonated to form an aldol adduct, which readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone, known as a chalcone.[6][7][8]
Caption: Mechanism of chalcone synthesis.
Experimental Protocol: (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one
-
Dissolve 3-bromobenzaldehyde and acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare an aqueous solution of potassium hydroxide (KOH).
-
Cool the flask containing the aldehyde and ketone solution in an ice bath.
-
Slowly add the KOH solution dropwise to the stirred reaction mixture while maintaining the temperature at or below room temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours. The formation of a precipitate is typically observed.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid product by suction filtration.
-
Wash the crude product thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one as a crystalline solid.[9]
Data Presentation: Reagents for Chalcone Synthesis
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 3-Bromobenzaldehyde | 185.02 | 0.01 | 1.0 | 1.85 g |
| Acetophenone | 120.15 | 0.01 | 1.0 | 1.20 g (1.17 mL) |
| Potassium Hydroxide | 56.11 | 0.01 | 1.0 | 0.56 g |
| Ethanol (Solvent) | - | - | - | ~20 mL |
| Water (for KOH) | - | - | - | ~10 mL |
Part II: Synthesis of this compound
With the chalcone intermediate in hand, the final step is the construction of the pyrimidine ring. This is accomplished through a cyclocondensation reaction with benzamidine hydrochloride in the presence of a base.
Reaction Mechanism: Pyrimidine Formation
The formation of the pyrimidine ring proceeds through a sequence of reactions. First, the benzamidine acts as a binucleophile. One of the nitrogen atoms performs a Michael (1,4-conjugate) addition to the β-carbon of the chalcone's α,β-unsaturated system.[10] This is followed by an intramolecular cyclization, where the second nitrogen atom of the amidine attacks the carbonyl carbon of the former chalcone. The resulting heterocyclic intermediate then undergoes dehydration and aromatization to yield the stable this compound.
Caption: Mechanism of pyrimidine ring synthesis.
Experimental Protocol
This protocol is adapted from a known procedure for the target compound.[11]
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Suspend benzamidine hydrochloride hydrate and potassium carbonate in ethanol.
-
Heat the suspension to 90 °C with vigorous stirring.
-
In a separate beaker, dissolve the chalcone intermediate, (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one, in a minimal amount of hot ethoxyethanol.
-
Add the hot chalcone solution dropwise to the stirred benzamidine suspension.
-
Maintain the reaction mixture at reflux (around 90 °C) for approximately 24 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid sequentially with ethanol, water, and then again with ethanol to remove any unreacted starting materials and inorganic salts.
-
The resulting crude product can be used directly or further purified by recrystallization if necessary.
Data Presentation: Reagents for Pyrimidine Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Chalcone Intermediate | C15H11BrO | 287.15 | 69.7 mmol | 1.0 | 20.0 g |
| Benzamidine HCl Hydrate | C7H8N2·HCl·xH2O | 156.61 (anhydrous) | 34.8 mmol | 0.5 | 5.45 g |
| Potassium Carbonate | K2CO3 | 138.21 | 73.1 mmol | 1.05 | 10.1 g |
| Ethanol (Solvent) | C2H5OH | - | - | - | 50 mL |
| Ethoxyethanol (Solvent) | C4H10O2 | - | - | - | 20 mL |
Note: The original literature specifies using half the molar quantity of benzamidine relative to the chalcone. This suggests a potential typo in the source, as a 1:1 stoichiometry is mechanistically expected. Researchers should consider optimizing this ratio.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity. The reported range is 134-138 °C.[12]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical shifts and coupling constants for all protons and carbons in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C22H15BrN2, MW: 387.27 g/mol ).[11][13]
-
Infrared (IR) Spectroscopy: Shows the characteristic vibrational frequencies for the functional groups present, confirming the absence of the starting material's carbonyl group.
Conclusion
The synthesis of this compound is reliably achieved through a robust two-step sequence involving a Claisen-Schmidt condensation followed by a cyclocondensation with benzamidine. This methodology is high-yielding and utilizes readily available starting materials, making it an excellent choice for laboratory-scale synthesis. The resulting product is a valuable intermediate for developing novel compounds in medicinal chemistry and materials science, owing to the versatility of the pyrimidine core and the synthetic handle provided by the bromo substituent.
References
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4-(3-Bromophenyl)-2,6-diphenylpyrimidine molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] This guide focuses on this compound, a molecule of significant interest due to its unique combination of a proven heterocyclic core and strategically positioned functional groups amenable to further synthetic modification. As a senior application scientist, my objective is to provide not just a static description of this molecule, but a dynamic guide to its structural elucidation. We will explore the causality behind the necessary experimental choices, from synthesis to advanced characterization, providing field-proven insights for professionals in drug discovery and development. This document is designed as a self-validating system, where each described protocol serves to confirm the molecule's identity and conformation, ensuring the highest degree of scientific integrity.
Molecular Identity and Physicochemical Characteristics
The foundational step in any molecular investigation is to establish the compound's basic identity and properties. This compound is a solid, appearing as a white to off-white crystalline powder under standard conditions.[2][3] Its key identifiers and physicochemical properties are summarized below, providing a baseline for all subsequent experimental work. The presence of the bromine atom and the aromatic systems suggests moderate to low aqueous solubility and a preference for organic solvents.
| Property | Value | Source(s) |
| CAS Number | 864377-28-6 | [2] |
| Molecular Formula | C₂₂H₁₅BrN₂ | [4] |
| Molecular Weight | 387.27 g/mol | [3] |
| Melting Point | 134.0 to 138.0 °C | [2] |
| Boiling Point | ~450 °C (Predicted) | [2] |
| Density | ~1.345 g/cm³ (Predicted) | [3] |
| Appearance | White to Almost white powder to crystal | |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Br | [4] |
Synthesis Pathway and Mechanistic Considerations
The construction of the target molecule is most effectively achieved through a well-established condensation reaction, a cornerstone of heterocyclic chemistry. The primary documented route involves the reaction of a chalcone derivative with benzamidine.[2] Understanding this pathway is critical, as impurities or side products from the synthesis can confound subsequent structural analysis.
The chosen synthesis involves the cyclocondensation of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one with benzamidine hydrochloride.[2] This reaction leverages the electrophilic nature of the β-carbon of the α,β-unsaturated ketone (chalcone) and the nucleophilic character of the amidine nitrogens. The use of a base, such as potassium carbonate, is essential to deprotonate the benzamidine hydrochloride, liberating the free amidine to participate in the reaction.
Caption: Synthetic workflow for this compound.
A Guide to Structural Elucidation
Confirming the molecular structure of this compound requires a multi-technique approach. The following protocols are presented as a self-validating workflow, where the results of each experiment corroborate the others to build an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for optimal resolution of aromatic signals).
-
Acquisition of ¹H Spectrum: Acquire a standard proton spectrum. The expected chemical shift range is ~7.0-9.0 ppm.
-
Acquisition of ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. The expected chemical shift range is ~110-170 ppm for the aromatic and pyrimidine carbons.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Anticipated Spectral Features:
-
¹H NMR: The 15 protons are all in the aromatic region. The signals will be complex due to overlapping multiplets. Key diagnostic signals would include those from the 3-bromophenyl ring, which would exhibit a distinct splitting pattern. The lone proton on the pyrimidine ring (at C5) is expected to be a singlet and shifted downfield.
-
¹³C NMR: Expect 11 distinct signals in the aromatic region (some carbons will be equivalent by symmetry in the unsubstituted phenyl rings). The carbons of the pyrimidine ring (C2, C4, C5, C6) will be key identifiers, with C2, C4, and C6 typically appearing at lower field (>150 ppm) and the carbon bearing the bromine atom (C3' of the bromophenyl ring) showing a characteristic shift around 122 ppm.
Mass Spectrometry (MS)
MS provides the exact molecular weight and offers clues to the structure through fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the observation of the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: Look for the molecular ion peak [M+H]⁺. A key diagnostic feature will be the isotopic pattern characteristic of a molecule containing one bromine atom: two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). The exact mass measurement should be within 5 ppm of the calculated value for C₂₂H₁₆BrN₂⁺.
Single-Crystal X-ray Diffraction
While NMR and MS establish connectivity, only X-ray crystallography can definitively determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the crucial dihedral angles between the ring systems.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A recommended starting point is slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/dichloromethane or ethyl acetate/hexane).
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal vibrations. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom, which simplifies finding the remaining atoms. Refine the structural model against the experimental data to achieve the best fit.
Expected Structural Insights:
Based on data from the closely related compound 4-(4-bromophenyl)-2,6-diphenylpyridine, the three phenyl rings are not expected to be coplanar with the central pyrimidine ring.[5][6] They will likely be twisted with significant dihedral angles, adopting a propeller-like conformation to minimize steric hindrance between the ortho-hydrogens of the phenyl groups and the pyrimidine ring.[5][6] This non-planar structure is a critical determinant of how the molecule can interact with biological targets.
Caption: A validated workflow for complete molecular structure elucidation.
Relevance in Drug Discovery and Development
The structural features of this compound make it a molecule of high interest for drug development.
-
Scaffold Hopping and Analogs: The pyrimidine core is a privileged scaffold, present in numerous approved drugs.[7][8] This molecule serves as an excellent starting point for creating libraries of analogs.
-
Site for Further Functionalization: The bromine atom is not merely a substituent; it is a versatile chemical handle. It is ideally suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of diverse chemical groups to probe the structure-activity relationship (SAR).[9]
-
Potential as a Kinase Inhibitor: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of ATP. A related compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, was identified as a potent inhibitor of adenosine kinase, highlighting the potential of the 3-bromophenyl pyrimidine motif in targeting this important class of enzymes.[10] The non-planar, propeller-like structure may be crucial for fitting into specific enzymatic clefts.
Conclusion
The molecular structure of this compound is more than a static arrangement of atoms; it is a platform for therapeutic innovation. This guide has detailed the necessary methodologies to synthesize and unambiguously characterize its structure, emphasizing a self-validating workflow that ensures scientific rigor. From its synthesis via cyclocondensation to its detailed analysis by NMR, MS, and X-ray crystallography, each step provides a layer of confirmation. The resulting structural knowledge—particularly the anticipated non-planar conformation and the reactive bromine handle—positions this molecule as a valuable intermediate for medicinal chemists aiming to develop next-generation therapeutics, particularly in areas like oncology and inflammatory diseases.[11]
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 2024.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Abdullahi, S. R., et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128, 2024.
- The Role of Pyrimidine Derivatives in Modern Pharmaceuticals.
- Recent medicinal approaches of novel pyrimidine analogs: A review.
- This compound CAS No.: 864377-28-6. Alfa Chemical.
- 4-(4-bromophenyl)-2,6-diphenylpyrimidine. PubChemLite.
- 4-(4-Bromophenyl)-2,6-diphenylpyridine.
- This compound. PubChemLite.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 4-(4-Bromophenyl)-2,6-Diphenylpyrimidine CAS: 58536-46-2 Formula: C22H15BrN2.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- Process for the preparation of 4-bromophenyl derivatives.
- 4-(4-Bromophenyl)-2,6-diphenylpyridine.
- Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
- Lee, C. H., et al. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133-8, 2001.
- Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine.
- (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. MDPI, 2018.
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Spectroscopic Data for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic analysis. The methodologies and interpretations presented herein are structured to provide a self-validating framework for the characterization of this and similar substituted pyrimidine compounds.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a wide array of biologically active compounds. Their prevalence in antiviral, antitumor, and antibacterial agents underscores the importance of robust analytical methods for their characterization.[1] The precise structural elucidation of novel pyrimidine analogues, such as this compound, is paramount for understanding their structure-activity relationships and advancing their therapeutic potential. This guide focuses on the spectroscopic characterization of this specific molecule, providing a predictive yet expertly reasoned analysis of its key spectral features.
Physicochemical Properties
A foundational understanding of a compound's physical properties is essential before delving into its spectroscopic characterization.
| Property | Value | Reference |
| CAS Number | 864377-28-6 | [2] |
| Molecular Formula | C₂₂H₁₅BrN₂ | [2] |
| Molecular Weight | 387.27 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 134.0 to 138.0 °C | [2] |
| Boiling Point | ~450 °C (predicted) | [2] |
| Density | ~1.345 g/cm³ (predicted) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the absence of experimentally acquired spectra for this compound, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the spectra of the closely related compound, 2,4,6-triphenylpyrimidine, and applying known substituent chemical shift (SCS) effects for the bromine atom.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal signals corresponding to the 15 protons of the molecule, distributed across the pyrimidine ring and the three phenyl substituents. The spectrum will be complex in the aromatic region (typically 7.0-9.0 ppm).
Diagram: Molecular Structure and Proton Designations
Caption: Molecular structure of this compound with proton designations.
Interpretation of Predicted ¹H NMR Signals:
-
Protons on the 2- and 6-Phenyl Rings (H_a, H_b, H_c, H_d, H_f, H_g): The two phenyl rings at positions 2 and 6 of the pyrimidine core are chemically equivalent due to free rotation around the C-C single bonds. This equivalence simplifies the spectrum. Based on the data for 2,4,6-triphenylpyrimidine, the ortho-protons (H_a, H_d) are expected to be the most deshielded due to their proximity to the electron-withdrawing pyrimidine ring.[1]
-
δ ≈ 8.7 ppm (4H, multiplet): These signals correspond to the four ortho-protons of the phenyl rings at C2 and C6.
-
δ ≈ 7.5-7.6 ppm (6H, multiplet): This complex multiplet arises from the six meta- and para-protons of the phenyl rings at C2 and C6.
-
-
Proton on the Pyrimidine Ring (H_e): The single proton at the C5 position of the pyrimidine ring is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift is influenced by the surrounding nitrogen atoms and phenyl groups.
-
δ ≈ 8.0 ppm (1H, singlet): This corresponds to the H5 proton on the pyrimidine ring.[1]
-
-
Protons on the 3-Bromophenyl Ring (H_h, H_i, H_j, H_k): The bromine atom on this phenyl ring introduces asymmetry, making all four protons chemically distinct. The electron-withdrawing and anisotropic effects of bromine will influence their chemical shifts.
-
δ ≈ 8.3-8.4 ppm (1H, triplet, J ≈ 1.8 Hz): This signal is predicted for the proton ortho to the pyrimidine ring and meta to the bromine (H_h). It will appear as a narrow triplet due to coupling with its two meta neighbors.
-
δ ≈ 8.2-8.3 ppm (1H, doublet of doublets): This corresponds to the proton ortho to both the pyrimidine ring and the bromine atom (H_k).
-
δ ≈ 7.7 ppm (1H, doublet of doublets): This is predicted for the proton para to the pyrimidine ring and ortho to the bromine atom (H_i).
-
δ ≈ 7.4 ppm (1H, triplet): This signal corresponds to the proton meta to both the pyrimidine ring and the bromine atom (H_j).
-
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum should display signals for all 22 carbon atoms in the molecule. Due to symmetry, some carbons in the 2- and 6-phenyl rings will be equivalent.
Interpretation of Predicted ¹³C NMR Signals:
-
Pyrimidine Ring Carbons:
-
Phenyl Ring Carbons (Unsubstituted):
-
3-Bromophenyl Ring Carbons:
-
δ ≈ 139-140 ppm: Quaternary carbon attached to the pyrimidine ring.
-
δ ≈ 133-134 ppm: Carbon bearing the bromine atom (C-Br).
-
δ ≈ 130-131 ppm: CH carbon para to the pyrimidine ring.
-
δ ≈ 129-130 ppm: CH carbon ortho to the pyrimidine ring.
-
δ ≈ 127-128 ppm: CH carbon ortho to the bromine.
-
δ ≈ 122-123 ppm: CH carbon meta to both substituents.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will be a doublet with characteristic isotopic abundances for ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio).
-
m/z ≈ 386 and 388: Corresponding to [C₂₂H₁₅⁷⁹BrN₂]⁺ and [C₂₂H₁₅⁸¹BrN₂]⁺.
-
-
Major Fragmentation Pathways: The fragmentation of substituted pyrimidines is often dictated by the substituents.[3]
-
Loss of Br radical: A significant fragment will likely be observed at m/z ≈ 307 , corresponding to the loss of the bromine radical ([M-Br]⁺).
-
Loss of HBr: A peak at m/z ≈ 306 may also be present, resulting from the elimination of a hydrogen bromide molecule.
-
Cleavage of the Phenyl Ring: Fragmentation of the phenyl rings can lead to the loss of C₆H₅ (77 amu), resulting in a peak at m/z ≈ 310/312 .
-
Pyrimidine Ring Fission: Cleavage of the central pyrimidine ring can also occur, though the stability of the aromatic system often makes this a less favorable pathway initially.[3]
-
Diagram: Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of a small organic molecule.
Experimental Protocols
To acquire the spectroscopic data discussed, the following standard methodologies would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Employ Electron Ionization (EI) with a standard electron energy of 70 eV.[3] This energy level is optimal for generating a reproducible fragmentation pattern.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 50-500) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic distribution of bromine-containing fragments.
Conclusion
The predictive spectroscopic analysis of this compound presented in this guide provides a comprehensive framework for its structural characterization. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, and mass spectra, based on data from analogous compounds and fundamental principles, offers a reliable reference for researchers working with this and related pyrimidine derivatives. The outlined experimental protocols provide a clear methodology for obtaining empirical data to validate these predictions.
References
- Chan, C.-K., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances, 12(42), 27323-27333.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- PubChem. (n.d.). This compound.
- SpectraBase. (n.d.). 2,4,6-Triphenyl-pyridine.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Ali, T. E., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 6, 1-11.
- LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
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- 2. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04739J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS No. 864377-28-6), a heterocyclic compound of interest in medicinal chemistry and materials science. We present verified data for its melting point and provide a detailed, field-proven protocol for determining its solubility profile across a range of solvents. The methodologies are explained with a focus on the underlying scientific principles to ensure experimental robustness and data integrity. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of novel pyrimidine derivatives.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including components of nucleic acids and numerous therapeutic agents.[1][2][3] Compounds featuring this heterocyclic core are investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] this compound belongs to this critical class of compounds.
The precise characterization of its physicochemical properties, such as melting point and solubility, is not a trivial academic exercise. These parameters are fundamental to:
-
Purity Assessment: The melting point range provides a rapid and reliable indication of sample purity.
-
Drug Development: Solubility is a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[6] Many promising drug candidates fail due to poor aqueous solubility.[7]
-
Process Chemistry: Understanding solubility is essential for designing crystallization, purification, and formulation protocols.
This guide provides the foundational data and methodologies required to effectively work with and advance the study of this compound.
Synthesis and Purity Considerations
The integrity of all subsequent physicochemical measurements hinges on the purity of the starting material. This compound is typically synthesized via a condensation reaction. A common route involves the reaction of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (a chalcone derivative) with benzenecarboximidamide hydrochloride hydrate in the presence of a base like potassium carbonate.[8]
Causality in Synthesis: The choice of a chalcone precursor and an amidine is a classic and efficient pathway to constructing the substituted pyrimidine ring. Following the reaction, the crude product is typically collected by filtration and washed sequentially with solvents like ethanol and water to remove unreacted starting materials and inorganic salts.[8] For rigorous physicochemical analysis, further purification via recrystallization is strongly recommended to ensure a high-purity, crystalline solid, which is essential for obtaining a sharp and accurate melting point.
Core Physicochemical Properties
This section details the experimental determination and known data for the melting point and solubility of the title compound.
Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically <1°C). Impurities depress and broaden this range, making it a powerful indicator of purity.
The following table summarizes the key identification and physical property data for this compound.
| Property | Value | Source(s) |
| CAS Number | 864377-28-6 | [8][9][10] |
| Molecular Formula | C₂₂H₁₅BrN₂ | [8] |
| Molecular Weight | 387.27 g/mol | [8] |
| Appearance | White powder to crystal | [8][9] |
| Melting Point (M.P.) | 134 - 138 °C | [9] |
| Boiling Point | 450 °C (Predicted) | [8] |
| Density | 1.345 g/cm³ (Predicted) | [8][9] |
This protocol describes a self-validating system for accurate melting point measurement using a standard digital melting point apparatus.
Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperature is recorded at the onset of melting (T₁) and upon completion of melting (T₂). A narrow range (T₂ - T₁) is indicative of high purity.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A crystalline sample should be gently crushed in a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Capillary Loading: Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15 °C/min to find the approximate range.
-
Accurate Measurement: For the precise measurement, set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Slow Heating Rate: Decrease the heating rate to 1-2 °C/min. A slow rate is critical to allow the system to remain in thermal equilibrium, ensuring the temperature of the sample is identical to the thermometer reading.
-
Observation and Recording:
-
Record T₁ : The temperature at which the first drop of liquid becomes visible.
-
Record T₂ : The temperature at which the last solid crystal melts completely.
-
-
Reporting: Report the result as a range: T₁ - T₂.
Caption: Workflow for accurate melting point determination.
Solubility Profile
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Given its structure—a large, predominantly non-polar aromatic system with two weakly basic nitrogen atoms and a polarizable bromine atom—this compound is expected to have low aqueous solubility but good solubility in various organic solvents.
This protocol provides a systematic approach to determining the solubility profile, which is crucial for applications in drug screening, formulation, and reaction chemistry.
Principle: A fixed amount of solute is added to a fixed volume of solvent at a controlled temperature. The extent of dissolution is observed to classify solubility and can be used to estimate a semi-quantitative value.
Materials:
-
Solute: this compound
-
Solvents (suggested range, from polar to non-polar):
-
Water (highly polar, protic)
-
Methanol (polar, protic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
N,N-Dimethylformamide (DMF) (polar, aprotic)
-
Dimethyl sulfoxide (DMSO) (polar, aprotic)
-
Dichloromethane (DCM) (low polarity, aprotic)
-
Hexane (non-polar, aprotic)
-
Step-by-Step Methodology:
-
Preparation: Dispense a precise volume (e.g., 1.0 mL) of the chosen solvent into a clean, dry vial. The experiment should be conducted at a controlled temperature (e.g., 25 °C).
-
Solute Addition: Accurately weigh a small amount of the compound (e.g., 1 mg) and add it to the vial.
-
Equilibration: Cap the vial and agitate vigorously (e.g., using a vortex mixer) for 1-2 minutes. Allow the sample to equilibrate for at least 15-30 minutes. Sonication can be used to break up aggregates and accelerate dissolution.
-
Visual Observation: Carefully observe the vial against a contrasting background.
-
Soluble: The solution is clear and free of any visible solid particles.
-
Insoluble/Partially Soluble: Solid particles remain undissolved, or the solution appears cloudy/turbid.
-
-
Semi-Quantitative Assessment:
-
If the initial amount dissolves completely, add another measured portion (e.g., another 1 mg). Repeat step 3.
-
Continue this incremental addition until solid material no longer dissolves.
-
The solubility can be estimated as the total mass of solute dissolved in the volume of solvent (e.g., in mg/mL).
-
-
Data Recording: Record the results systematically in a table.
Researchers should use the following table to log experimental findings.
| Solvent | Solvent Polarity Index (Snyder) | Temperature (°C) | Observed Solubility | Estimated Solubility (mg/mL) |
| Water | 10.2 | 25 | Insoluble | < 0.1 |
| Methanol | 5.1 | 25 | ||
| Ethanol | 4.3 | 25 | ||
| DMSO | 7.2 | 25 | ||
| Acetone | 5.1 | 25 | ||
| Dichloromethane | 3.1 | 25 | ||
| Hexane | 0.1 | 25 |
Note: Solubility is temperature-dependent and generally increases with temperature.[8][11][12]
Caption: Systematic workflow for solubility determination.
Conclusion
The physicochemical properties of this compound are critical to its handling, purification, and potential application. This guide has established a verified melting point of 134-138 °C , a key benchmark for purity assessment. Furthermore, we have provided a robust, systematic protocol for determining its solubility profile. The expected low aqueous solubility and higher solubility in organic solvents, typical for this class of molecules, underscore the importance of such characterization for any future development, particularly in the pharmaceutical field where bioavailability is paramount. The methodologies and data presented herein provide a solid and reliable foundation for researchers advancing the science of pyrimidine-based compounds.
References
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Purity analysis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
An In-Depth Technical Guide to the Purity Analysis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the purity analysis of this compound, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond rote protocols to explain the scientific rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of data within a regulatory-compliant framework. We will explore a multi-modal approach leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis to build a complete and validated purity profile. This guide is structured to empower researchers and drug development professionals to establish a robust, self-validating system for quality control, ensuring the integrity of their active pharmaceutical ingredients (APIs).
Introduction: The Criticality of Purity for this compound
This compound (CAS No. 864377-28-6) is a heterocyclic compound with a molecular formula of C₂₂H₁₅BrN₂ and a molecular weight of 387.27 g/mol .[1][2] Its structural complexity and role as a synthetic building block in drug discovery necessitate a stringent assessment of its purity. Impurities, which can be any component other than the defined chemical entity, can arise from starting materials, by-products of synthesis, degradation products, or residual solvents.[3][4] These undesired substances can have significant impacts on the safety, efficacy, and stability of the final drug product, making their identification and quantification a critical aspect of quality control.[4]
The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances.[5] Specifically, ICH Q3A(R2) establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5][6] This guide is built upon the principles of these guidelines, providing the technical means to meet and exceed these regulatory expectations.
A Multi-Pronged Analytical Strategy: The Rationale
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, where different methods with distinct chemical and physical principles are employed to corroborate findings and detect a wider range of potential impurities. Our strategy for this compound integrates chromatographic techniques for separation and quantification with spectroscopic and elemental methods for structural confirmation and elemental composition.
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An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: Core Starting Materials and Strategic Synthesis
This guide provides an in-depth exploration of the synthetic pathway to obtain 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, a trisubstituted pyrimidine with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document elucidates the foundational starting materials, the underlying chemical principles of the synthesis, and a detailed, field-tested experimental protocol.
Strategic Overview: Retrosynthetic Analysis and Core Components
The synthesis of 2,4,6-trisubstituted pyrimidines is a cornerstone of heterocyclic chemistry, frequently relying on the condensation of a 1,3-dicarbonyl equivalent with an amidine. For the target molecule, this compound, the most direct and industrially scalable approach involves the reaction of a specific α,β-unsaturated ketone (a chalcone) with benzamidine.
The retrosynthetic breakdown of the target molecule logically cleaves the pyrimidine ring, identifying two primary building blocks:
-
A C3-Fragment: An α,β-unsaturated carbonyl system, specifically (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one . This chalcone derivative provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the 3-bromophenyl and one of the phenyl substituents.
-
An N-C-N Fragment: An amidine, benzenecarboximidamide (benzamidine) , which supplies the N1, C2, and N3 atoms, as well as the second phenyl substituent at the C2 position.
This convergent strategy is highly efficient, assembling the complex heterocyclic core in a single key step from readily accessible precursors.
Foundational Starting Materials: Characterization and Sourcing
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)
This key intermediate is an α,β-unsaturated ketone. The "E" stereochemistry is crucial for efficient cyclization.
-
Structure:
-
Synthesis: This chalcone is typically prepared via a Claisen-Schmidt condensation reaction between 3-bromoacetophenone and benzaldehyde under basic conditions (e.g., aqueous NaOH or KOH in ethanol). This well-established reaction is robust and generally provides high yields of the desired trans-isomer.[1][2]
Benzenecarboximidamide (Benzamidine)
Benzamidine serves as the nitrogen-donating component for the pyrimidine ring formation. It is commonly used as its hydrochloride salt for improved stability and handling.
-
Structure:
- Sourcing: Benzamidine hydrochloride is a commercially available reagent. For the reaction, it is often used as the hydrochloride hydrate.
The Synthetic Pathway: Mechanism and Rationale
The formation of the this compound ring proceeds through a base-mediated cyclocondensation reaction. The mechanism involves a sequence of nucleophilic addition and dehydration steps.
Mechanistic Rationale:
-
Michael Addition: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of benzamidine onto the β-carbon of the chalcone (a conjugate addition). This step is the key bond-forming event that links the two core fragments.
-
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second nitrogen atom of the amidine moiety attacks the carbonyl carbon of the former chalcone. This forms a six-membered dihydropyrimidine ring intermediate.
-
Dehydration/Aromatization: The heterocyclic intermediate then undergoes a dehydration step, losing a molecule of water. This is followed by an oxidation step (often facilitated by air) to eliminate a hydride ion, leading to the formation of the stable, aromatic pyrimidine ring. [1] The choice of a basic medium, such as potassium carbonate, is critical. It serves to deprotonate the benzamidine hydrochloride in situ, generating the free amidine which is the active nucleophile required for the initial Michael addition.
Experimental Protocol: Step-by-Step Synthesis
The following protocol is adapted from established procedures for the synthesis of 2,4,6-trisubstituted pyrimidines. [3]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | 287.15 | 20.0 | 69.7 | 2.0 |
| Benzenecarboximidamide hydrochloride hydrate | 156.61 | 5.45 | 34.8 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.1 | 73.1 | 2.1 |
| Ethanol (EtOH) | - | 50 mL | - | - |
| 2-Ethoxyethanol | - | 20 mL | - | - |
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzenecarboximidamide hydrochloride hydrate (5.45 g, 34.8 mmol) and potassium carbonate (10.1 g, 73.1 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the flask.
-
Heating: Heat the suspension to 90 °C with vigorous stirring under a dry air atmosphere.
-
Chalcone Addition: In a separate beaker, dissolve (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (20.0 g, 69.7 mmol) in 20 mL of hot 2-ethoxyethanol.
-
Reaction: Slowly add the hot chalcone solution dropwise to the stirred, heated suspension of benzamidine.
-
Reflux: Once the addition is complete, maintain the reaction mixture at 90 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After 24 hours, cool the reaction mixture to room temperature (25 °C).
-
Isolation: The solid product will precipitate. Collect the solid by filtration.
-
Washing: Wash the collected solid sequentially with ethanol, water, and then again with ethanol to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the resulting solid product. This crude product is often of sufficient purity for subsequent steps.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
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An In-depth Technical Guide to 4-(3-Bromophenyl)-2,6-diphenylpyrimidine for Research and Development
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the pyrimidine core stands as a "privileged scaffold," a foundational structure renowned for its versatile biological activities and intriguing photophysical properties. This guide focuses on a specific, yet highly promising derivative: 4-(3-Bromophenyl)-2,6-diphenylpyrimidine . The strategic placement of a bromophenyl group and two phenyl rings on the pyrimidine core creates a molecule with significant potential for further functionalization and diverse applications. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into its synthesis, characterization, and prospective applications, grounded in established scientific principles and methodologies.
Physicochemical Properties and Structural Attributes
This compound is a crystalline solid at room temperature, characterized by the following properties:
| Property | Value | Reference(s) |
| CAS Number | 864377-28-6 | [1][2] |
| Molecular Formula | C₂₂H₁₅BrN₂ | [1][3] |
| Molecular Weight | 387.27 g/mol | [1][3] |
| Melting Point | 134.0 to 138.0 °C | [1][4] |
| Boiling Point | 450 °C (Predicted) | [1] |
| Density | 1.345 g/cm³ (Predicted) | [4] |
| Appearance | White to off-white powder/crystal | [4] |
| Storage | Sealed in a dry environment at room temperature | [1] |
The presence of the bromine atom on the phenyl ring at the 4-position of the pyrimidine core is of particular significance. It serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of diverse functionalities to modulate the molecule's biological activity or photophysical properties[5].
Synthesis and Mechanistic Insight
The most common and efficient synthesis of this compound involves a condensation reaction between a chalcone derivative and an amidine.
Synthetic Protocol
A widely adopted protocol for the synthesis of this compound is as follows[1]:
Reactants:
-
(E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (a chalcone)
-
Benzamidine hydrochloride
-
Potassium carbonate
-
Ethanol
-
Ethoxyethanol
Procedure:
-
A suspension of benzamidine hydrochloride (34.8 mmol) and potassium carbonate (73.1 mmol) in ethanol (50 mL) is stirred at 90 °C in a dry air atmosphere.
-
A solution of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (69.7 mmol) in hot ethoxyethanol (20 mL) is added dropwise to the suspension.
-
The reaction mixture is stirred for 24 hours at 90 °C.
-
After cooling to 25 °C, the solid product is collected by filtration.
-
The crude product is washed sequentially with ethanol, water, and then ethanol again.
-
The resulting product can often be used in subsequent steps without further purification.
Reaction Mechanism
The formation of the pyrimidine ring proceeds through a well-established reaction cascade involving Michael addition and subsequent cyclization.
Caption: Synthesis of this compound from a chalcone and benzamidine.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings. The protons on the bromophenyl ring will exhibit distinct splitting patterns influenced by the bromine substituent.
-
¹³C NMR: The spectrum will display a series of signals in the aromatic region (typically δ 120-165 ppm) for the carbon atoms of the pyrimidine and phenyl rings. The carbon atoms directly attached to the nitrogen atoms in the pyrimidine ring will appear at the lower field end of this region.
Researchers synthesizing this compound should perform standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) for complete and unambiguous structural elucidation.
Research Applications in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The this compound structure incorporates key features that make it a compelling candidate for drug discovery programs, particularly in oncology.
Kinase Inhibition: A Promising Avenue
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine derivatives are well-known to act as ATP-competitive kinase inhibitors. The 3-bromophenyl moiety, in particular, has been identified as a key substituent for potent inhibition of several tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR)[6][7].
While specific IC₅₀ values for this compound are not yet reported in the public domain, related 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines have demonstrated exceptionally high potency against EGFR, with IC₅₀ values in the nanomolar and even sub-nanomolar range[6]. This strongly suggests that this compound warrants investigation as a potential kinase inhibitor.
Caption: Proposed mechanism of kinase inhibition by this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To evaluate the kinase inhibitory potential of this compound, a luminescent ADP-detection assay such as the ADP-Glo™ Kinase Assay is a robust and high-throughput method.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is then converted back to ATP, which is used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.
Step-by-Step Methodology [1][8]:
-
Reagent Preparation:
-
Prepare the 2x Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT).
-
Prepare the ATP solution at the desired concentration (typically at or near the Km for the target kinase) in the kinase buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Dilute the target kinase (e.g., recombinant human EGFR) and its substrate (e.g., a synthetic peptide like Poly-(Glu, Tyr 4:1)) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).
-
Add 2 µL of the diluted kinase.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at 30°C for a specified time (e.g., 45-60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Protocol: Cell Viability Assay (MTT)
To assess the cytotoxic effects of this compound on cancer cell lines, the MTT assay is a standard colorimetric method.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound (and a vehicle control, typically DMSO) for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)
Triarylpyrimidine derivatives are gaining attention as promising materials for organic light-emitting diodes (OLEDs) due to their thermal stability and tunable electronic properties. They can function as electron-transporting materials or as emitters in the emissive layer of an OLED device.
The extended π-conjugation of the 2,4,6-triarylpyrimidine core can lead to efficient electroluminescence. The emission color and efficiency can be fine-tuned by modifying the peripheral aryl groups. While specific data for this compound in OLEDs is not yet available, related triarylpyrimidines have been shown to exhibit high external quantum efficiencies (EQEs), in some cases exceeding 20%[9].
Caption: Role of pyrimidine derivatives in a typical OLED device structure.
Future Directions and Conclusion
This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. Its synthesis is straightforward, and its structure is ripe for further exploration.
For Drug Discovery Professionals: The strong precedent for bromophenyl-substituted pyrimidines as potent kinase inhibitors makes this compound a prime candidate for screening against a panel of kinases, particularly those implicated in cancer, such as EGFR, VEGFR, and others. The bromine atom provides a convenient point for diversification to explore structure-activity relationships and optimize potency and selectivity.
For Materials Scientists: The photophysical properties of this compound and its derivatives should be investigated to assess their potential in OLED applications. The synthesis of analogs with different substituents on the phenyl rings could lead to the development of novel emitters with tailored emission wavelengths and improved quantum efficiencies.
References
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- Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., Roberts, B. J., Vincent, P. W., Showalter, H. D., Winters, R. T., & Denny, W. A. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927–3936.
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A Comprehensive Technical Guide to the Biological Activity of Substituted Pyrimidine Derivatives
Foreword: The Enduring Versatility of the Pyrimidine Scaffold
For more than six decades, the pyrimidine nucleus has stood as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic value.[1] As an essential component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1, this six-membered heterocyclic compound is fundamental to life itself.[2][3] Its inherent ability to interact with a multitude of biological targets through hydrogen bonding and by acting as a bioisostere for other aromatic systems has cemented its status as a "privileged scaffold" in drug discovery.[4][5] This guide offers an in-depth exploration of the diverse biological activities of substituted pyrimidine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative scientific literature.
The Pyrimidine Core: A Foundation for Diverse Biological Activity
The structure of the pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, allows for extensive modification at the 2, 4, 5, and 6 positions.[4] This structural flexibility is the key to the wide spectrum of pharmacological activities exhibited by its derivatives. These activities include, but are not limited to, anticancer, antimicrobial (antibacterial, antifungal), antiviral, and anti-inflammatory effects.[2][3][6][7][8][9] The strategic placement of various substituents on the pyrimidine core profoundly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These modifications, in turn, dictate the compound's pharmacokinetic profile and its affinity for specific biological targets, ultimately determining its therapeutic efficacy.[10]
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Substituted pyrimidines have emerged as a prominent class of anticancer agents, with several derivatives currently in clinical use.[11][12][13] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways that are critical for cancer cell growth, proliferation, and survival.[14]
Mechanism of Action: Inhibition of Kinases and DNA Synthesis
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[14] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and metabolism.[13][14] For instance, certain fused pyrimidines have been identified as potent inhibitors of phosphoinositide-3-kinase (PI3K), a key enzyme in a pathway that promotes cancer cell growth and resistance to therapy.[15]
Furthermore, many pyrimidine-based drugs function as antimetabolites, interfering with the synthesis of nucleic acids.[16] By mimicking the natural purine and pyrimidine nucleosides, these derivatives can be incorporated into DNA, leading to chain termination and the inhibition of DNA replication.[16] A classic example is 5-fluorouracil (5-FU), a pyrimidine analog that inhibits thymidylate synthase, an enzyme essential for the synthesis of thymidine, a necessary component of DNA.[10][13]
Structure-Activity Relationship (SAR) in Anticancer Pyrimidines
The anticancer potential of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[10] For example, studies on pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors have shown that modifications at specific positions can significantly alter their inhibitory activity against various cancer cell lines.[10] Similarly, the fusion of the pyrimidine ring with other heterocyclic structures, such as benzimidazole, can lead to hybrid molecules with enhanced cytotoxic effects.[10]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of pyrimidine derivatives is typically evaluated using assays that measure cell viability, such as the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: Comparative Anticancer Activity (IC50, µM) of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrido[2,3-d]pyrimidine Derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | Doxorubicin | Not specified |
| Pyrrolo[2,3-d]pyrimidin-4-one Derivative 20 | HCT-116 (Colon) | Superior to Doxorubicin | Doxorubicin | Not specified |
| Pyrimidine-Pyrazine-Oxazole 14 | MCF-7 (Breast) | 8.43 nM (EGFR L858R/T790M) | Erlotinib | Not specified |
| Pyrimidine-Pyrazine-Oxazole 15 | HepG2 (Liver) | 6.91 nM (EGFR L858R/T790M) | Erlotinib | Not specified |
Data synthesized from multiple sources for illustrative purposes.[5][6][17]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualization of Anticancer Mechanism
Caption: Signaling pathway of pyrimidine derivatives in cancer.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The pyrimidine scaffold is also a key feature in many antimicrobial agents.[7][18][19] The structural resemblance of these derivatives to biological molecules allows them to interact with and inhibit essential microbial pathways.[18]
Mechanism of Action: Targeting Essential Microbial Enzymes
Many pyrimidine-based antibacterial agents function by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids. Trimethoprim is a classic example of a pyrimidine derivative that selectively inhibits bacterial DHFR.
In the realm of antifungal agents, some pyrimidine derivatives, like flucytosine, are converted within fungal cells into fluorouracil, which then disrupts DNA and RNA synthesis.
Structure-Activity Relationship (SAR) in Antimicrobial Pyrimidines
The antimicrobial activity of pyrimidine derivatives is significantly influenced by the substituents on the pyrimidine ring. For instance, the introduction of electronegative radicals can increase microbiological activity, although it may decrease the compound's solubility.[19] Studies on various substituted pyrimidines have shown that specific modifications can enhance their efficacy against both Gram-positive and Gram-negative bacteria.[20][21]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Biginelli Pyrimidine 39a | Staphylococcus aureus | 128 | Candida albicans | - |
| Biginelli Pyrimidine 42 | Pseudomonas aeruginosa | 128 | Aspergillus niger | 32-128 |
| Biginelli Pyrimidine 35i | - | - | Candida albicans | 100 |
| Biginelli Pyrimidine 48c | S. aureus, B. subtilis, S. typhi, E. coli | Good activity | A. niger, C. albicans | Good activity |
Data synthesized from multiple sources for illustrative purposes.[22]
Experimental Protocol: Broth Microdilution for MIC Determination
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrimidine derivative in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualization of Antimicrobial Workflow
Caption: Workflow for MIC determination.
Antiviral Activity: A Broad Spectrum of Inhibition
Pyrimidine derivatives have demonstrated significant potential as antiviral agents, with activity against a wide range of viruses, including influenza virus, herpes virus, hepatitis B and C, and HIV.[23][24]
Mechanism of Action: Targeting Viral Replication
The antiviral mechanisms of pyrimidine derivatives are varied. Some, like the anti-HIV drug Zidovudine (AZT), are nucleoside reverse transcriptase inhibitors. They are incorporated into the growing viral DNA chain, causing chain termination and halting replication. Other pyrimidine derivatives can inhibit viral entry into host cells or interfere with other essential viral enzymes.
Structure-Activity Relationship (SAR) in Antiviral Pyrimidines
The antiviral potency of pyrimidine derivatives is highly dependent on their chemical structure. For instance, in the case of anti-influenza virus compounds, the introduction of cyclobutyl and cyclopentyl groups at specific positions of the aminoalkyl side chain has been shown to improve antiviral potency.[25] The nature of the substituent at the 5-position of the pyrimidine ring also plays a crucial role in determining antiviral efficacy.[25]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in a wide range of diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response.[26][27][28]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
A primary mechanism of anti-inflammatory action for many pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[28] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[26] Some pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, which can lead to a more favorable side-effect profile.[29][30] Additionally, some derivatives can inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.[17]
Structure-Activity Relationship (SAR) in Anti-inflammatory Pyrimidines
The anti-inflammatory activity of pyrimidine derivatives is closely linked to their molecular structure. For example, specific substitutions on the pyrimidine ring can enhance the selective inhibition of COX-2.[29] The presence of certain functional groups can also contribute to antioxidant properties, which can further mitigate inflammation by reducing oxidative stress.[29]
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its structural versatility and broad range of biological activities make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of fused pyrimidine systems and the development of hybrid molecules that combine the pyrimidine core with other pharmacophores are also promising avenues for future drug development.[8][14]
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An In-depth Technical Guide to the Photophysical Properties of Aryl-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aryl-substituted pyrimidines represent a versatile class of heterocyclic compounds with a rich and tunable range of photophysical properties. Their intrinsic π-deficient pyrimidine core, coupled with the electron-donating or -withdrawing nature of appended aryl substituents, gives rise to fascinating intramolecular charge transfer (ICT) phenomena. This guide provides a comprehensive exploration of the synthesis, photophysical characterization, and underlying mechanistic principles governing the behavior of these molecules. We delve into the causality behind experimental choices for their analysis, present self-validating protocols for key measurements, and explore the interplay between molecular structure and photophysical outcomes. This document is intended to serve as a valuable resource for researchers leveraging the unique optical properties of aryl-substituted pyrimidines in diverse applications, from fluorescent probes and sensors to materials science and drug development.[1][2]
Introduction: The Significance of Aryl-Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis of nucleic acids and a plethora of bioactive compounds.[3] The introduction of aryl substituents onto the pyrimidine ring dramatically expands its functional repertoire, particularly in the realm of photophysics. These modifications create "push-pull" systems where the electron-deficient pyrimidine acts as an acceptor, and the aryl groups can be tailored to act as electron donors.[4] This electronic arrangement facilitates intramolecular charge transfer upon photoexcitation, leading to desirable properties such as strong fluorescence, environmental sensitivity (solvatochromism), and large Stokes shifts.[5][6]
The tunability of their emission color, quantum yield, and fluorescence lifetime makes aryl-substituted pyrimidines highly attractive for a range of applications, including:
-
Fluorescent Probes and Sensors: Their sensitivity to the local microenvironment allows for the development of probes for polarity, pH, and the presence of specific analytes.[2][7]
-
Organic Light-Emitting Diodes (OLEDs): Aryl-substituted pyrimidines are being explored as emissive materials and host materials in OLEDs due to their high fluorescence quantum yields and tunable emission colors.
-
Bioimaging: Their biocompatibility and bright fluorescence make them promising candidates for cellular imaging applications.
-
Drug Development: The intrinsic biological relevance of the pyrimidine scaffold, combined with the ability to track their localization and interaction through fluorescence, offers unique opportunities in drug discovery and diagnostics.[8]
This guide will provide the foundational knowledge and practical protocols to effectively harness the photophysical potential of this important class of molecules.
Synthetic Strategies: Accessing Aryl-Substituted Pyrimidines
A variety of synthetic methodologies have been developed for the preparation of aryl-substituted pyrimidines. Among the most versatile and widely employed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10][11] This method allows for the regioselective introduction of aryl groups onto a halogenated pyrimidine core.
Suzuki-Miyaura Cross-Coupling: A Powerful Tool
The Suzuki-Miyaura coupling reaction involves the reaction of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.[11] The choice of starting materials and reaction conditions allows for precise control over the final product. For instance, starting with 2,4,6-trichloropyrimidine, one can selectively synthesize mono-, di-, or tri-aryl pyrimidines by controlling the stoichiometry of the arylboronic acid and the reaction time.[11]
A typical synthetic workflow for the preparation of a 2,4,6-triarylpyrimidine is outlined below:
Caption: Generalized workflow for the synthesis of 2,4,6-triarylpyrimidines via Suzuki-Miyaura cross-coupling.
The reactivity of the halogen atoms on the pyrimidine ring typically follows the order: 4 > 6 > 2, allowing for sequential and regioselective substitutions.[11] Chloropyrimidines are often preferred substrates due to their optimal reactivity and commercial availability.[11]
Fundamental Photophysical Properties and Their Characterization
The photophysical behavior of aryl-substituted pyrimidines is governed by the interplay of light absorption (excitation) and subsequent de-excitation processes, which include fluorescence, intersystem crossing, and non-radiative decay. A thorough understanding of these processes is crucial for designing molecules with desired optical properties.
UV-Visible Absorption Spectroscopy
The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (typically the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax).
In aryl-substituted pyrimidines, the position and intensity of the absorption bands are highly sensitive to the electronic nature of the aryl substituents.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) or amino (-NH2) groups on the aryl rings increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum.[12]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) groups lower the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap and a red-shifted absorption.[13]
The interplay of these substituent effects allows for the fine-tuning of the absorption properties across the UV-visible spectrum.
Fluorescence Spectroscopy
Following excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S1). From here, it can return to the ground state (S0) by emitting a photon; this process is known as fluorescence. Due to energy loss through vibrational relaxation in the excited state, the emitted photon is of lower energy (longer wavelength) than the absorbed photon. This difference in wavelength between the absorption and emission maxima is termed the Stokes shift .
The fluorescence properties of aryl-substituted pyrimidines are strongly influenced by:
-
Substituent Effects: EDGs on the aryl rings generally enhance fluorescence intensity by increasing the electron density of the π-system and promoting radiative decay.[14] Conversely, some EWGs can quench fluorescence by promoting non-radiative decay pathways.
-
Solvent Polarity (Solvatochromism): In push-pull systems, the excited state often possesses a larger dipole moment than the ground state due to intramolecular charge transfer.[5][6] Polar solvents can stabilize this more polar excited state, leading to a red-shift in the emission spectrum.[15][16] This phenomenon, known as solvatochromism, makes these compounds excellent environmental sensors.[6][7]
Intersystem Crossing and Phosphorescence
In addition to fluorescence, an excited molecule in the S1 state can undergo a spin-forbidden transition to a triplet state (T1) through a process called intersystem crossing (ISC).[17] From the T1 state, the molecule can return to the ground state by emitting a photon (phosphorescence) or through non-radiative decay. Phosphorescence is a much slower process than fluorescence and is often only observed at low temperatures or in rigid matrices. The efficiency of ISC is influenced by the presence of heavy atoms (the "heavy-atom effect"), which can enhance spin-orbit coupling.[12][14] For many pyrimidine derivatives, ISC is a minor decay pathway at room temperature in solution.[17]
Non-Radiative Decay Pathways
Excited molecules can also return to the ground state without emitting light through non-radiative decay processes. These pathways compete with fluorescence and reduce the fluorescence quantum yield. Key non-radiative decay mechanisms include:
-
Internal Conversion (IC): A transition between electronic states of the same spin multiplicity (e.g., S1 → S0). This process is often facilitated by conical intersections, which are points of degeneracy between electronic potential energy surfaces, providing an efficient funnel for de-excitation.[5][18][19]
-
Vibrational Relaxation: The dissipation of excess vibrational energy to the surrounding solvent molecules.[20]
-
Collisional Quenching: De-excitation through collisions with other molecules in the solution.[20]
The interplay of these radiative and non-radiative decay pathways is visually represented in the Jablonski diagram below.
Caption: A schematic workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment.
-
Instrument Setup:
-
Select a pulsed light source (laser or LED) with a wavelength suitable for exciting the sample. The pulse duration should be significantly shorter than the expected fluorescence lifetime.
-
Use a fast single-photon detector.
-
-
Sample Preparation: Prepare a dilute solution of the sample as for steady-state measurements.
-
Instrument Response Function (IRF) Measurement: Measure the instrument's response by using a scattering solution (e.g., a colloidal silica suspension) in place of the sample. This records the time profile of the excitation pulse.
-
Fluorescence Decay Measurement: Replace the scattering solution with the sample and acquire the fluorescence decay data until sufficient photon counts are collected to define the decay curve accurately.
-
Data Analysis:
-
The observed decay is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to one or more exponential decay functions, taking the IRF into account. The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Self-Validation:
-
Fit Quality: A good fit will have randomly distributed residuals around zero and a χ² value close to 1.
-
Wavelength Independence: The fluorescence lifetime should be independent of the emission wavelength across the emission band.
-
Concentration Independence: The lifetime should be constant over a range of low concentrations. A decrease in lifetime at higher concentrations can indicate quenching.
Structure-Property Relationships: A Deeper Dive
The photophysical properties of aryl-substituted pyrimidines can be rationally tuned by modifying their molecular structure. This section explores the key structure-property relationships.
The Influence of Aryl Substituents
The electronic nature of the substituents on the aryl rings plays a pivotal role in modulating the photophysical properties.
| Substituent Type | Example | Effect on HOMO/LUMO | Impact on Absorption/Emission | Impact on Quantum Yield |
| Electron-Donating (EDG) | -OCH3, -N(CH3)2 | Raises HOMO energy | Bathochromic (red) shift | Generally increases |
| Electron-Withdrawing (EWG) | -NO2, -CN | Lowers LUMO energy | Bathochromic (red) shift | Often decreases (quenching) |
Causality: EDGs increase the electron density on the aryl ring, enhancing the "push" component of the push-pull system. This leads to a more pronounced intramolecular charge transfer character in the excited state, which lowers its energy and results in a red-shifted emission. [12]Strong EWGs can introduce low-lying n-π* or charge-transfer states that provide efficient non-radiative decay pathways, leading to fluorescence quenching. [13]
The Role of the Pyrimidine Core
The pyrimidine ring acts as the electron-accepting moiety. Its inherent π-deficiency can be further modulated by substitution directly on the pyrimidine ring, which in turn affects the overall photophysical properties.
Photostability and Degradation Pathways
For many applications, particularly those involving prolonged light exposure, the photostability of the fluorophore is a critical parameter. Aryl-substituted pyrimidines generally exhibit good photostability. However, photodegradation can occur, often involving reactions with singlet oxygen or other reactive species generated upon photoexcitation. The specific degradation pathways are dependent on the molecular structure and the surrounding environment. [10][21]
Computational Insights into Photophysics
Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become an indispensable tool for understanding and predicting the photophysical properties of molecules. [22][23] Applications of TD-DFT in Studying Aryl-Pyrimidines:
-
Prediction of Absorption and Emission Spectra: TD-DFT can accurately predict the energies of electronic transitions, providing theoretical absorption and emission spectra that can be compared with experimental data. [23]* Visualization of Molecular Orbitals: It allows for the visualization of the HOMO and LUMO, providing insights into the nature of the electronic transitions (e.g., π-π, n-π, ICT).
-
Elucidation of Excited-State Geometries: Molecules can have different geometries in their excited states compared to their ground states. TD-DFT can be used to optimize these excited-state geometries.
-
Mapping Potential Energy Surfaces: Computational methods can map out the potential energy surfaces of the ground and excited states, helping to identify pathways for non-radiative decay, such as conical intersections. [5][18] The synergy between computational and experimental approaches provides a powerful platform for the rational design of novel aryl-substituted pyrimidines with tailored photophysical properties.
Conclusion
Aryl-substituted pyrimidines are a versatile and highly tunable class of fluorophores. Their photophysical properties are intricately linked to their molecular structure, particularly the electronic nature of the aryl substituents and the surrounding environment. A thorough understanding of the underlying principles of their photophysics, coupled with rigorous experimental characterization, is key to unlocking their full potential in a wide array of scientific and technological applications. This guide has provided a comprehensive overview of the synthesis, characterization, and structure-property relationships of these fascinating molecules, along with detailed, self-validating experimental protocols to aid researchers in their endeavors. The continued exploration of this chemical space, guided by the principles outlined herein, promises to yield new and exciting discoveries in the fields of materials science, chemical biology, and drug development.
References
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- Conical intersection dynamics of pyrimidine nucleosides tracked with sub-20-fs UV pulses. (2025, August 7). ResearchGate.
- Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD - HORIBA. (n.d.).
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A Senior Application Scientist's Guide to Computational Studies of Pyrimidine Derivatives
Executive Summary: Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antiviral and antibacterial treatments.[1][2][3] The rational design and optimization of these compounds are now inextricably linked to computational chemistry. This guide provides an in-depth technical overview of the multi-faceted computational workflows employed to investigate pyrimidine derivatives. We will dissect the core methodologies—from first-principles quantum mechanics to dynamic simulations and predictive modeling—offering not just protocols, but the strategic rationale behind their application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel pyrimidine-based therapeutics.
The Rationale for a Computational-First Approach
In modern drug discovery, a "fail fast, fail cheap" philosophy is paramount. Computational studies provide the essential framework for this approach by offering predictive insights into a molecule's behavior before costly and time-consuming synthesis is undertaken. For pyrimidine derivatives, a class of compounds known for its diverse pharmacological activities, in silico methods are not merely supplementary; they are a critical component of the discovery pipeline.[2] They allow us to:
-
Elucidate Intrinsic Properties: Understand the fundamental electronic structure and reactivity of the pyrimidine scaffold.
-
Predict Biological Interactions: Model how derivatives will bind to specific protein targets, providing a structural basis for their mechanism of action.[4]
-
Assess Dynamic Stability: Move beyond static pictures to simulate how a compound and its target behave and interact over time in a physiological environment.
-
Forecast Pharmacokinetics: Predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to identify candidates with favorable drug-like profiles.[5][6]
This guide will walk through the logical cascade of these techniques, demonstrating how they build upon one another to create a comprehensive profile of a potential drug candidate.
The Integrated Computational Workflow
The journey from a pyrimidine scaffold to a viable drug candidate follows a structured, multi-stage computational analysis. Each stage answers specific questions, with the output of one informing the input of the next. This integrated approach ensures that resources are focused on compounds with the highest probability of success.
Caption: The integrated workflow for computational analysis of pyrimidine derivatives.
Foundational Insights: Quantum Chemical Calculations
3.1 Expertise & Rationale Before we can understand how a pyrimidine derivative interacts with a complex biological system, we must first understand the molecule itself. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide this fundamental understanding.[7] Unlike classical methods that use generalized parameters, DFT calculates the electronic structure from first principles. This is crucial for pyrimidines, where the arrangement of nitrogen atoms and substituents dramatically influences the molecule's electrostatic potential, reactivity, and ability to form specific interactions like hydrogen bonds. We perform these calculations to obtain accurate atomic charges and optimized geometries, which are critical inputs for the subsequent, more complex simulations like molecular docking and dynamics.[8]
3.2 Core Methodology: Density Functional Theory (DFT) DFT has become the workhorse of quantum chemistry for drug discovery because it offers an optimal balance between computational cost and accuracy.[7]
-
Choice of Functional: The B3LYP functional is a common and robust choice for organic molecules like pyrimidines, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation terms, providing reliable results for geometries and electronic properties.[9][10]
-
Choice of Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-311+G(d,p) , are frequently used. The "6-311" indicates the number of functions used for core and valence electrons, the "+" adds diffuse functions to better describe lone pairs (critical for the nitrogen atoms in pyrimidine), and "(d,p)" adds polarization functions to allow for non-spherical electron distribution, which is essential for describing bonding accurately.[7][9]
3.3 Experimental Protocol: Single-Point Energy and Geometry Optimization
-
Structure Preparation: Build the 3D structure of the pyrimidine derivative using software like ChemDraw or Avogadro. Perform an initial geometry cleanup using a simple force field (e.g., MMFF94).
-
Input File Generation: Using a quantum chemistry package (e.g., Gaussian, GAMESS, Spartan), define the calculation.[11][12]
-
Specify the coordinates of the molecule.
-
Set the calculation type to Opt (Geometry Optimization) followed by Freq (Frequency calculation to confirm a true energy minimum).
-
Define the level of theory: B3LYP/6-311+G(d,p).
-
Define the molecular charge (typically 0) and spin multiplicity (typically a singlet).
-
-
Execution: Run the calculation. This can be computationally intensive, scaling with the number of atoms.
-
Analysis of Output:
-
Confirm the optimization converged successfully.
-
Verify there are no imaginary frequencies, confirming the structure is at a true energy minimum.
-
Extract key data: Optimized 3D coordinates, Mulliken or ESP atomic charges, HOMO/LUMO energies, and the molecular electrostatic potential (MEP) map.
-
3.4 Data Presentation: Calculated Quantum Chemical Properties
The table below represents typical data obtained from DFT calculations for a hypothetical pyrimidine derivative. This data is foundational for understanding reactivity and for parameterizing subsequent simulations.
| Property | Calculated Value | Rationale for Importance |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment | 2.8 Debye | Measures the overall polarity of the molecule, influencing solubility and interactions. |
| MESP Minimum (on N1) | -45 kcal/mol | Molecular Electrostatic Potential; identifies regions of negative potential, prime sites for hydrogen bond acceptance. |
Predicting Interactions: Molecular Docking
4.1 Expertise & Rationale Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule (the ligand, our pyrimidine derivative) to another (the receptor, typically a protein target).[13] The core principle is to sample a vast number of possible ligand conformations and orientations within the protein's active site and score them based on their physicochemical complementarity. We use docking to rapidly screen large libraries of pyrimidine derivatives against a target of interest, prioritize compounds for synthesis, and generate hypotheses about the specific amino acid interactions that drive binding and activity.[4][14]
4.2 The Docking Workflow: A Self-Validating System
A trustworthy docking protocol must include validation steps to ensure its predictions are reliable for the specific biological system being studied.
Caption: The standard workflow for a Molecular Dynamics simulation.
Building Predictive Models: QSAR and ADMET
6.1 Expertise & Rationale Once we have a set of pyrimidine derivatives with known biological activities (from either in vitro testing or previous studies), we can develop a Quantitative Structure-Activity Relationship (QSAR) model. [15]A QSAR model is a mathematical equation that correlates the chemical structure of a compound with its biological activity. [16]The goal is to identify the key molecular properties (descriptors) that govern activity, allowing us to predict the potency of new, unsynthesized derivatives and guide their design. [17]Concurrently, we use in silico ADMET models to predict the pharmacokinetic and toxicity profiles of our compounds, ensuring that a potent molecule is also "drug-like." [18][19] 6.2 Core Methodology: 2D/3D-QSAR
-
2D-QSAR: Uses descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices. These models are fast to build and interpret.
-
3D-QSAR (e.g., CoMFA/CoMSIA): Requires the 3D alignment of all molecules in the dataset and uses steric and electrostatic field values as descriptors. These models provide more detailed 3D insights into what structural features increase or decrease activity.
6.3 Experimental Protocol: Building a 2D-QSAR Model
-
Data Curation:
-
Collect a dataset of pyrimidine derivatives with a consistent measure of biological activity (e.g., IC50 values).
-
The dataset should be structurally diverse and span a wide range of activity values.
-
Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) for a better statistical distribution.
-
-
Descriptor Calculation: Using software like PaDEL-Descriptor or MOE, calculate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical).
-
Model Building (Trustworthiness Step):
-
Data Splitting: Divide the dataset into a training set (~75-80%) to build the model and a test set (~20-25%) to validate it.
-
Variable Selection: Use a statistical method, like Multiple Linear Regression (MLR), to select a small number of descriptors that best correlate with activity. [20] * Model Generation: Generate the regression equation.
-
-
Model Validation: This is the most critical part to ensure the model is not just fitting noise.
-
Internal Validation: Use leave-one-out cross-validation (q²) on the training set. A q² > 0.5 is generally considered good. [20] * External Validation: Use the model to predict the activity of the compounds in the test set. Calculate the predictive R² (pred_r²). A pred_r² > 0.6 is desirable. [21] * Y-Randomization: Scramble the activity data multiple times and rebuild the model. The resulting models should have very low R² and q² values, proving the original model was not due to a chance correlation. [20] 6.4 In Silico ADMET Prediction Numerous web servers and software packages (e.g., SwissADME, pkCSM, PreADMET) can predict a wide range of pharmacokinetic and toxicity properties. [5][18]It is crucial to evaluate:
-
-
Physicochemical Properties: Adherence to Lipinski's Rule of Five (e.g., MW < 500, LogP < 5). [5]* Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA). [22]* Metabolism: Inhibition or substrate potential for Cytochrome P450 (CYP) enzymes. [18]* Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. [5][18] 6.5 Data Presentation: QSAR and ADMET Summary
QSAR Model Statistics
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| R² (Goodness of Fit) | 0.89 | > 0.6 |
| q² (Internal Validity) | 0.75 | > 0.5 |
| pred_R² (External Validity) | 0.82 | > 0.6 |
Predicted ADMET Properties for a Lead Candidate
| Property | Predicted Value | Assessment |
|---|---|---|
| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability expected [5] |
| GI Absorption | High | Likely well-absorbed from the gut [18] |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions [18] |
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity [18] |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity [18] |
Conclusion and Future Directions
The computational methodologies detailed in this guide form a powerful, integrated pipeline for the rational design and evaluation of novel pyrimidine derivatives. By starting with an understanding of fundamental quantum chemical properties, progressing through target-based docking and dynamic simulations, and culminating in predictive QSAR and ADMET modeling, researchers can significantly de-risk and accelerate their drug discovery programs. This data-driven approach allows for the prioritization of compounds that possess not only high potency and selectivity but also favorable pharmacokinetic profiles.
Future advancements in this field will likely involve the increased use of artificial intelligence and machine learning for more accurate property prediction, the application of enhanced sampling MD techniques to explore complex biological events, and the routine use of polarizable force fields for even greater simulation accuracy. [23]By embracing these computational tools, the scientific community is better equipped than ever to unlock the full therapeutic potential of the versatile pyrimidine scaffold.
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Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
Abstract
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 4-(3-Bromophenyl)-2,6-diphenylpyrimidine as a key building block. The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, and the strategic placement of a bromine atom on the appended phenyl ring offers a versatile handle for molecular elaboration. These notes are designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions but also the underlying mechanistic principles and experimental rationale. By explaining the causality behind catalyst selection, ligand choice, and reaction conditions, this document serves as a practical and authoritative resource for synthesizing novel pyrimidine-based compounds.
Introduction: The Strategic Value of Cross-Coupling
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, have revolutionized the construction of complex molecules, including pharmaceuticals, agrochemicals, and organic electronic materials.[3]
The substrate at the heart of this guide, this compound, is a valuable scaffold. The diphenylpyrimidine core provides a rigid, planar structure, while the 3-bromophenyl group serves as a reactive electrophile for a suite of cross-coupling reactions. The reactivity of the C-Br bond is generally intermediate between that of C-I and C-Cl bonds, offering a good balance of stability and reactivity for oxidative addition to a palladium(0) center.[1] This guide details robust protocols to leverage this reactivity, transforming a simple aryl bromide into a diverse array of functionalized derivatives.
The Engine of Synthesis: The General Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is critical for troubleshooting and optimization. Nearly all reactions discussed herein proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1][2][4]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated palladium(0) complex, which inserts into the carbon-bromine bond of the substrate. This is often the rate-determining step and results in a square planar palladium(II) intermediate.[1][5][6]
-
Transmetalation: In this step, the organic group from a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide.[4][5] For reactions like the Heck or Buchwald-Hartwig, this stage involves coordination and insertion of the alkene or coordination of the amine, respectively.[7][8][9]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active palladium(0) catalyst, which re-enters the cycle.[2][4][5]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Workflows and Protocols
The following sections provide detailed, validated protocols for key cross-coupling reactions of this compound.
General Experimental Workflow
A standardized workflow ensures reproducibility. The process, from reactant preparation to final analysis, is outlined below. Adherence to inert atmosphere techniques is crucial, as both the Pd(0) catalyst and some organometallic reagents are sensitive to oxygen.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile C-C bond-forming cross-coupling reaction, valued for the stability and low toxicity of its organoboron reagents.[5][10] A base is required to activate the organoboron species, facilitating the transmetalation step.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent/Parameter | Amount | Moles (mmol) | Molar Eq. |
| This compound | 205 mg | 0.50 | 1.0 |
| Phenylboronic Acid | 73 mg | 0.60 | 1.2 |
| Pd(PPh₃)₄ | 29 mg | 0.025 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 207 mg | 1.50 | 3.0 |
| Solvent | |||
| 1,4-Dioxane | 4 mL | - | - |
| Water | 1 mL | - | - |
| Conditions | |||
| Temperature | 90 °C | - | - |
| Time | 12-16 h | - | - |
| Atmosphere | Nitrogen | - | - |
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Protocol Insights:
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that is convenient to handle.[12] 5 mol% is a robust loading for this type of substrate.
-
Base: Potassium carbonate is a moderately strong inorganic base sufficient to form the active boronate species without causing degradation of sensitive functional groups.[13]
-
Solvent System: The dioxane/water mixture is standard for Suzuki couplings, ensuring solubility for both the organic substrates and the inorganic base.[12][14] Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for linking terminal alkynes with aryl halides, producing conjugated enynes and arylalkynes.[15] The classic reaction employs a palladium catalyst and a copper(I) co-catalyst.[16][17] Copper-free variants have also been developed to avoid issues with alkyne homocoupling (Glaser coupling).[15][18][19]
Caption: The interconnected Palladium and Copper cycles in a Sonogashira reaction.
Protocol: Sonogashira Coupling with Phenylacetylene
| Reagent/Parameter | Amount | Moles (mmol) | Molar Eq. |
| This compound | 205 mg | 0.50 | 1.0 |
| Phenylacetylene | 66 µL | 0.60 | 1.2 |
| PdCl₂(PPh₃)₂ | 18 mg | 0.025 | 0.05 (5 mol%) |
| Copper(I) Iodide (CuI) | 5 mg | 0.025 | 0.05 (5 mol%) |
| Triethylamine (TEA) | 210 µL | 1.50 | 3.0 |
| Solvent | |||
| Tetrahydrofuran (THF), anhydrous | 5 mL | - | - |
| Conditions | |||
| Temperature | 60 °C | - | - |
| Time | 6-8 h | - | - |
| Atmosphere | Nitrogen | - | - |
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Inerting: Seal the flask, and evacuate and backfill with dry nitrogen three times.
-
Solvent & Reagent Addition: Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir for 6-8 hours. The formation of a triethylammonium bromide salt precipitate is typically observed.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite to remove solids, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol Insights:
-
Catalyst System: The PdCl₂(PPh₃)₂/CuI system is a classic and highly effective combination for Sonogashira couplings of aryl bromides.[20]
-
Base/Solvent: Triethylamine serves a dual role as the base to deprotonate the terminal alkyne and often as a co-solvent.[21] Anhydrous conditions are preferred to minimize side reactions.
-
Temperature: Aryl bromides are less reactive than iodides and typically require mild heating to achieve a reasonable reaction rate.[22]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[7][23] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is particularly critical for achieving high efficiency.[24]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination with Morpholine
| Reagent/Parameter | Amount | Moles (mmol) | Molar Eq. |
| This compound | 205 mg | 0.50 | 1.0 |
| Morpholine | 52 µL | 0.60 | 1.2 |
| Pd₂(dba)₃ | 11.5 mg | 0.0125 | 0.025 (2.5 mol%) |
| XPhos | 24 mg | 0.05 | 0.10 (10 mol%) |
| Sodium tert-butoxide (NaOtBu) | 67 mg | 0.70 | 1.4 |
| Solvent | |||
| Toluene, anhydrous | 5 mL | - | - |
| Conditions | |||
| Temperature | 100 °C | - | - |
| Time | 18-24 h | - | - |
| Atmosphere | Argon | - | - |
Step-by-Step Methodology:
-
Preparation (Glovebox): Inside a nitrogen or argon-filled glovebox, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add this compound, anhydrous toluene, and morpholine.
-
Reaction: Seal the vial with a PTFE-lined cap and remove it from the glovebox. Place the vial in a preheated heating block at 100 °C and stir for 18-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to isolate the arylamine product.
Protocol Insights:
-
Catalyst System: Pd₂(dba)₃ is a common Pd(0) source, used in conjunction with a specialized ligand. XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective at promoting the challenging reductive elimination step for C-N bond formation.[25]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine or the intermediate palladium-amine complex.[7][26][27] It must be handled under inert conditions.
-
Solvent: Toluene is a common non-polar solvent for this reaction, capable of reaching the required temperatures.[28]
Conclusion and Future Directions
The protocols detailed in this guide demonstrate the versatility of this compound as a substrate in palladium-catalyzed cross-coupling. By employing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, a wide range of C-C and C-N bonds can be efficiently formed, providing access to a rich library of novel compounds. The key to success lies in the rational selection of the catalyst, ligand, base, and solvent, guided by a firm understanding of the underlying reaction mechanisms. These application notes provide a validated starting point for further exploration, empowering researchers to synthesize next-generation molecules for applications in medicine and materials science.
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- Sonogashira coupling - Wikipedia. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
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- Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.).
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- Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.).
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- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Heck Reaction: easy Mechanism, applications - Chemistry Notes. (2022).
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- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.).
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- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Xia, N., & Nicholls, I. A. (2004). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. ACS Publications.
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- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (n.d.).
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.).
- The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.).
- Gerken, J. B., & Stahl, S. S. (2017). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews.
- Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (n.d.).
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (n.d.).
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - SciSpace. (2020).
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. (2020).
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
- effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle - SciELO. (n.d.).
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. (n.d.).
- Zhang, Z., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (n.d.).
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- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. (n.d.).
- Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed. (n.d.).
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Application Notes & Protocols: Palladium-Catalyzed Heck Reaction of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
Introduction: Strategic C-C Bond Formation via the Mizoroki-Heck Reaction
The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This Nobel Prize-winning transformation has become indispensable in the synthesis of complex organic molecules, finding extensive application in drug discovery, agrochemicals, and materials science.[3][4][5] Its power lies in the ability to construct substituted alkenes, which are prevalent structural motifs in a vast array of functional molecules.[6]
This guide provides a detailed protocol and in-depth scientific rationale for the application of the Heck reaction to 4-(3-Bromophenyl)-2,6-diphenylpyrimidine . This substrate is a valuable building block for several reasons:
-
Reactive Handle: The aryl bromide provides a reliable site for palladium-catalyzed cross-coupling.[1][7]
-
Core Scaffold: The 2,6-diphenylpyrimidine core is a privileged structure in medicinal chemistry, known to interact with various biological targets.[8]
-
Synthetic Versatility: Successful C-C bond formation at the 3-bromophenyl position allows for the synthesis of a diverse library of derivatives with potentially novel pharmacological or material properties.
This document is intended for researchers and professionals in drug development and chemical synthesis, offering a robust, field-proven methodology grounded in established mechanistic principles.
The Catalytic Cycle: A Mechanistic Deep Dive
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The widely accepted catalytic cycle for the Heck reaction proceeds through a sequence of Pd(0)/Pd(II) intermediates.[1][2][7][9]
The reaction is initiated by the in situ generation of the active Pd(0) catalyst from a more stable Pd(II) precatalyst, such as Palladium(II) acetate.[10] The cycle then proceeds via four key steps:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) species inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the cycle and results in a square planar Pd(II) complex.[7]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion. Steric and electronic factors dictate the regioselectivity of this insertion. For electron-deficient alkenes like acrylates, the aryl group typically adds to the β-carbon.[2][7]
-
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the new C-C bond is eliminated, also in a syn fashion, to form the final substituted alkene product and a hydrido-palladium(II) complex. This step is stereospecific and typically leads to the thermodynamically more stable E (trans) isomer.[7]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination. The base neutralizes the generated H-X species (HBr in this case) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7]
Caption: Step-by-step workflow from reaction setup to product purification.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (387 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle two more times to ensure the reaction atmosphere is free of oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Stir the resulting suspension for 5 minutes. Subsequently, add n-butyl acrylate (220 µL, 1.5 mmol) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously. The color of the reaction mixture will typically darken as the catalytically active species forms.
-
Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degradation by oxygen).2. Insufficient temperature.3. Impure reagents or solvent (water can inhibit the reaction). | 1. Ensure a thoroughly deoxygenated system. Use fresh, high-purity catalyst and ligands.2. Increase the reaction temperature in 10 °C increments (up to 140 °C).3. Use freshly opened anhydrous solvent and ensure all reagents are dry. |
| Formation of Palladium Black | Catalyst decomposition due to insufficient ligand or presence of impurities. | Increase the ligand-to-palladium ratio (e.g., from L:Pd of 2:1 to 4:1). |
| Side Product Formation (e.g., alkene dimerization) | Reaction conditions are too harsh or stoichiometry is off. | 1. Reduce the reaction temperature.2. Ensure the aryl bromide is the limiting reagent and use a slight excess of the alkene (1.2-1.5 equiv.). |
| Poor Regioselectivity | Steric or electronic properties of a different alkene partner. | For certain alkenes, changing the ligand (e.g., to a bidentate phosphine like BINAP) can influence regioselectivity. [2][11] |
Conclusion
The protocol detailed herein provides a reliable and reproducible method for the Heck cross-coupling of this compound with n-butyl acrylate. By understanding the underlying mechanism and the critical role of each component, researchers can confidently apply and adapt this methodology to synthesize a wide range of functionalized pyrimidine derivatives. This opens avenues for exploring new chemical space in the development of next-generation pharmaceuticals and advanced organic materials.
References
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- Pourmousavi, S. A., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(10), 16135–16147. [Link]
- Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1170. [Link]
- Shang, R., & Fu, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8994–9007. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Semantic Scholar. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
- Reetz, M. T., et al. (2001). Mechanism of the Heck reaction using a phosphapalladacycle as the catalyst: Classical versus palladium(IV) intermediates. Chemistry – A European Journal, 7(19), 4191-4197. [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Reddy, R. S., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 2736–2744. [Link]
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- Charnock, C., et al. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. MedChemComm, 8(5), 969-976. [Link]
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Sonogashira coupling of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
Sonogashira Coupling of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: A Detailed Guide to Synthesizing Aryl-Alkynyl Pyrimidine Scaffolds
Introduction: The Strategic Importance of Sonogashira Coupling in Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is celebrated for its mild reaction conditions and broad functional group tolerance.[1][3] These features make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[1][4][5][6]
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[7] The ability to introduce an alkynyl moiety onto a pyrimidine-containing scaffold, such as this compound, opens up a vast chemical space for the development of novel therapeutic agents. The resulting aryl-alkynyl pyrimidines can serve as key intermediates for further functionalization or as final target molecules with unique electronic and structural properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, discuss key optimization parameters, and provide troubleshooting strategies to ensure successful synthesis.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira reaction classically operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] Understanding this mechanism is crucial for rational experimental design and troubleshooting.
-
The Palladium Cycle : The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) complex.
-
The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide. This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide then transfers its acetylenic group to the palladium(II) complex. This is often the rate-determining step.
-
Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.
// Palladium Cycle pd0 [label="Pd(0)L₂"]; pd_complex_I [label="Ar-Pd(II)(L)₂-Br\n(Oxidative Addition)"]; pd_complex_II [label="Ar-Pd(II)(L)₂-C≡CR"]; product [label="Ar-C≡CR", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Copper Cycle cu_acetylide [label="Cu-C≡CR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkyne [label="H-C≡CR"]; cuI [label="CuI"]; base [label="Base"];
// Connections pd0 -> pd_complex_I [label="Ar-Br"]; pd_complex_I -> pd_complex_II [label="Transmetalation"]; pd_complex_II -> product [label="Reductive\nElimination"]; product -> pd0 [style=dashed];
// Copper Cycle Connections alkyne -> cu_acetylide [label="+ CuI, Base"]; cu_acetylide -> pd_complex_I [label=""];
// Invisible nodes for alignment {rank=same; alkyne; pd0;} {rank=same; cu_acetylide; pd_complex_I;} } केंद Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Copper-Free Sonogashira Coupling: A Greener Alternative
While the traditional Sonogashira reaction is highly effective, the use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling), especially in the presence of oxygen.[9][10] This has prompted the development of copper-free Sonogashira protocols.[6][11][12] In these systems, a palladium catalyst, often with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, facilitates the reaction without the need for a copper co-catalyst.[8][11] The mechanism is thought to involve direct reaction of the palladium complex with the deprotonated alkyne.[11] Copper-free conditions can be advantageous when dealing with sensitive substrates or when simplifying product purification is a priority.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a starting point for the Sonogashira coupling of this compound. Optimization may be required based on laboratory-specific conditions and desired outcomes.
Materials and Equipment:
-
This compound (Substrate)
-
Phenylacetylene (Coupling Partner)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (Catalyst)
-
Copper(I) iodide (CuI) (Co-catalyst)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Base and Solvent)
-
Toluene or Tetrahydrofuran (THF) (Co-solvent, optional)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and copper salts are toxic. Handle with care and avoid inhalation or skin contact.
-
Amines are corrosive and have strong odors. Handle in a fume hood.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Catalyst and Co-catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv) and copper(I) iodide (0.04-0.10 equiv).
-
Solvent and Base Addition: Add degassed triethylamine or diisopropylamine (as solvent) or a mixture of the amine (2-3 equiv) and a co-solvent like THF or toluene.
-
Addition of Alkyne: Add phenylacetylene (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(3-(phenylethynyl)phenyl)-2,6-diphenylpyrimidine.
Data Presentation and Optimization
The success of the Sonogashira coupling can be influenced by several factors. A systematic optimization of these parameters is often necessary to achieve high yields and purity.
Table 1: Key Parameters for Optimization
| Parameter | Typical Range | Rationale and Considerations |
| Palladium Catalyst | 1-5 mol% | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃. The choice can affect reaction rate and efficiency. |
| Copper Co-catalyst | 2-10 mol% | CuI is most common. Can be omitted in copper-free protocols. |
| Ligand | 2-10 mol% | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or NHC ligands may be beneficial, especially for less reactive bromides or in copper-free systems.[8][13] |
| Base | 2-5 equiv or as solvent | Et₃N, DIPA, piperidine, or inorganic bases like K₂CO₃ or Cs₂CO₃. The base neutralizes the HBr byproduct and can influence catalyst activity.[1] |
| Solvent | Amine, THF, DMF, Toluene | The choice of solvent can affect solubility and reaction temperature. Anhydrous and deaerated conditions are typically recommended.[2] |
| Temperature | Room Temp. to 100 °C | Aryl bromides often require heating compared to more reactive aryl iodides.[14] |
| Alkyne Stoichiometry | 1.1-2.0 equiv | A slight excess of the alkyne is generally used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly degassed solvents | - Use a fresh batch of catalyst.- Increase the reaction temperature.- Ensure all solvents and the reaction setup are thoroughly deaerated. |
| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen- High catalyst loading | - Rigorously exclude oxygen from the reaction.- Consider a copper-free protocol.- Reduce the amount of copper co-catalyst. |
| Decomposition of Starting Material | - High temperature- Incompatible functional groups | - Lower the reaction temperature and extend the reaction time.- Protect sensitive functional groups if necessary. |
| Difficulty in Purification | - Similar polarity of product and byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The Sonogashira coupling of this compound is a robust and versatile method for synthesizing novel aryl-alkynyl pyrimidine derivatives. By understanding the reaction mechanism and systematically optimizing the reaction parameters, researchers can efficiently access a wide range of compounds with significant potential in drug discovery and materials science. The provided protocol serves as a solid foundation for further exploration and development in this exciting area of organic chemistry.
References
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- Al-Zoubi, R. M., & Al-Masri, M. R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6145-6169. [Link]
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- Chatterjee, A., & Chatterjee, S. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 137(4), 1548-1551. [Link]
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- Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
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- ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
Introduction: The Strategic Importance of C-N Bond Formation in Modern Synthesis
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Aryl amines are a ubiquitous motif in a vast array of biologically active molecules and functional organic materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of C(sp²)-N bonds.[1][2] This reaction offers significant advantages over traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing a broader substrate scope, greater functional group tolerance, and milder reaction conditions.[1]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, a substrate of interest in medicinal chemistry and materials science due to the presence of the privileged pyrimidine scaffold. The protocol herein is designed to be a robust starting point for researchers, offering insights into the critical parameters that govern the success of this transformation, particularly when dealing with electron-deficient heterocyclic systems.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][3] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. A judicious choice of phosphine ligand is paramount to facilitate the desired reductive elimination and suppress potential side reactions, such as β-hydride elimination.[1]
The catalytic cycle can be visualized as follows:
Sources
Application Notes and Protocols: 4-(3-Bromophenyl)-2,6-diphenylpyrimidine as a Versatile Pharmaceutical Intermediate
An In-Depth Guide for Medicinal Chemists
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine. This intermediate is a valuable building block in medicinal chemistry, offering a strategic platform for the development of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous FDA-approved drugs and countless clinical candidates.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, its metabolic stability, and its synthetic tractability. Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5]
This compound (CAS No. 864377-28-6) is a strategically designed intermediate that leverages the therapeutic potential of the pyrimidine scaffold. Its key features are:
-
A 2,6-diphenylpyrimidine core , which provides a rigid, three-dimensional structure known to interact with various biological targets.
-
A bromine atom at the 3-position of the phenyl ring , which serves as a highly versatile synthetic handle. This bromine is ideally positioned for derivatization through modern cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold.
This guide details the synthesis of this intermediate, rigorous protocols for its characterization, and a key application in drug discovery via palladium-catalyzed cross-coupling.
Physicochemical and Structural Data
A summary of the key properties of this compound is provided below. This data is essential for laboratory handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 864377-28-6 | [6][7] |
| Molecular Formula | C₂₂H₁₅BrN₂ | [6][7][8] |
| Molecular Weight | 387.27 g/mol | [6][7] |
| Appearance | White to off-white powder/crystal | [6][7] |
| Melting Point | 134-138 °C | [7] |
| Boiling Point | 450 °C at 760 mmHg | [7] |
| Density | 1.345 g/cm³ | [7] |
| Purity | Typically ≥97% | [7] |
Protocol I: Synthesis of this compound
Principle of the Reaction
The synthesis is a classic condensation reaction that forms the pyrimidine ring. It involves the reaction of a substituted chalcone, (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one, with benzamidine (benzenecarboximidamide). The benzamidine acts as the N-C-N source, cyclizing with the α,β-unsaturated ketone (chalcone) to form the stable aromatic pyrimidine ring. Potassium carbonate is used as a base to deprotonate the benzamidine hydrochloride salt, generating the free base required for the reaction.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity |
| (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁BrO | 287.15 | 20.0 g (69.7 mmol) |
| Benzenecarboximidamide hydrochloride hydrate | C₇H₉ClN₂·xH₂O | 156.61 (anhyd.) | 5.45 g (34.8 mmol) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 4.10 g (29.7 mmol) |
| Ethanol (200 proof) | C₂H₅OH | 46.07 | ~100 mL |
| 2-Ethoxyethanol | C₄H₁₀O₂ | 90.12 | 20 mL |
| Deionized Water | H₂O | 18.02 | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/dry air inlet, suspend benzenecarboximidamide hydrochloride hydrate (5.45 g) and potassium carbonate (4.10 g) in 50 mL of ethanol.[6]
-
Expert Insight: Using a dry atmosphere prevents the introduction of excess water, which can interfere with the condensation reaction. Potassium carbonate is used in slight excess relative to the benzamidine to ensure complete deprotonation.
-
-
Initiation: Begin stirring and heat the suspension to 90 °C using an oil bath.
-
Substrate Addition: In a separate beaker, dissolve (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (20.0 g) in 20 mL of hot 2-ethoxyethanol. Add this solution dropwise to the reaction flask over 15-20 minutes.[6]
-
Expert Insight: The chalcone is dissolved in a hot, high-boiling point co-solvent (ethoxyethanol) to ensure it remains soluble upon addition. A slow, dropwise addition helps to control the reaction rate and prevent side reactions.
-
-
Reaction: Maintain the reaction mixture at 90 °C with vigorous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Workup and Isolation: After 24 hours, remove the heat source and allow the mixture to cool to room temperature (~25 °C). A solid precipitate will form.[6]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with 20 mL of ethanol, 50 mL of deionized water, and finally with another 20 mL of ethanol.[6]
-
Expert Insight: The ethanol wash removes unreacted starting materials and soluble organic impurities. The water wash is critical for removing inorganic salts (e.g., KCl, excess K₂CO₃). The final ethanol wash helps to remove residual water and aids in drying.
-
-
Drying: Dry the resulting solid product under vacuum at 50 °C for 12 hours. The crude product is often of sufficient purity for subsequent steps.
Protocol II: Analytical Characterization and Quality Control
Rationale
For any pharmaceutical intermediate, rigorous analytical characterization is non-negotiable. It ensures structural identity, quantifies purity, and confirms the absence of process-related impurities that could compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the molecular structure.
-
Procedure: Dissolve ~10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected ¹H NMR Spectrum: The spectrum should show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings. The integration of this region should correspond to 15 protons.
-
Expected ¹³C NMR Spectrum: The spectrum will display multiple signals in the aromatic region (~120-165 ppm), consistent with the 22 carbon atoms in the molecule.
-
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and the presence of bromine.
-
Procedure: Use Electrospray Ionization (ESI) in positive ion mode.
-
Expected Result: A prominent ion cluster should be observed corresponding to the [M+H]⁺ adduct. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this will appear as two peaks of nearly equal intensity at m/z 387.05 and 389.05 .[8]
-
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound.
-
Sample Protocol:
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Result: Purity is calculated based on the area percentage of the main peak. The acceptance criterion is typically ≥97%.
-
Expected Analytical Data Summary
| Analysis Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts | Multiplets in the aromatic region (7.0-8.5 ppm). |
| Mass Spec (ESI+) | [M+H]⁺ | Isotopic cluster at m/z ≈ 387/389 (1:1 ratio).[8] |
| HPLC (254 nm) | Purity | ≥97% area. |
| Melting Point | Range | 134-138 °C.[7] |
Application Note: Downstream Derivatization via Suzuki-Miyaura Cross-Coupling
Significance in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for diversification. The bromine atom is a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] This reaction allows for the efficient and modular installation of a wide variety of aryl and heteroaryl groups, which is a cornerstone of modern medicinal chemistry for building Structure-Activity Relationships (SAR).[9][10] By systematically varying the group coupled at this position, researchers can fine-tune the compound's pharmacological properties, such as potency, selectivity, and ADME profile.
Protocol III: General Procedure for Suzuki-Miyaura Coupling
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (3.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe, followed by the palladium catalyst (5 mol%).[9][11]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final coupled product.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its straightforward synthesis and robust characterization profile provide a reliable source of high-quality starting material. The presence of the bromophenyl moiety opens the door to a world of chemical diversity through well-established methodologies like the Suzuki-Miyaura cross-coupling. By following the protocols outlined in this guide, researchers can effectively utilize this intermediate to build and optimize novel molecular entities with significant therapeutic potential.
References
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- Alfa Chemical, "this compound CAS No.: 864377-28-6," Alfa Chemical, Available: [Link]
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- H. ur Rashid, et al., "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines," RSC Publishing, Available: [Link]
- Organic Chemistry Portal, "Suzuki Reaction - Palladium Catalyzed Cross Coupling," organic-chemistry.org, Available: [Link]
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Synthesis of Kinase Inhibitors from 4-(3-Bromophenyl)-2,6-diphenylpyrimidine: An Application & Protocol Guide
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and clinically approved drugs.[1][2] Its derivatives are particularly prominent in the development of protein kinase inhibitors, largely because the pyrimidine core can mimic the adenine ring of ATP, enabling it to effectively interact with the hinge region of the kinase active site.[3][4] This guide provides a detailed technical overview and practical protocols for the synthesis of novel kinase inhibitors using 4-(3-Bromophenyl)-2,6-diphenylpyrimidine as a versatile starting material. We will explore the strategic application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to diversify the core structure. Furthermore, this document includes a representative protocol for an in-vitro kinase assay to evaluate the biological activity of the synthesized compounds, offering a comprehensive workflow from chemical synthesis to initial biological characterization.
Strategic Overview: From Building Block to Bioactive Molecule
The this compound scaffold is an ideal starting point for generating a library of potential kinase inhibitors. The bromine atom on the central phenyl ring serves as a versatile chemical handle for introducing a wide range of molecular fragments through well-established cross-coupling methodologies.[5] This allows for systematic exploration of the structure-activity relationship (SAR), a critical process in optimizing lead compounds for potency and selectivity.[6]
The overall workflow is a multi-step process that bridges synthetic chemistry with biological evaluation.
Caption: High-level workflow from synthesis to biological evaluation.
Core Synthetic Protocols
The functionalization of the this compound core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice between reactions like Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig amination (for C-N bond formation) depends on the desired final structure and the therapeutic target.[7][8]
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the bromophenyl scaffold and a variety of aryl or heteroaryl boronic acids.[5][7][9] This is particularly useful for extending the molecular structure to probe additional binding pockets within the kinase active site.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
| Reagent | M.W. | Equiv. | Example Quantity (for 0.5 mmol scale) |
| This compound | 413.32 | 1.0 | 207 mg |
| Arylboronic Acid | Varies | 1.2 | 0.6 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 29 mg (5 mol%) |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 212 mg |
| 1,4-Dioxane (anhydrous) | - | - | 5 mL |
Step-by-Step Protocol:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.[5]
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The solvent should be degassed prior to use to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to obtain the final product.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 3-position of the phenyl ring.[8][10] This modification is often used to install groups that can form key hydrogen bonds with the kinase hinge region or to attach solubilizing moieties.[11]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Materials & Reagents:
| Reagent | M.W. | Equiv. | Example Quantity (for 0.5 mmol scale) |
| This compound | 413.32 | 1.0 | 207 mg |
| Amine (Primary or Secondary) | Varies | 1.2 | 0.6 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 0.02 | 9.2 mg (2 mol%) |
| (±)-BINAP | 622.67 | 0.04 | 12.5 mg (4 mol%) |
| Sodium tert-butoxide (NaOᵗBu) | 96.10 | 1.4 | 67 mg |
| Toluene (anhydrous) | - | - | 5 mL |
Step-by-Step Protocol:
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with NaOᵗBu (1.4 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the phosphine ligand (e.g., BINAP, 0.04 equiv.).[12]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add anhydrous toluene via syringe under a positive pressure of argon.
-
Reaction: Heat the mixture in a preheated oil bath at 80-110 °C, with stirring, until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench by adding water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[12]
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography.
Characterization of Synthesized Compounds
Confirmation of the product's identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. For example, in a successful Suzuki coupling, the disappearance of the proton signal in the bromo-substituted position and the appearance of new aromatic signals from the coupled boronic acid are expected. In a recently reported synthesis of 4,6-disubstituted pyrimidines, characteristic proton signals for the pyrimidine ring appeared at δ 7.36-7.58 and δ 8.59–8.65 ppm.[13]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the successful coupling.[14]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Application: In-Vitro Kinase Inhibition Assay
Once a novel compound is synthesized and purified, its biological activity must be assessed. An in-vitro kinase assay is a primary screening method to determine the compound's ability to inhibit a specific kinase.[15][16] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.[17][18]
Principle: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[15] Many commercial assays quantify kinase activity by measuring the amount of ADP produced, as it is directly proportional to the enzyme's activity.[17] Luminescence-based assays are common due to their high sensitivity and throughput.[3]
General Protocol (Luminescence-Based):
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Perform a serial dilution (e.g., 1:3) to create a 10-point dose-response curve, starting from a high concentration (e.g., 1 mM).[17]
-
Assay Plate Setup: In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or a DMSO-only control to the appropriate wells.[17]
-
Kinase/Inhibitor Incubation: Add the target kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.[17]
-
Initiate Reaction: Initiate the kinase reaction by adding a mixture of the kinase's specific substrate peptide and ATP. Incubate the plate at 30°C for 60 minutes.[17]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.[17]
-
Signal Generation: Add a second reagent (Kinase Detection Reagent) to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.[17]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[3] Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC₅₀ value.[17]
Target Kinase Considerations: The pyrimidine scaffold has been successfully used to target a wide range of kinases implicated in cancer and other diseases.[6][19] Notable examples include Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Tyrosine Kinases like Src.[3][11][20][21] The choice of kinase for screening will depend on the specific therapeutic area of interest.
Conclusion and Future Directions
The this compound scaffold provides a robust and versatile platform for the synthesis of novel kinase inhibitors. Through strategic application of modern cross-coupling chemistry, researchers can efficiently generate diverse libraries of compounds for biological screening. The protocols outlined in this guide offer a validated starting point for synthesis, purification, and initial biological evaluation. Subsequent steps in a drug discovery program would involve broader kinase profiling to assess selectivity, cell-based assays to determine anti-proliferative effects, and pharmacokinetic studies to optimize drug-like properties.[6][11]
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
- Benchchem. Application Notes and Protocols for Kinase Activity Assays.
- Benchchem. An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives.
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Benchchem. Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl).
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using...
- protocols.io. In vitro kinase assay.
- PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
- ResearchGate. Chemical structures of some 2,4,6-trisubstituted pyrimidine derivatives.
- ResearchGate. (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- PubMed Central. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Wikipedia. Buchwald–Hartwig amination.
- RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
- PubMed Central. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- PubMed Central. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- ResearchGate. Discovery of Novel 2,4,6-Trisubstituted Pyrimidine Derivatives as Succinate Dehydrogenase Inhibitors.
- PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
- PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed Central. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
- PubMed. Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease.
- I.R.I.S. Design and synthesis of pyridopyrimidines targeting NEK6 kinase.
- PubMed. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors.
- Padua Research Archive. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4eMGulak0ECmfdfowJC-8l1f760IKQ0ctPt5Svf1R5EhNdwFXG-TqzKe_lTk7zVJFDavwFmPgwwwiDdmkSdUoVZ6zsL1XqsBu5-gSx2yuOs7oDu2bgIoRN7JKj44mRirPiadylqufPQS_YWzC56g7bJN9qyW9Ob8CeUt7uRO2Xm2vTPqfgNYdo0e89OTmhxi6vTPqfgNYdo0e89OTmhxi6
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Application Note: Strategic Derivatization of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine for Accelerated Drug Discovery
An Application Note for Medicinal Chemistry and Drug Discovery Professionals
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved therapeutics. This document provides a comprehensive guide to the strategic derivatization of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, a versatile building block for generating diverse molecular libraries. We present detailed protocols and technical insights for leveraging the aryl bromide handle through robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The rationale behind experimental design, detailed step-by-step protocols, and potential therapeutic applications are discussed to empower researchers in their drug discovery efforts.
Introduction: The Power of the Pyrimidine Scaffold
Pyrimidine-based structures are central to the development of novel therapeutics due to their ability to engage with a wide range of biological targets through various non-covalent interactions. Derivatives of the diphenylpyrimidine core, in particular, have demonstrated significant pharmacological potential. Recent studies have highlighted their efficacy as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE) for Alzheimer's disease treatment[1], as novel HDAC6 inhibitors for alleviating atopic dermatitis[2], and as potent inhibitors of the fibroblast growth factor receptor (FGFR) family for oncology applications[3].
The starting material, this compound, serves as an ideal platform for library synthesis.[4][5][6] Its key feature is the synthetically versatile bromine atom on the 3-position of the phenyl ring. This site provides a reactive handle for introducing a wide array of functional groups and building blocks, enabling systematic exploration of the chemical space around the core scaffold. Palladium-catalyzed cross-coupling reactions are the tools of choice for this purpose, offering reliable and modular methods for forming new carbon-carbon and carbon-nitrogen bonds.[7][8]
Synthesis of the Core Scaffold: this compound
The foundational building block can be reliably synthesized via a condensation reaction. The protocol involves the reaction of an α,β-unsaturated ketone, (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one, with benzenecarboximidamide hydrochloride in the presence of a base.[4] This method provides a direct route to the desired pyrimidine core.
Caption: Synthesis of the this compound scaffold.
Palladium-Catalyzed Derivatization Strategies
The bromine atom on the phenyl ring is the key to diversification. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the precise and efficient installation of a variety of substituents. These reactions are cornerstones of modern synthetic chemistry due to their functional group tolerance and reliability.[7][9]
Caption: Derivatization workflow for the pyrimidine scaffold.
Suzuki-Miyaura Coupling for Biaryl Derivatives
The Suzuki-Miyaura reaction is an exceptionally powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[10] This is crucial for probing interactions in protein pockets that favor extended aromatic systems.
-
Expert Insight: The choice of catalyst, base, and solvent is critical for achieving high yields. Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of substrates.[10] The use of a phosphate base like K₃PO₄ is often advantageous as it is strong enough to facilitate transmetalation without promoting significant side reactions.[10][11] A mixture of an organic solvent like 1,4-dioxane and water is standard, as water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.1-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).
-
Reaction: Stir the mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol %) | Robust, commercially available, effective for aryl bromides.[10] |
| Boronic Acid | 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Base | K₃PO₄ (2.0 equivalents) | Effective base for transmetalation with minimal side reactions.[10][11] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for organic and inorganic components. |
| Temperature | 80 °C | Provides sufficient thermal energy for the catalytic cycle.[10] |
Sonogashira Coupling for Aryl-Alkyne Derivatives
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. The resulting aryl-alkyne motif is a valuable linear linker in drug design, capable of spanning active sites and acting as a precursor for other functional groups.
-
Expert Insight: This reaction typically requires a dual-catalyst system: a palladium source (like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (like CuI). The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as the base and often as the solvent.
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol %), and CuI (1-3 mol %).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by the amine base (e.g., TEA, 2.0-3.0 eq.). Finally, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and redissolve in a suitable organic solvent (e.g., ethyl acetate). Wash with saturated NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the aryl-alkyne product.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (3 mol %) | Common and effective palladium(II) precatalyst. |
| Cu Co-catalyst | CuI (1.5 mol %) | Essential for activating the terminal alkyne. |
| Base | Triethylamine (TEA) | Acts as both base and often as a co-solvent. |
| Solvent | Anhydrous THF | Good solvent for reagents, easily removed. |
| Temperature | Room Temperature to 50 °C | Reaction often proceeds without significant heating. |
Buchwald-Hartwig Amination for Aryl-Amine Derivatives
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[8] This reaction allows for the introduction of primary and secondary amines, providing access to a vast chemical space of anilines and their derivatives.
-
Expert Insight: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical for promoting the reductive elimination step, which is often rate-limiting. The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) being most effective.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOtBu, 1.4 eq.) to a vial.
-
Reagent Addition: Add this compound (1.0 eq.) and the primary or secondary amine (1.2 eq.).
-
Solvent and Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) and seal the vial. Remove from the glovebox and heat the reaction at 80-110 °C with stirring until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1.5 mol %) | Common Pd(0) source. |
| Ligand | XPhos (3 mol %) | Bulky, electron-rich ligand that promotes C-N coupling. |
| Base | NaOtBu (1.4 equivalents) | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Anhydrous Toluene | High-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 100 °C | Necessary to drive the catalytic cycle to completion. |
Characterization and Application in Drug Discovery
Characterization: All synthesized derivatives must be rigorously characterized to confirm their identity and purity. Standard techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for biological screening.
Drug Discovery Workflow: The synthesized library of pyrimidine derivatives can be screened against a variety of biological targets to identify new hit compounds. The process generally follows a funnel-like progression from a large library to a single clinical candidate.
Caption: A typical drug discovery workflow funnel.
Given the known activities of related scaffolds, promising therapeutic areas for screening include neurodegenerative diseases (MAO, AChE targets)[1], inflammation (HDAC targets)[2], and oncology (kinases like FGFR)[3].
Conclusion
The this compound scaffold is a high-value starting point for medicinal chemistry campaigns. Its strategic derivatization using modern palladium-catalyzed cross-coupling reactions provides a reliable and modular approach to generating large, diverse libraries of novel compounds. The protocols and insights provided herein are intended to serve as a practical guide for researchers and scientists aiming to accelerate the discovery of new therapeutic agents.
References
- 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease.PubMed.[Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease.ACS Chemical Neuroscience.[Link]
- Pharmacology Study of Pyrimidine Derivative.
- Pharmacology study of pyrimidine derivative.
- The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB p
- This compound.J&K Scientific.[Link]
- Pd-Catalyzed Cross Coupling Reactions.Chemistry LibreTexts.[Link]
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
- Process for the preparation of 4-bromophenyl derivatives.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.[Link]
- This compound.PubChem.[Link]
- This compound CAS No.: 864377-28-6.Alfa Chemical.[Link]
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.National Institutes of Health (NIH).[Link]
- Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor...PubMed.[Link]
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A-Z Guide to HPLC Analysis of Pyrimidine Compounds
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful analysis of pyrimidine compounds using High-Performance Liquid Chromatography (HPLC). Moving beyond a simple recitation of methods, this document delves into the fundamental principles of chromatographic separation for these vital biomolecules. It offers a strategic framework for method development, presents validated, step-by-step protocols for different analytical challenges, and includes practical troubleshooting advice. The protocols are designed to be self-validating, incorporating system suitability and quality control checks to ensure data integrity. By explaining the causality behind experimental choices, from stationary phase selection to mobile phase optimization, this guide empowers the user to not only replicate established methods but also to intelligently develop and adapt protocols for novel pyrimidine analogues and complex sample matrices.
Introduction: The Analytical Importance of Pyrimidines
Pyrimidines, including cytosine, thymine, and uracil, are fundamental building blocks of nucleic acids (DNA and RNA). Their analogues are a cornerstone of modern pharmacology, serving as potent antiviral and anticancer agents.[1] The accurate quantification of these compounds in biological fluids and pharmaceutical formulations is therefore critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This guide will explore the primary HPLC modes for pyrimidine analysis, providing both the theoretical basis and practical protocols for immediate application.
Fundamental Principles of Separation
The key to robust HPLC analysis lies in understanding the physicochemical properties of pyrimidine compounds and leveraging them to achieve separation. Pyrimidines are heterocyclic aromatic organic compounds containing nitrogen. Their polarity, a critical factor in chromatographic retention, can be modulated by pH and the presence of various functional groups. The choice of chromatographic mode is dictated by the specific polarity and charge of the target analytes.
Reversed-Phase (RP-HPLC)
Reversed-phase HPLC is the most widely used technique for the analysis of pyrimidine derivatives.[1] In RP-HPLC, a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase (usually a mixture of water or buffer and acetonitrile or methanol).
-
Mechanism: Retention is based on hydrophobic interactions. Less polar pyrimidine analogues will interact more strongly with the nonpolar stationary phase and thus elute later than more polar ones.
-
Expert Insight: The retention of ionizable pyrimidines is highly dependent on the mobile phase pH. For basic pyrimidines, using a mobile phase pH 2-3 units below their pKa will ensure they are in their protonated, more polar form, leading to earlier elution. Conversely, a pH 2-3 units above the pKa will result in the neutral, more retained form. Phosphate and acetate buffers are commonly used to control pH.[1]
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar pyrimidines, nucleosides, and nucleotides that show little or no retention on traditional RP columns, HILIC is the superior choice.[2][3][4]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a nonpolar organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[2][3][5] The analytes partition into a water-enriched layer that forms on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[3][5] The elution order is generally the reverse of that seen in RP-HPLC.[3][5]
-
Expert Insight: HILIC offers the significant advantage of increased sensitivity when coupled with mass spectrometry (MS), as the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[2]
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates molecules based on their net charge.[6] This technique is particularly powerful for separating phosphorylated pyrimidines, such as nucleotides (e.g., UMP, UDP, UTP), which carry a negative charge at neutral pH.[7][8]
-
Mechanism: Anion-exchange chromatography is most common for nucleotides.[8][9] A positively charged stationary phase (e.g., with quaternary ammonium functional groups) is used. The negatively charged nucleotides bind to the column. Elution is achieved by increasing the concentration of a competing ion (e.g., chloride or phosphate) in the mobile phase via a salt gradient.[6][9]
-
Expert Insight: The charge of a nucleotide is dependent on both the number of phosphate groups and the mobile phase pH. Careful control of pH and the gradient slope is essential for achieving high-resolution separations of mono-, di-, and tri-phosphates.[7]
Strategic Method Development
A systematic approach to method development is crucial for creating a robust and reliable HPLC assay.
Column Selection
The choice of column is the most critical parameter in method development.
| Chromatographic Mode | Stationary Phase | Target Analytes | Rationale |
| Reversed-Phase (RP) | C18, C8 | Pyrimidine bases (uracil, thymine), non-polar derivatives (e.g., 5-Fluorouracil), nucleosides. | Excellent for separating compounds based on hydrophobicity. C18 offers greater retention for non-polar compounds, while C8 is a good alternative for moderately polar compounds.[1] |
| HILIC | Bare Silica, Amide, Zwitterionic (ZIC-HILIC) | Highly polar bases, nucleosides (uridine, cytidine), and nucleotides. | Specifically designed to retain and separate very polar compounds that are unretained by RP-HPLC.[2][4][10] |
| Ion-Exchange (IEC) | Strong Anion Exchange (SAX) | Nucleotides (UMP, UDP, UTP), and other phosphorylated pyrimidines. | Separation is based on charge, making it ideal for resolving species with different numbers of phosphate groups.[7][8] |
Mobile Phase Optimization
-
Organic Modifier: Acetonitrile is generally preferred over methanol in both RP and HILIC modes due to its lower viscosity, which results in lower backpressure and better peak efficiency.
-
pH Control: As discussed, pH is a powerful tool for manipulating the retention of ionizable pyrimidines. A buffer (e.g., phosphate, formate, or acetate) with a pKa within +/- 1 unit of the desired mobile phase pH should be used to ensure stable retention times. For MS compatibility, volatile buffers like ammonium formate or ammonium acetate are required.[11]
-
Gradient vs. Isocratic Elution: For samples containing compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) is necessary to achieve adequate separation within a reasonable analysis time. Isocratic elution (constant mobile phase composition) is simpler and can be used for less complex samples.
Detector Settings
The aromatic nature of the pyrimidine ring results in strong UV absorbance.
-
UV Detection: Most pyrimidines have a UV absorbance maximum around 260 nm.[12] Therefore, a detection wavelength of 254 nm or 260 nm is a common starting point.[8] For maximum sensitivity, the exact absorbance maximum for each specific pyrimidine should be determined.
-
Mass Spectrometry (MS) Detection: For complex biological samples or when high specificity and sensitivity are required, coupling HPLC with MS is the gold standard. It provides molecular weight and structural information, aiding in peak identification and confirmation.
Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols. It is essential to use HPLC-grade solvents and high-purity reagents for all preparations.
Workflow Diagram
Caption: General workflow for HPLC analysis of pyrimidine compounds.
Protocol 1: RP-HPLC for Standard Pyrimidine Bases
This protocol is designed for the baseline separation of a standard mixture of uracil, thymine, and cytosine.
-
Objective: To separate common pyrimidine bases using a standard C18 column.
-
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 4.5 with phosphoric acid.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Standard Stock Solutions: 1 mg/mL of Uracil, Thymine, Cytosine in 50:50 water/acetonitrile.
-
-
Procedure:
-
Prepare the mobile phase by filtering through a 0.45 µm membrane.
-
Set up the HPLC system with the following parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 260 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: Gradient from 5% to 40% B
-
10-12 min: Hold at 40% B
-
12-13 min: Return to 5% B
-
13-18 min: Column re-equilibration at 5% B
-
-
-
Prepare a working standard mixture (e.g., 10 µg/mL) by diluting the stock solutions in the initial mobile phase composition (95:5 A:B).
-
Perform a blank injection (mobile phase) followed by the standard mixture injection.
-
-
System Suitability Test (SST):
-
Inject the standard mixture five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of retention times < 1%.
-
RSD of peak areas < 2%.
-
Tailing factor for each peak between 0.9 and 1.5.
-
Resolution between adjacent peaks > 2.0.
-
-
-
Expected Outcome: Elution order will be based on polarity: Cytosine -> Uracil -> Thymine. Cytosine, being the most polar, will elute first, while thymine, with its extra methyl group making it more non-polar, will elute last.
Protocol 2: HILIC Method for a Polar Pyrimidine Nucleoside (Uridine)
This protocol is suitable for analyzing polar compounds like uridine, which are poorly retained in reversed-phase.
-
Objective: To achieve good retention and peak shape for uridine using a HILIC column.
-
Instrumentation and Materials:
-
HPLC or UPLC system with UV or MS detector.
-
HILIC column (e.g., Amide or ZIC-HILIC, 2.1 x 100 mm, 1.8 µm).[4]
-
Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 10:90 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Standard Stock Solution: 1 mg/mL Uridine in water.
-
-
Procedure:
-
Prepare the mobile phases and filter. Note: For HILIC, it is critical that the sample is dissolved in a solvent with a high organic content, similar to the initial mobile phase, to avoid peak distortion.
-
Set up the HPLC system with the following parameters:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
UV Detection: 260 nm
-
Gradient Program:
-
0-1 min: 100% A
-
1-8 min: Gradient from 100% A to 60% A
-
8-9 min: Hold at 60% A
-
9-9.5 min: Return to 100% A
-
9.5-15 min: Column re-equilibration at 100% A
-
-
-
Prepare a working standard (e.g., 5 µg/mL) by diluting the stock solution in 90:10 Acetonitrile/Water.
-
Perform a blank injection followed by the standard injection.
-
-
System Suitability Test (SST):
-
Inject the standard five times.
-
Acceptance Criteria: RSD of retention times < 1.5%, RSD of peak areas < 2.5%, Tailing factor between 0.8 and 1.6.
-
-
Expected Outcome: Uridine will be well-retained on the HILIC column, eluting during the water gradient. The peak shape should be sharp and symmetrical.
Protocol 3: Sample Preparation from Plasma
This protocol describes a protein precipitation method for extracting pyrimidines from a plasma matrix.
-
Objective: To remove interfering proteins from plasma samples prior to HPLC analysis.
-
Materials:
-
Plasma sample
-
Ice-cold Acetonitrile or Perchloric Acid (PCA)[13]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 10,000 x g and 4 °C.
-
-
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (or 100 µL of 0.4 M PCA) to the plasma.[13] This 3:1 ratio of organic solvent to plasma is a common starting point.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C.[13]
-
Carefully collect the supernatant, which contains the pyrimidine analytes, without disturbing the protein pellet.
-
The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to concentrate the sample.
-
Filter the final sample through a 0.22 µm syringe filter before injection.[14]
-
Data Interpretation and Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | Injection issue; Detector off; Incorrect mobile phase. | Check autosampler syringe and injection sequence; Verify detector is on and at the correct wavelength; Remake mobile phase. |
| Peak Tailing | Column overload; Secondary interactions with silica; Mismatch between sample solvent and mobile phase. | Reduce injection concentration/volume; Use a column with low silanol activity or add a competing base (e.g., triethylamine) to the mobile phase; Reconstitute sample in the initial mobile phase.[11] |
| Peak Fronting | Column overload; Sample solvent stronger than mobile phase (HILIC). | Reduce injection concentration/volume; Ensure sample solvent in HILIC is high in organic content. |
| Shifting Retention Times | Inadequate column equilibration; Mobile phase composition change; pH drift; Column temperature fluctuation. | Increase equilibration time between runs; Prepare fresh mobile phase; Ensure buffer capacity is sufficient; Use a column thermostat. |
| Split Peaks | Clogged column inlet frit; Column void. | Reverse flush the column (if permitted by manufacturer); Replace the column. |
Conclusion
The successful HPLC analysis of pyrimidine compounds is readily achievable through a systematic and informed approach. By understanding the principles of reversed-phase, HILIC, and ion-exchange chromatography, scientists can select the optimal strategy for their specific analytical needs. The detailed protocols provided herein serve as validated starting points for method development. Adherence to system suitability criteria and proper sample preparation are paramount for generating high-quality, reproducible data essential for research, clinical diagnostics, and pharmaceutical quality control.
References
- McBurney, A., & Gibson, T. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19–28.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281–289.
- Hartwick, R. A., & Brown, P. R. (1979). Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography. Journal of Chromatography A, 112, 651-662.
- Herrador, M. Á., et al. (2020). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 10(11), 459.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2273-2298.
- Gika, H. G., et al. (2012). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Chromatography B, 895-896, 149-156.
- Creative BioMart. (n.d.). Sample Preparation for HPLC.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
- Bio-Rad Laboratories. (n.d.). Introduction to Ion Exchange Chromatography.
- Agilent Technologies. (2024). Oligonucleotide Purification using Anion Exchange Liquid Chromatography.
- Scilit. (n.d.). Ion-exchange chromatography of tissue nucleotides.
- SIELC Technologies. (n.d.). HPLC Separation of Uridine and Uracil.
- Google Groups. (2008). UV Absorbance difference between Purines and Pyrimidines.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
- Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
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- 10. chromatographytoday.com [chromatographytoday.com]
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Application Notes and Protocols for Mass Spectrometry of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyrimidines and Mass Spectrometry
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids (DNA and RNA) and are integral to numerous biological processes.[1] Their diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties, have established them as a cornerstone in drug discovery and development.[2][3][4][5] The versatility of the pyrimidine scaffold allows for extensive synthetic modification, leading to a wide array of therapeutic agents.[4] Given their biological significance and therapeutic applications, the precise and sensitive analytical characterization of these molecules is paramount.
Mass spectrometry (MS) has emerged as a primary analytical technique for the characterization, quantification, and structural elucidation of pyrimidine derivatives.[1][6] Coupled with separation techniques like liquid chromatography (LC), LC-MS/MS provides a powerful platform for analyzing complex mixtures, such as biological fluids and pharmaceutical formulations.[7][8][9][10] This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the mass spectrometric analysis of pyrimidine derivatives. It provides not only detailed protocols but also the underlying scientific rationale for experimental choices, ensuring robust and reliable results.
Part 1: Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is a critical first step in the mass spectrometry workflow, as it directly impacts the quality and reproducibility of the results.[11][12] The primary goals of sample preparation are to extract the analytes of interest from the sample matrix, remove interfering substances, and concentrate the sample to a level suitable for MS analysis.
Protocol 1: Extraction of Pyrimidine Derivatives from Biological Matrices (Plasma/Urine)
This protocol is adapted for the analysis of pyrimidine-based drugs and their metabolites, such as 5-fluorouracil (5-FU).[13][14]
Rationale: Protein precipitation is a common method to remove high-abundance proteins from plasma samples, which can interfere with the ionization of the target analytes. Organic solvents like acetonitrile or methanol are effective for this purpose.[13] For urine samples, a dilution step is often sufficient to reduce matrix effects.[15]
Step-by-Step Methodology:
-
Sample Thawing: Thaw frozen plasma or urine samples at room temperature.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte, such as 5-bromouracil for 5-FU analysis) to all samples, calibrators, and quality controls.[14] This helps to correct for variability in sample preparation and instrument response.
-
Protein Precipitation (for plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean tube.
-
-
Dilution (for urine):
-
Dilute the urine sample with an aqueous buffer to minimize ion suppression.[15] A 1:10 dilution with LC-MS grade water is a good starting point.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant (from plasma) or the diluted urine to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 100 µL of 0.1% formic acid in water).[13] This step concentrates the analytes and ensures compatibility with the LC system.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter or a filter plate to remove any particulate matter that could clog the LC column.[9]
-
-
Transfer to Autosampler Vials:
-
Transfer the filtered sample to an appropriate autosampler vial, preferably with a screw top and PTFE septum to prevent solvent evaporation.[11]
-
Workflow for Sample Preparation of Pyrimidine Derivatives
Caption: Workflow for the extraction of pyrimidine derivatives from plasma and urine.
Part 2: LC-MS/MS Instrumentation and Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantitative analysis of pyrimidine derivatives in complex matrices due to its high sensitivity and selectivity.[7][8][9][10]
Instrumentation
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required for the separation of the analytes.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for targeted quantification in multiple reaction monitoring (MRM) mode.[6] High-resolution mass spectrometers (HRMS) like Orbitrap or Q-TOF are invaluable for impurity profiling and structural elucidation.[6][17][18]
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for pyrimidine derivatives, as they are typically polar molecules.[19][20] ESI can be operated in either positive or negative ion mode, depending on the specific analyte.
Protocol 2: Quantitative Analysis of 5-Fluorouracil by LC-MS/MS
This protocol is a generalized procedure based on methods for the analysis of 5-FU and its metabolites.[14][21][22]
Rationale: Reversed-phase chromatography is well-suited for separating polar compounds like 5-FU. A C18 column is a common choice.[1][14] The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) to improve peak shape and an organic modifier (e.g., acetonitrile or methanol) for elution.[1][13] Tandem mass spectrometry in MRM mode provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.[21]
Step-by-Step Methodology:
-
LC Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1]
-
Mobile Phase:
-
Gradient Elution: Develop a gradient elution program to separate the analyte from matrix components. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a higher percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.
-
Injection Volume: Inject 1-10 µL of the prepared sample.
-
Mass Spectrometer Settings (ESI Negative Mode for 5-FU):
-
Data Acquisition and Analysis:
-
Acquire data in MRM mode.
-
Integrate the peak areas for the analyte and internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
Determine the concentration of the unknown samples from the calibration curve.
-
LC-MS/MS Analysis Workflow
Caption: A typical workflow for LC-MS/MS analysis.
Part 3: Data Interpretation: Understanding Fragmentation Patterns
The fragmentation of pyrimidine derivatives in the mass spectrometer provides valuable structural information. The fragmentation patterns are highly dependent on the nature and position of the substituents on the pyrimidine ring.[1]
General Fragmentation Patterns (Electron Ionization - EI-MS)
Under EI-MS, the fragmentation of substituted pyrimidines often involves the initial loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself.[1] The stability of the pyrimidine ring often results in it being retained in many of the fragment ions.[1]
Key Fragmentation Pathways:
-
Loss of Substituents: The initial fragmentation is often the loss of side functional groups.[2]
-
Ring Cleavage: After the initial loss of substituents, the pyrimidine ring itself can undergo cleavage. Common ring fissions include the loss of HCN, NCO, or other small neutral molecules.[23]
-
McLafferty Rearrangement: For N-alkylated pyrimidines, a McLafferty rearrangement can lead to the loss of an alkene.[1]
Table 1: Common Fragmentation Patterns of Substituted Pyrimidines (EI-MS)
| Substituent Class | Key Fragmentation Pathways | Reference |
| N(1)-Substituted 2(1H)-Pyrimidinones | - N-Ethyl: McLafferty rearrangement leading to the loss of ethylene. - N-Isopropyl: Facile loss of a methyl radical. | [1] |
| 2-Aminopyrimidines | - Loss of HCN from the pyrimidine ring. - Fragmentation of the amino substituent. | [23] |
| Thiazolo[3,2-a]pyrimidines | - Fragmentation of the thiazole ring followed by fragmentation of the pyrimidine ring. | [2] |
Fragmentation Pathway of a Substituted Pyrimidine
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NMR characterization of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
An Application Guide: Definitive Structural Elucidation of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine using Advanced NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of this compound, a polysubstituted heterocyclic compound of interest in medicinal and materials chemistry. We detail a multi-faceted Nuclear Magnetic Resonance (NMR) spectroscopy protocol, integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques. The causality behind experimental choices, from solvent selection to the strategic application of 2D correlation experiments, is explained to provide a framework for unambiguous resonance assignment and complete structural verification. This guide is intended for researchers and professionals in organic synthesis, drug development, and analytical chemistry.
Introduction: The Structural Challenge
The synthesis of complex organic molecules like this compound requires rigorous analytical confirmation. The molecule's structure, featuring a central pyrimidine core with three distinct aromatic substituents, presents a non-trivial characterization challenge. The high number of aromatic protons and carbons results in a crowded NMR spectrum where signals can overlap, making definitive assignment impossible with simple 1D NMR alone.
Advanced NMR techniques are indispensable for navigating this complexity. By establishing through-bond connectivity between nuclei, we can piece together the molecular puzzle, confirming the precise substitution pattern and ensuring the synthetic outcome matches the intended target. This document outlines a systematic and self-validating workflow to achieve this goal.
Predicted Spectral Features: An Overview
A preliminary analysis of the target molecule allows us to predict the key features of its NMR spectra. The molecule possesses a plane of symmetry only if the rotation of the phenyl rings is not considered, but for NMR purposes in solution, we expect to see distinct signals for each unique proton and carbon environment.
-
¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically 6.5-8.5 ppm)[1][2]. We anticipate complex splitting patterns (multiplets) due to proton-proton (J-coupling) interactions within each of the three phenyl rings and the pyrimidine ring.
-
¹³C NMR: The carbon spectrum will show multiple signals in the aromatic region (120-150 ppm)[2][3]. Signals for quaternary carbons (those without attached protons) are expected to be less intense. The number of unique signals will confirm the overall asymmetry of the substitution pattern.
-
2D NMR: Techniques like COSY, HSQC, and HMBC are essential to connect the different spin systems and unambiguously assemble the final structure[4][5][6].
Experimental Design & Protocols
The reliability of NMR data is built upon a foundation of meticulous experimental design and execution.
Rationale for Solvent Selection
The choice of deuterated solvent is critical. It must fully dissolve the analyte without reacting with it, and its own resonance signals should not obscure important analyte signals.
-
Deuterochloroform (CDCl₃): A common first choice due to its excellent solubilizing power for many organic compounds and relatively simple residual solvent signal (~7.26 ppm).
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar solvent, useful if solubility in CDCl₃ is poor. Its residual proton signal appears around 2.50 ppm, and its water peak is often broad around 3.33 ppm, typically avoiding overlap with the aromatic region.
Insight: For complex aromatic molecules, running the sample in two different solvents can be a powerful analytical tool. Aromatic Solvent Induced Shifts (ASIS), particularly when using an aromatic solvent like benzene-d₆, can alter the chemical shifts of protons based on their spatial relationship to the solvent molecules, often resolving signal overlap that exists in other solvents[7][8][9].
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Standard: Add a small drop of a solution containing Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
Protocol 2: NMR Data Acquisition
The following outlines a standard suite of experiments on a 400 MHz (or higher) spectrometer.
Diagram 2: Logical integration of multi-dimensional NMR data.
¹H NMR Analysis
The ¹H NMR spectrum provides the initial overview. The aromatic region will contain signals for 15 protons.
-
Diphenyl Groups (at C2, C6): These are chemically equivalent. We expect signals for 10 protons, likely appearing as complex multiplets.
-
3-Bromophenyl Group (at C4): This will show signals for 4 distinct protons. Based on known substituent effects, we can predict their approximate pattern and chemical shifts. The proton between the two bromine-induced deshielded positions will be the most downfield.
-
Pyrimidine Ring: A single proton at the C5 position. Due to the surrounding nitrogen atoms and aromatic rings, it is expected to be significantly deshielded.
¹³C NMR Analysis
The proton-decoupled ¹³C spectrum reveals the number of unique carbon environments. For this compound, we expect 18 unique aromatic carbon signals plus the 4 signals from the pyrimidine ring, though some may overlap. Quaternary carbons (C-ipso, C-Br, and pyrimidine C2, C4, C6) will be identifiable by their absence in the HSQC spectrum and their typically weaker intensity in the 1D ¹³C spectrum.
2D Correlation Analysis
This is where the structure is definitively confirmed.
-
COSY Analysis: Use the ¹H-¹H COSY spectrum to trace the connectivity within each of the three aromatic rings. For example, you will see cross-peaks connecting adjacent protons on the 3-bromophenyl ring, defining that entire spin system.
-
HSQC Analysis: The ¹H-¹³C HSQC spectrum acts as a map, directly linking each proton signal (except for exchangeable protons) to the carbon it is attached to. This allows for the confident assignment of all protonated carbon signals.
-
HMBC Analysis: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the fragments. It reveals correlations between protons and carbons that are typically 2 or 3 bonds away.
Diagram 3: Expected key HMBC correlations for structural assembly.
Crucial HMBC Correlations for Structural Confirmation:
-
H5 (pyrimidine) to C4 and C6: This confirms the position of the single pyrimidine proton.
-
H2'''/H6''' (bromophenyl) to C4: This definitively links the bromophenyl ring to the C4 position of the pyrimidine core.
-
H2''/H6'' (phenyl) to C6: This links one of the phenyl rings to the C6 position.
-
H2'/H6' (phenyl) to C2: This links the second phenyl ring to the C2 position.
Summary of Predicted Characterization Data
The following table summarizes the expected NMR data based on established chemical shift principles and data for similar structures.[10][11][12][13] Actual values may vary slightly based on solvent and concentration.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Predicted δ ¹H (ppm), Multiplicity, J (Hz) | Predicted δ ¹³C (ppm) | Key HMBC Correlations from H to C |
|---|---|---|---|
| Pyrimidine Ring | |||
| 2 | - | ~165.0 (q) | - |
| 4 | - | ~164.5 (q) | - |
| 5 | ~7.80 (s, 1H) | ~110.0 | C4, C6 |
| 6 | - | ~165.0 (q) | - |
| Phenyl Rings (at C2/C6) | |||
| 1' / 1'' | - | ~137.0 (q) | - |
| 2',6' / 2'',6'' | ~8.50 (m, 4H) | ~128.5 | C2/C6, C3'/C5' |
| 3',5' / 3'',5'' | ~7.55 (m, 4H) | ~129.0 | C1', C4' |
| 4' / 4'' | ~7.60 (m, 2H) | ~131.0 | C2'/C6' |
| 3-Bromophenyl Ring (at C4) | |||
| 1''' | - | ~139.0 (q) | - |
| 2''' | ~8.20 (t, J≈1.8, 1H) | ~132.0 | C4, C6''', C1''' |
| 3''' | - | ~123.0 (q) | - |
| 4''' | ~7.70 (ddd, J≈8.0, 2.0, 1.0, 1H) | ~133.5 | C2''', C6''' |
| 5''' | ~7.40 (t, J≈8.0, 1H) | ~130.5 | C1''', C3''' |
| 6''' | ~7.95 (dt, J≈8.0, 1.5, 1H) | ~127.0 | C2''', C4''' |
(q) denotes quaternary carbon.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. By following the protocols outlined in this guide, from careful sample preparation to the integrated analysis of ¹H, ¹³C, COSY, HSQC, and HMBC data, researchers can obtain unambiguous and verifiable proof of structure. The HMBC experiment, in particular, is critical for connecting the distinct aromatic fragments to the central pyrimidine core, providing the definitive evidence required for publication and further development in scientific research.
References
A curated list of authoritative sources to support the methodologies and principles discussed.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997).
- Nanalysis. (2019).
- Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Journal of the American Chemical Society.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Mamaev, V. P., et al. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- Cubberley, M. S., & Iverson, B. L. (2001). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions.
- Krygowski, T. M., et al. (n.d.).
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics.
- Chem LibreTexts. (n.d.).
- Chem LibreTexts. (2024, March 17). 15.
- Thieme. (2019).
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
- Michigan State University. (n.d.). Proton NMR Table. MSU Chemistry.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 13C NMR spectrum.
- University of Granada. (n.d.). NMR studies of new heterocycles tethered to purine moieties with anticancer activity.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 13. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
Application Notes & Protocols: A Scientist's Guide to Microwave-Assisted Synthesis of Pyrimidine Derivatives
Preamble: Accelerating Discovery with Focused Energy
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of countless therapeutic agents, from anticancer drugs to antivirals.[1][2][3] Traditionally, the synthesis of these vital heterocycles has been hampered by long reaction times, often requiring harsh conditions and yielding modest results. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[4] By leveraging focused microwave energy instead of inefficient conductive heating, MAOS dramatically accelerates reaction rates, boosts yields, and enhances product purity, all while aligning with the principles of green chemistry.[5][6][7][8]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the fundamental causality behind the experimental choices. We will explore the core principles of microwave chemistry, provide detailed, validated protocols for key synthetic routes, and present comparative data that underscores the transformative power of this technology.
The Engine of Acceleration: Understanding Microwave Heating
Unlike conventional heating, which relies on the slow and inefficient transfer of thermal energy from an external source, microwave irradiation heats the reaction mixture volumetrically and directly.[8][9] This is achieved through two primary mechanisms that interact with the polar molecules and ions within the reaction vessel.[5][7][8]
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in pyrimidine synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant, high-speed rotation generates friction, which translates into rapid and uniform heating throughout the sample.[10]
-
Ionic Conduction: If dissolved ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat through kinetic energy transfer.[7][9]
This rapid, internal heating provides molecules with the instantaneous energy needed to overcome activation energy barriers, leading to remarkable rate enhancements.[10] Reactions that might take hours or days under conventional reflux can often be completed in a matter of minutes.[11][12]
Caption: Core mechanisms of microwave-assisted heating.
General Workflow for Microwave-Assisted Synthesis
The transition from conventional to microwave-assisted synthesis is straightforward. The process involves combining reagents in a specialized microwave-safe vessel, which is then sealed and subjected to irradiation under controlled conditions, accelerating the reaction to completion.[1]
Caption: A typical experimental workflow for MAOS.
Validated Synthetic Protocols
The following protocols describe robust and widely applicable methods for synthesizing pyrimidine derivatives. The causality for the choice of reagents and conditions is explained to provide a deeper understanding of the reaction chemistry.
Protocol 1: The Biginelli Three-Component Reaction
The Biginelli reaction is a cornerstone of heterocyclic chemistry, allowing for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-dicarbonyl compound, and urea (or its derivatives like thiourea or guanidine).[13] Microwave irradiation dramatically accelerates this acid-catalyzed condensation, making it highly efficient.[11][14]
Causality: The reaction proceeds through an acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the β-dicarbonyl enolate and subsequent cyclization and dehydration to yield the final DHPM product. Polar protic solvents like ethanol are ideal as they effectively absorb microwave energy and facilitate the proton transfer steps inherent in the mechanism.[15]
Detailed Step-by-Step Methodology:
-
Reagent Assembly: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).
-
Catalyst & Solvent Addition: Add a catalytic amount of an acid (e.g., 3-4 drops of concentrated HCl or 20 mol% sulfamic acid) and 2-3 mL of 95% ethanol.[11][16]
-
Vessel Sealing: Securely seal the vial with a cap, ensuring the Teflon wedge is correctly positioned.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated microwave synthesizer. Irradiate the mixture for 10-15 minutes at a constant temperature of 120 °C.[16] Monitor the internal pressure, ensuring it remains within the safe limits of the vessel.
-
Work-up and Isolation: After irradiation, allow the vial to cool to room temperature (or assist cooling with compressed air). Place the reaction vial in an ice bath for approximately 20 minutes to facilitate precipitation of the product.[16]
-
Purification: Collect the solid product by filtration using a Hirsch or Büchner funnel. Wash the solid with a small amount of ice-cold 95% ethanol to remove any unreacted starting materials.[16] The product can be further purified by recrystallization from warm ethanol to afford the pure dihydropyrimidinone.
Protocol 2: Synthesis from Chalcones and Guanidine
This two-component condensation is an excellent method for producing highly substituted 2-aminopyrimidines. Chalcones (α,β-unsaturated ketones) serve as the three-carbon backbone, which readily undergoes cyclocondensation with guanidine.
Causality: The reaction is base-mediated. Guanidine, a strong base, acts as the N-C-N nucleophile. It first attacks the β-carbon of the chalcone via a Michael addition. The subsequent intramolecular cyclization, followed by dehydration, leads to the formation of the aromatic pyrimidine ring. The use of a polar solvent like ethanol or DMF is crucial for both solvating the reactants and efficiently absorbing microwave energy.[4]
Detailed Step-by-Step Methodology:
-
Reagent Assembly: In a microwave process vial, suspend the substituted chalcone (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in 5 mL of ethanol.[4]
-
Base Addition: Add sodium hydroxide (2.0 mmol) to the suspension.
-
Vessel Sealing: Cap the vial securely.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 110 °C for 10-15 minutes.[4] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 20 mL of ice-cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-aminopyrimidine derivative.[4]
Data & Performance: Microwave vs. Conventional Heating
The advantages of MAOS are most evident when directly compared to traditional heating methods. Microwave irradiation consistently delivers superior yields in a fraction of the time.
| Reaction Type | Reactants | Method | Conditions | Time | Yield (%) | Reference |
| Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | Conventional | EtOH, Reflux | 3-4 hours | 78% | [11] |
| Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | Microwave | Solvent-free, 300W | 3.5 mins | 92% | [11] |
| Aminopyrimidine | Acetylacetone, Aldehyde, Guanidine | Conventional | EtOH, Reflux | 6-20 hours | 60-85% | [17] |
| Aminopyrimidine | Acetylacetone, Aldehyde, Guanidine | Microwave | EtOH, pH 6 | 0.4-4 mins | 80-95% | [17] |
| Thiazolopyrimidine | Dihydropyrimidine, Reagent X | Conventional | Standing | 24 hours | 42-55% | [3] |
| Thiazolopyrimidine | Dihydropyrimidine, Reagent X | Microwave | - | 8 mins | 69-88% | [3] |
Conclusion and Future Outlook
Microwave-assisted synthesis has established itself as an indispensable tool in modern organic and medicinal chemistry. For the synthesis of pyrimidine derivatives, it offers an unparalleled combination of speed, efficiency, and cleanliness, enabling the rapid generation of compound libraries for drug discovery.[1][12] By understanding the fundamental principles of microwave heating and utilizing validated protocols, researchers can significantly accelerate their synthetic workflows, reduce waste, and ultimately, shorten the path from molecular design to therapeutic innovation.
References
- Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrimidine Deriv
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publisher.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Bentham Science.
- Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib.
- Theory of Microwave Heating for Organic Synthesis.
- A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone deriv
- Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Deriv
- Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica.
- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem.
- Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Journal of University of Anbar for Pure Science.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central.
- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of Saudi Chemical Society.
- Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC - PubMed Central.
- Microwave-Assisted Synthesis of Some Pyrimidine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 3. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
- 8. mdpi.com [mdpi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 16. studylib.net [studylib.net]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols: Molecular Docking Studies of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Pyrimidine and Prediction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Its structural versatility makes it a "privileged scaffold" for designing targeted therapies. A prime example is its role in developing kinase inhibitors, where pyrimidine derivatives can effectively compete with ATP in the enzyme's binding site.[3][4] Molecular docking is an indispensable computational technique in modern drug discovery that predicts how a small molecule, such as a pyrimidine derivative, will bind to a protein target on an atomic level.[1][5] This guide provides an in-depth protocol for conducting molecular docking studies of pyrimidine derivatives, explaining not just the "how" but the critical "why" behind each step to ensure scientific rigor and trustworthy results.
Theoretical Framework: The Science of the "Computational Handshake"
Molecular docking aims to predict the preferred orientation (the "pose") and binding affinity of a ligand when it forms a complex with a receptor.[5][6] The process is governed by two fundamental components:
-
Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses. A common and effective example is the Lamarckian Genetic Algorithm used in AutoDock, which combines a genetic algorithm for global searching with a local search method for energy minimization.[3]
-
Scoring Function: After generating poses, a scoring function estimates the binding affinity for each pose.[7] The result is typically given as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding affinity.[8][9] These functions are mathematical models that account for forces like van der Waals interactions, electrostatic interactions, and hydrogen bonds.
For pyrimidine derivatives, docking provides crucial insights into their structure-activity relationships (SAR), helping researchers understand why certain substitutions on the pyrimidine ring lead to enhanced biological activity.[10]
Part 1: Pre-Docking Protocol: Preparing Molecules for Simulation
Garbage in, garbage out. This adage is paramount in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the meticulous preparation of both the protein (receptor) and the small molecule (ligand).
1.1: Receptor (Protein) Preparation
The goal is to transform a raw crystal structure from the Protein Data Bank (PDB) into a clean, optimized model ready for docking.[7]
Protocol:
-
Obtain Protein Structure: Download the 3D crystal structure of your target protein from the . For this guide, we'll consider the Epidermal Growth Factor Receptor (EGFR) kinase domain (e.g., PDB ID: 1M17) as a common target for pyrimidine inhibitors.[1]
-
Clean the Structure: Using molecular visualization software like AutoDockTools (ADT), UCSF Chimera, or BIOVIA Discovery Studio Visualizer, remove all non-essential molecules from the PDB file.[1][11][12]
-
Causality: Water molecules, co-solvents, and ions not critical to the protein's structural integrity or ligand binding can interfere with the docking process and should typically be removed.[13][14] If a water molecule is known to mediate key interactions between the protein and known inhibitors, it may be retained.[15][16]
-
If the protein functions as a monomer, remove any additional protein chains.[14]
-
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens, paying special attention to adding only polar hydrogens, which are crucial for forming hydrogen bonds.[1][14]
-
Causality: Hydrogen bonds are primary drivers of specific ligand-protein recognition. Failing to add hydrogens will result in an inaccurate representation of the binding site's electrostatic environment.
-
-
Assign Atomic Charges: Compute and assign partial atomic charges. For AutoDock, Kollman charges are a standard choice.[1]
-
Causality: Charges are essential for the scoring function to calculate electrostatic interactions, a significant component of binding energy.
-
-
Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom types.[1]
1.2: Ligand (Pyrimidine Derivative) Preparation
Proper ligand preparation ensures that the molecule's 3D structure, ionization state, and flexibility are correctly represented.
Protocol:
-
Obtain Ligand Structure: Ligand structures can be drawn using software like ChemDraw or MarvinSketch, or downloaded from databases like PubChem or ZINC in formats like SDF or MOL2.[1][13]
-
Convert 2D to 3D and Energy Minimize: Convert the 2D structure to a 3D conformation. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94).[13][14]
-
Causality: Energy minimization resolves any steric clashes or unnatural bond lengths/angles, resulting in a low-energy, stable 3D conformation.
-
-
Handle Protonation and Tautomeric States: The ionization state of a ligand at physiological pH (typically ~7.4) is critical. Use tools to predict the most likely protonation and tautomeric states.[7][16]
-
Causality: The pyrimidine ring and its substituents can exist in different tautomeric forms. An incorrect state will have a different hydrogen bonding pattern and shape, leading to flawed docking results.[16]
-
-
Define Rotatable Bonds: Using a tool like AutoDockTools, define the rotatable bonds in the ligand.[1]
-
Causality: This step defines the ligand's flexibility. The search algorithm will explore different conformations by rotating these bonds, allowing the ligand to adapt its shape to the binding pocket.
-
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT file format.[1]
1.3: Active Site Definition: Grid Box Generation
The docking simulation must be focused on the region of the protein where the ligand is expected to bind. This is defined by a "grid box."
Protocol:
-
Identify the Binding Site: If the PDB structure contains a co-crystallized ligand, the binding site is easily identified. If not, literature information or binding site prediction software can be used.
-
Define Grid Box Dimensions: In AutoDockTools, use the Grid Box option. Center the box on the known binding site (e.g., around the co-crystallized ligand). Adjust the dimensions (in x, y, and z) to be large enough to encompass the entire binding pocket and allow the pyrimidine derivative to move and rotate freely within it.[12][17]
-
Causality: A grid box that is too small may prevent the docking algorithm from finding the optimal binding pose. A box that is excessively large will needlessly increase computation time and can lead to non-specific binding predictions.
-
Part 2: The Docking Simulation Workflow
With the receptor and ligand prepared, the docking simulation can be executed. AutoDock Vina is a widely used, accurate, and fast docking program.[7]
2.1: Configuring and Running AutoDock Vina
Vina requires a simple text configuration file (conf.txt) that specifies the input files and search parameters.
Protocol:
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following parameters:
-
Understand Key Parameters:
-
Execute Vina: Run the simulation from the command line: vina --config conf.txt --log docking_log.txt
2.2: Visualization of the Docking Workflow
Part 3: Post-Docking Analysis and Protocol Validation
Generating results is only half the battle; interpreting them correctly and validating the protocol are essential for scientific trustworthiness.
3.1: Interpreting Docking Scores and Poses
The primary outputs from Vina are:
-
Binding Affinity (kcal/mol): Found in the log file, this score predicts the binding energy. More negative values suggest stronger binding.[8] This allows for the ranking of different pyrimidine derivatives against the same target.
-
Binding Poses: The output PDBQT file contains the coordinates for the top-ranked binding poses (num_modes). The pose with the lowest energy score is considered the most favorable prediction.[3]
3.2: Visual Analysis of Interactions
A docking score is just a number. The true chemical insight comes from visualizing the predicted binding pose.
Protocol:
-
Load Structures: Open the prepared protein PDBQT file and the docking output PDBQT file in a visualization tool like PyMOL or BIOVIA Discovery Studio Visualizer.
-
Identify Key Interactions: Analyze the top-ranked pose to identify specific interactions between the pyrimidine derivative and the protein's active site residues.[8] Look for:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: Often involving alkyl or aromatic parts of the ligand and nonpolar residues.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Ionic Interactions: Between charged groups.
-
-
Generate 2D/3D Diagrams: Use software features to create diagrams that clearly map these interactions, which are invaluable for publications and presentations.[19]
3.3: The Self-Validating System: Protocol Validation
To trust the predictions for your novel pyrimidine derivatives, you must first prove that your docking protocol can reproduce known experimental results. This is achieved by re-docking .[15]
Protocol:
-
Extract the Native Ligand: If your protein structure was crystallized with a bound ligand, extract this "native" ligand and save it separately.
-
Prepare and Re-dock: Prepare the native ligand using the exact same procedure (Part 1.2) as for your test compounds. Then, dock it back into its own binding site using the identical protocol (Part 2.1).
-
Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
3.4: Data Presentation for Analysis
Summarize your findings in a clear, tabular format to easily compare results across a series of pyrimidine derivatives.
| Compound ID | Structure (2D) | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| PD-01 | [Image] | -9.8 | Met793, Leu718, Cys797 | 1 (Met793) |
| PD-02 | [Image] | -8.5 | Leu844, Val726, Ala743 | 0 |
| PD-03 | [Image] | -10.2 | Met793, Lys745, Thr790 | 2 (Met793, Lys745) |
| Erlotinib | [Control] | -10.5 | Met793, Thr790, Gln791 | 2 (Met793, Gln791) |
Conclusion
Molecular docking is a powerful computational microscope that, when used correctly, provides profound insights into the molecular interactions driving the therapeutic potential of pyrimidine derivatives. By following a meticulous and self-validating protocol—from rigorous preparation of molecules to critical analysis of results—researchers can confidently predict binding affinities, elucidate modes of action, and rationally guide the synthesis of more potent and selective drug candidates. This structured approach ensures that computational results are not merely predictive but are grounded in scientific integrity, accelerating the journey from lead discovery to clinical application.
References
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
- Quora. (2021, September 20). How does one prepare proteins for molecular docking?
- YouTube. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- ResearchGate. (2015, July 7). How can I validate a docking protocol?
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
- PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.
- PubMed Central. (n.d.). Key Topics in Molecular Docking for Drug Design.
- PubMed Central. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
- Session 4: Introduction to in silico docking. (n.d.).
- Al-Anazi, K. M., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(3), 103649.
- JSciMed Central. (2017, May 23). Molecular Docking: A structure-based drug designing approach.
- MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies.
- Taylor & Francis. (n.d.). Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents.
- ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand....
- ResearchGate. (2023, May). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors.
- ResearchGate. (2019, September 20). Molecular docking proteins preparation.
- ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
- Remedy Publications LLC. (2024, June 22). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
- PubMed Central. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- YouTube. (2024, January 29). Learn Maestro: Preparing protein structures.
- PubMed Central. (n.d.). Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents.
- YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- YouTube. (2020, May 6). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK.
- YouTube. (2025, June 24). Tips for making ligands for molecular docking| Ligand Preparation for Molecular docking #biotech.
- MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyrimidine Derivatives
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving pyrimidine derivatives. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its effective incorporation into complex molecules is critical for drug discovery and development.[1] However, the unique electronic properties of the pyrimidine ring introduce specific challenges not always encountered with simpler aryl systems.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these often-recalcitrant couplings. We will explore the causality behind experimental choices to empower you to solve problems logically and efficiently.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with pyrimidine derivatives often more challenging than with simple benzene rings?
A1: The difficulty arises primarily from the electronic nature of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which influences the reactivity of the C-X (halide) or C-B (boron) bond.[1][2] Furthermore, the nitrogen lone pairs can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation—a phenomenon analogous to the well-documented "2-pyridyl problem".[1][3] This is especially problematic for 2-substituted pyrimidines.
Q2: Which is more reactive in a Suzuki coupling: a halopyrimidine or a pyrimidine boronic acid?
A2: Generally, the electron-deficient nature of the pyrimidine ring makes halopyrimidines excellent electrophilic partners (coupling with an aryl boronic acid).[2] Conversely, pyrimidine boronic acids can be challenging nucleophilic partners due to the electron-withdrawing nitrogens reducing the nucleophilicity of the carbon attached to boron, which can slow the crucial transmetalation step.
Q3: My starting boronic acid is decomposing. What is the most common side reaction and how can I prevent it?
A3: The most prevalent side reaction is protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom.[4][5] This is often exacerbated by high temperatures, prolonged reaction times, and the presence of strong bases and water. To minimize this, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, using the mildest effective base (e.g., K₂CO₃, K₃PO₄ instead of stronger hydroxides), and keeping reaction times as short as possible.[1]
Q4: Can I use microwave irradiation for these reactions?
A4: Absolutely. Microwave-assisted procedures are highly effective for pyrimidine Suzuki couplings. The rapid heating often leads to dramatically shorter reaction times (e.g., 10-30 minutes vs. many hours) and can significantly improve yields, sometimes even with lower catalyst loading.[1][5][6]
Troubleshooting Guide: From Failed Reactions to High Yields
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: Low to No Product Conversion
Q: My reaction shows only starting material, even after several hours. Where should I start my investigation?
A: This is a classic issue that usually points to a problem within the catalytic cycle. The most critical factor is the catalyst and ligand system.[4]
-
The Causality: Standard catalysts like Pd(PPh₃)₄ are often ineffective for electron-deficient heterocycles or sterically hindered substrates.[4] The oxidative addition step may be slow, or the catalyst may be deactivated by coordination with the pyrimidine nitrogen.
-
The Solution: Employ a more robust catalyst system. Bulky, electron-rich phosphine ligands are essential as they accelerate both the oxidative addition and the final reductive elimination steps while stabilizing the palladium center.[1][7]
-
Recommended Ligands: Start with Buchwald ligands such as SPhos, XPhos, or RuPhos .[1][4] These have proven highly effective for challenging heteroaryl couplings.
-
Systematic Screening: If the initial choice fails, a systematic screening of catalyst, ligand, base, and solvent is the most logical approach to identify the optimal conditions for your specific substrates.[5]
-
Problem 2: Multiple Side Products and Poor Mass Balance
Q: My TLC/LC-MS shows multiple spots, including what appears to be homocoupling of my boronic acid and dehalogenation of my starting material. What's going wrong?
A: This indicates that while the catalyst is active, undesirable reaction pathways are competing with your desired cross-coupling.
-
Homocoupling of Boronic Acid:
-
The Causality: This side reaction is almost always caused by the presence of oxygen, which can participate in a separate catalytic cycle leading to the dimerization of the boronic acid.[8]
-
The Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed before use. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[8][9]
-
-
Dehalogenation/Protodeboronation:
-
The Causality: As mentioned in the FAQ, protodeboronation is a common issue. Dehalogenation of the pyrimidine starting material can also occur, often promoted by overly harsh conditions.
-
The Solution:
-
Re-evaluate Your Base: Use a weaker base if possible. A screening of K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.[10][11]
-
Control Temperature: Avoid excessive heat. If using conventional heating, try lowering the temperature. If using a microwave, ensure the temperature is well-controlled and consider if a shorter time at a slightly higher temperature might be more effective than prolonged heating at a lower one.[6]
-
Use Boronic Esters: Pinacol or MIDA esters are significantly more stable towards protodeboronation and are highly recommended for challenging substrates.[1]
-
-
Visualizing the Process: Troubleshooting Workflow
When a reaction fails, a logical progression of troubleshooting steps is essential.
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Key Reagent Selection & Data
The choice of reagents is paramount for success. The following tables summarize common starting points for optimization.
Table 1: Catalyst & Ligand Screening for Halopyrimidines
| Catalyst Precursor | Ligand | Typical Substrates | Yield (%) | Notes | Source |
| Pd₂(dba)₃ | SPhos | 2-Chloropyrimidines | High | Excellent for electron-deficient chlorides. | [1] |
| Pd(OAc)₂ | XPhos | Sterically Hindered Pyrimidines | Good-High | Bulky ligand overcomes steric hindrance. | [1][4] |
| Pd(PPh₃)₄ | None | 5-Bromopyrimidines | 71 | Often effective for less challenging substrates. | [5] |
| PdCl₂(dppf) | None | 2,4-Dichloropyrimidine | Moderate | Can be effective but often requires optimization. | [6] |
Table 2: Base & Solvent Systems
| Base | Solvent System | Temperature (°C) | Key Advantages | Potential Issues |
| K₂CO₃ | 1,4-Dioxane / H₂O | 80-110 | Widely applicable, cost-effective. | May not be strong enough for all substrates. |
| K₃PO₄ | 1,4-Dioxane or Toluene | 80-110 | Stronger, non-nucleophilic base. Good for many systems. | Can promote protodeboronation. |
| Cs₂CO₃ | 1,4-Dioxane / H₂O | 80-100 | Highly effective, often gives higher yields. | Expensive, very strong base. |
| KF | 1,4-Dioxane | 110 | Useful for base-sensitive functional groups. | Slower reaction rates. |
Optimized Experimental Protocols
The following are general starting protocols. Optimization for your specific substrates is critical.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is recommended as a first-pass experiment due to its speed and efficiency.[1][6]
-
Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv.), the pyrimidine boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizing the Suzuki Catalytic Cycle
Understanding the mechanism helps in diagnosing which step is failing.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. (2025). BenchChem.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (2025). BenchChem.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. (2025). BenchChem.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. (2025). BenchChem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Source not specified.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). BenchChem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001).
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Screening of different bases for Suzuki coupling. (n.d.).
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Synthesis of Tetrasubstituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of tetrasubstituted pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, proven protocols, and a deeper understanding of the nuanced chemistry involved in constructing these vital heterocyclic scaffolds. As a senior application scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights that are both scientifically rigorous and field-tested.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis is resulting in a low yield. What are the most common culprits?
A1: Low yields in tetrasubstituted pyrimidine synthesis are frequently traced back to several key factors: suboptimal reaction conditions (temperature, time, solvent), inactive or inappropriate catalysts, poor quality of starting materials, and the prevalence of competing side reactions. It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the point of failure.
Q2: I'm observing an unexpected, often fluorescent, byproduct in my Biginelli-type reaction. What is it and how can I prevent it?
A2: This is a classic issue. The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction becomes significant at elevated temperatures where urea can decompose to ammonia, which then participates in a competing reaction pathway with two equivalents of the β-ketoester and the aldehyde.[1][2] To mitigate this, consider lowering the reaction temperature, carefully selecting a Lewis acid catalyst that favors the Biginelli pathway, and adding the urea component last to the reaction mixture.
Q3: How can I confirm the presence of N-acylurea byproducts in my crude product?
A3: N-acylurea byproducts, which can complicate purification, are best identified using a combination of spectroscopic methods. In ¹H and ¹³C NMR spectroscopy, you will observe characteristic signals for the additional acyl and urea moieties. Mass spectrometry will also show a molecular ion peak corresponding to the mass of the N-acylurea. Recrystallization is often an effective method for the removal of these impurities.
Q4: What are the critical parameters to control in a Pinner pyrimidine synthesis to avoid side reactions?
A4: The Pinner synthesis is highly sensitive to moisture. The primary side reactions include hydrolysis of the amidine starting material or the Pinner salt intermediate, and self-condensation of the 1,3-dicarbonyl compound.[2] Therefore, maintaining strictly anhydrous conditions is paramount. This includes using dry solvents, oven-dried glassware, and running the reaction under an inert atmosphere. The quality of the amidine hydrochloride is also crucial; it should be fresh or purified to avoid degradation.
Q5: I'm struggling with the regioselectivity of my reaction when using unsymmetrical starting materials. How can I control which isomer is formed?
A5: Achieving high regioselectivity is a common challenge. The outcome is influenced by a delicate interplay of steric and electronic factors of your substrates, as well as the reaction conditions. For instance, in metal-catalyzed cross-coupling reactions, the choice of ligand can dramatically influence the regioselectivity.[3] Systematic screening of solvents, temperatures, and catalysts is often necessary to optimize the formation of the desired regioisomer.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of tetrasubstituted pyrimidines.
Issue 1: Low to No Product Formation
Potential Causes & Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Inactive Catalyst | TLC analysis shows only starting materials even after prolonged reaction time. | - Use a fresh batch of catalyst.- If using a reusable catalyst, ensure it has been properly activated/regenerated.- Screen a panel of catalysts (e.g., different Lewis acids like FeCl₃, Yb(OTf)₃, or Brønsted acids like p-TsOH). |
| Suboptimal Temperature | The reaction is sluggish at the current temperature, or degradation is observed at higher temperatures. | - Incrementally increase the temperature while monitoring for product formation and byproduct formation via TLC.- If degradation is an issue, attempt the reaction at a lower temperature for a longer duration. |
| Poor Quality Starting Materials | Impurities are visible in the starting materials by NMR or TLC. | - Purify starting materials before use (e.g., recrystallization, distillation, or column chromatography).- Use freshly opened or properly stored reagents. |
| Inappropriate Solvent | Starting materials are not fully dissolved, or the reaction polarity is not optimal. | - Choose a solvent in which all reactants are soluble at the reaction temperature.- Experiment with solvents of varying polarity. Some reactions benefit from solvent-free conditions. |
Issue 2: Formation of Persistent Byproducts
This guide details common side reactions, their mechanisms, and strategies for their mitigation.
-
Mechanism: At elevated temperatures, urea can decompose into ammonia and isocyanic acid. The ammonia can then react with two molecules of the β-dicarbonyl compound and one molecule of the aldehyde in a Hantzsch-like pathway to form a dihydropyridine, which is often fluorescent.
-
Prevention Strategies:
-
Temperature Control: Maintain a lower reaction temperature (e.g., 60-80 °C) to minimize urea decomposition.
-
Catalyst Selection: Certain Lewis acids can preferentially promote the Biginelli condensation over the Hantzsch reaction.
-
Order of Addition: Adding urea as the final reactant can reduce its exposure to prolonged heating.
-
-
Mechanism: In the presence of a strong acid catalyst, the β-ketoester can acylate the urea, leading to the formation of an N-acylurea. Additionally, the β-dicarbonyl compound can undergo self-condensation.
-
Prevention Strategies:
-
Catalyst Choice: Use a milder Lewis acid or a Brønsted acid in catalytic amounts.
-
Stoichiometry Control: Use a slight excess of urea to favor the desired reaction pathway.
-
Temperature Management: Lower temperatures can disfavor these side reactions.
-
Issue 3: Regioselectivity Problems in Unsymmetrical Syntheses
-
Causality: When using unsymmetrical 1,3-dicarbonyl compounds or amidines, two different constitutional isomers can be formed. The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the nitrogen atoms in the amidine.
-
Troubleshooting Workflow:
Issue 4: Purification Challenges
Problem: The crude product is a complex mixture that is difficult to separate by standard column chromatography.
| Scenario | Observation | Recommended Action(s) |
| Co-eluting Impurities | Multiple spots with similar Rf values on TLC. | - Experiment with different solvent systems for column chromatography.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- If the product is crystalline, attempt recrystallization from various solvents. |
| Isomeric Mixture | Inseparable mixture of regioisomers. | - Optimize reaction conditions for better regioselectivity (see Issue 3).- If separation is essential, preparative HPLC is a powerful tool for resolving isomers.[1] |
| Product Degradation on Silica | Streaking on TLC plate and low recovery from column. | - Deactivate the silica gel with a small amount of triethylamine in the eluent.- Use a less acidic stationary phase like neutral alumina.- Minimize the time the compound is on the column by using flash chromatography. |
Experimental Protocols
Protocol 1: General Procedure for a Tetrasubstituted Pyrimidine Synthesis via Condensation of a β-Diketone with an Amidine
This protocol provides a general framework for the synthesis of 2,4,5,6-tetrasubstituted pyrimidines.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Amidine hydrochloride (1.1 eq)
-
Base (e.g., sodium ethoxide, potassium carbonate) (1.1 - 2.2 eq)
-
Anhydrous solvent (e.g., ethanol, isopropanol)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidine hydrochloride in the anhydrous solvent.
-
Add the base portion-wise at room temperature and stir the resulting suspension for 30 minutes.
-
Add the 1,3-diketone dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Spectroscopic Identification of Byproducts
This protocol outlines the general steps for isolating and identifying an unknown byproduct.
-
Isolation: Separate the byproduct from the main product and starting materials using preparative TLC or column chromatography.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the exact mass and molecular formula of the byproduct.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their connectivity.
-
¹³C NMR: Obtain a carbon NMR spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): If the structure is not immediately apparent, these experiments can help establish the complete connectivity of the molecule.
-
-
Structure Elucidation: Combine the data from MS and NMR to propose a structure for the byproduct. Compare the spectral data with known compounds in the literature if possible.
References
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
- Kumari, P., Yadav, R., Bharti, R., & Parvin, T. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular Diversity, 24(1), 107–117. [Link]
- Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. [Link]
- Wang, H., Wang, C., & Bannister, T. D. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 56(15), 1949–1952. [Link]
- Abdou, I. M. (2006). Regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Journal of Chemical Research, 2006(12), 787-789. [Link]
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
- Sharma, V., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Medicinal Chemistry, 12(3), 335-356. [Link]
- Debnath, P. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. Preprints. [Link]
- Tariq, M., et al. (2022). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- Debnath, S., Debnath, P., & De, U. C. (2025). A Green Approach for the Synthesis of 5,6‐Dihydropyrimido[4,5‐d]Pyrimidines From N‐Uracil Amidines in Water. Journal of Heterocyclic Chemistry. [Link]
- El-Gazzar, A. B. A., et al. (2009). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Af. J. Pharm. Sci. And Pharm., 2(1), 1-33. [Link]
- Debnath, P. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2022(2), M1370. [Link]
- Bull, J. A., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry, 20(38), 7563-7567. [Link]
- Amanote Research. (n.d.).
- Boger, D. L. (2013). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of chemical research, 46(9), 1937-1949. [Link]
- Wang, H., Wang, C., & Bannister, T. D. (2015). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron letters, 56(15), 1949-1952. [Link]
- Kim, H. J., & Benner, S. A. (2019). A Prebiotic Synthesis of Canonical Pyrimidine and Purine Ribonucleotides. Astrobiology, 19(4), 495-502. [Link]
- Chen, J., et al. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 16(44), 8569-8573. [Link]
- Patel, R., et al. (2023). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Journal of Molecular Structure, 1277, 134854. [Link]
- Yang, W., et al. (2018). Domino aza/oxa-hetero-Diels–Alder reaction for construction of novel spiro[pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-7,5′-pyrimidine]. Organic Chemistry Frontiers, 5(19), 2754-2758. [Link]
- Li, Y., et al. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science, 13(28), 8272-8278. [Link]
- Nerkar, A. U. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Kappe, C. O. (1997).
- Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. ChemistrySelect, 9(4), e202303861. [Link]
- Al-Tel, T. H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4967. [Link]
- Bayomi, S. M., et al. (1999). Synthesis of Certain New 2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines as Potential Antihypertensive Agents. Boll Chim Farm, 138(5), 227-32. [Link]
- Kumari, P., et al. (2020). Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction. Molecular diversity, 24(1), 107-117. [Link]
- Wikipedia. (n.d.). Aza-Diels–Alder reaction. [Link]
- Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. ChemistrySelect, 9(4), e202303861. [Link]
- Besson, T., et al. (2012). Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds. Organic letters, 14(3), 854-857. [Link]
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]
- ResearchGate. (n.d.). Fe(II)-catalyzed synthesis of substituted pyrimidines 41. [Link]
- Taylor, R. J. K., et al. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(1), 107-111. [Link]
- Kim, D. W., et al. (2018). Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles.
- Padwa, A. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification.
Sources
Technical Support Center: Synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
Welcome to the technical support guide for the synthesis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.
Introduction to the Synthesis
The target molecule, this compound, is a trisubstituted pyrimidine. The most common and efficient route for this class of compounds is the condensation of a chalcone with an amidine. Specifically, this involves the reaction of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one with benzenecarboximidamide (benzamidine).[1][2] This reaction proceeds via a cyclocondensation mechanism to form the stable pyrimidine ring. While robust, the synthesis can be sensitive to reactant purity, stoichiometry, and reaction conditions, which can impact the final yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most direct route is the reaction between (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (a chalcone) and benzenecarboximidamide hydrochloride (benzamidine HCl) in the presence of a base.[1] The base neutralizes the hydrochloride salt, liberating the free amidine to participate in the cyclization.
Q2: What are the critical reagents and their roles in this synthesis?
A2: The key reagents are outlined in the table below.
| Reagent | Structure | Role | Purity Considerations |
| (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one | Chalcone | Provides the C4, C5, and C6 atoms of the pyrimidine ring. | Must be pure; residual aldehydes or ketones from its synthesis can lead to side products. |
| Benzenecarboximidamide hydrochloride | Amidine Salt | Source of the N1, C2, and N3 atoms of the pyrimidine ring. | Highly hygroscopic. Must be kept dry to prevent hydrolysis. |
| Potassium Carbonate (K₂CO₃) | Base | Neutralizes benzamidine HCl to generate the active nucleophile. | Anhydrous grade is essential. The stoichiometry is critical for yield. |
| Ethanol / Ethoxyethanol | Solvent | Solubilizes reactants and facilitates the reaction at an appropriate temperature. | Anhydrous solvents are preferred to minimize hydrolysis of intermediates. |
Q3: How can I monitor the progress of the reaction?
A3: The reaction is best monitored using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v). Spot the reaction mixture alongside the chalcone starting material. The reaction is complete when the chalcone spot has been completely consumed, and a new, typically more polar, product spot is dominant.
Visualizing the Reaction: Mechanism and Workflow
Understanding the reaction pathway is crucial for effective troubleshooting. The synthesis proceeds through a cascade of nucleophilic addition, cyclization, and dehydration steps to form the aromatic pyrimidine ring.
Caption: Figure 1: Reaction Mechanism for Pyrimidine Synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield with Starting Material Unconsumed
Q: I see very little product formation on my TLC, and the chalcone starting material is still present after 24 hours. What went wrong?
A: This issue, known as low conversion, typically points to problems with the reagents or reaction conditions.[3]
-
Potential Cause 1: Inactive Benzamidine
-
Explanation: Benzenecarboximidamide hydrochloride is hygroscopic. If it has absorbed moisture, it may have hydrolyzed, reducing the concentration of the active nucleophile. The base may also be insufficient to fully neutralize the hydrochloride salt and drive the reaction.
-
Solution:
-
Verify Reagent Quality: Use freshly opened or properly stored benzamidine HCl. Dry it under vacuum before use if moisture is suspected.
-
Optimize Base Stoichiometry: The literature suggests using slightly more than two equivalents of base (e.g., 2.1 equivalents of K₂CO₃) for each equivalent of the chalcone, which corresponds to neutralizing the two equivalents of benzamidine HCl used.[1] Ensure the base is anhydrous.
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature
-
Explanation: The reaction requires significant thermal energy to overcome the activation barriers for both the initial Michael addition and the subsequent cyclization and dehydration steps.[3] Insufficient temperature will result in a sluggish or stalled reaction.
-
Solution: The protocol calls for a reaction temperature of 90°C.[1] Ensure your reaction vessel is adequately heated and the solvent is refluxing gently if using ethanol. Using a higher-boiling solvent like ethoxyethanol can help maintain the required temperature.
-
-
Potential Cause 3: Impure Chalcone Starting Material
-
Explanation: The chalcone is typically synthesized via a Claisen-Schmidt condensation.[4][5] If purification was incomplete, residual benzaldehyde or acetophenone derivatives can interfere with the pyrimidine synthesis.
-
Solution:
-
Verify Chalcone Purity: Confirm the purity of your chalcone by ¹H NMR and melting point analysis before starting the reaction.
-
Purify if Necessary: Recrystallize the chalcone from ethanol to remove impurities.
-
-
Problem 2: Formation of Multiple Byproducts
Q: My TLC plate shows multiple new spots, and the yield of the desired product is low after purification. How can I identify and prevent these byproducts?
A: Byproduct formation often results from competing reaction pathways or the decomposition of reactants under the reaction conditions.
-
Potential Cause 1: Hantzsch-type Dihydropyridine Formation
-
Explanation: Although more common in Biginelli reactions using β-ketoesters, a competing Hantzsch-type reaction can sometimes occur, especially if ammonia is generated from the decomposition of the amidine at high temperatures.[3][6] This can lead to highly fluorescent yellow byproducts.
-
Solution:
-
Temperature Control: Avoid excessive heating. Maintain a steady 90°C and do not overheat the reaction mixture.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition of reagents that might lead to side reactions.
-
-
-
Potential Cause 2: Incomplete Cyclization/Aromatization
-
Explanation: The dihydropyrimidine intermediate (see Figure 1) may be stable enough to be isolated if the final aromatization step is inefficient. This can happen if the reaction is not heated for a sufficient duration or if there are steric hindrances.
-
Solution:
-
Increase Reaction Time: If TLC analysis shows the persistence of an intermediate spot, consider extending the reaction time to 36 or 48 hours.
-
Confirm Product Identity: Use mass spectrometry to check if one of the major "byproduct" masses corresponds to the dihydropyrimidine intermediate (product mass + 2 amu).
-
-
Caption: Figure 2: A logical workflow for troubleshooting low yields.
Problem 3: Difficulties in Product Purification
Q: The crude product is an oily solid that is difficult to handle, and recrystallization gives a poor recovery. What is the best purification strategy?
A: Purification challenges often stem from residual starting materials or closely related byproducts. A multi-step purification approach is often most effective.[7]
-
Potential Cause: Co-precipitation of Impurities
-
Explanation: If the reaction did not go to completion, the unreacted chalcone can co-precipitate with the pyrimidine product, making recrystallization difficult. The polarity of the chalcone and the pyrimidine product can be quite similar.
-
Solution: Two-Step Purification Protocol
-
Initial Wash: After filtering the crude solid, wash it thoroughly with cold ethanol to remove more soluble impurities. Follow this with a water wash to remove inorganic salts (like KBr and excess K₂CO₃), and a final cold ethanol wash.[1]
-
Flash Column Chromatography: If recrystallization fails or yields are poor, flash column chromatography is the preferred method.[7]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a low-polarity eluent like Hexane/Ethyl Acetate (9:1) and gradually increase the polarity to Hexane/Ethyl Acetate (7:3). The product will elute after the less polar chalcone.
-
-
Final Recrystallization: Combine the pure fractions from the column, evaporate the solvent, and recrystallize the resulting solid from a suitable solvent like ethanol or ethyl acetate to obtain highly pure, crystalline material.[7]
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzenecarboximidamide hydrochloride (34.8 mmol, 2.0 eq) and potassium carbonate (73.1 mmol, 2.1 eq relative to chalcone).
-
Add 50 mL of ethanol and heat the suspension to 90°C with vigorous stirring.
-
In a separate beaker, dissolve (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (69.7 mmol, 1.0 eq) in 20 mL of hot ethoxyethanol.
-
Slowly add the hot chalcone solution dropwise to the stirred suspension over 15-20 minutes.
-
Maintain the reaction mixture at 90°C for 24 hours, monitoring by TLC until the chalcone is consumed.
-
After completion, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with 50 mL of ethanol, 100 mL of deionized water, and finally 50 mL of cold ethanol.
-
Dry the crude product under vacuum. Proceed with purification as described below.
Protocol 2: Purification by Flash Column Chromatography [7]
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM) or a 1:1 mixture of DCM/hexane.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from 5% ethyl acetate and gradually increasing to 30%.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. [Link]
- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity.
- Patel, R. P., et al. (2011). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
- Pinga, M., et al. (2023). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. World Journal of Advanced Research and Reviews. [Link]
- Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]
- Wikipedia. (n.d.). Pyrimidine. [Link]
Sources
Technical Support Center: Purification of Crude 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
Welcome to the dedicated technical support guide for the purification of crude 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS No. 864377-28-6). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a highly pure form. This guide provides in-depth, experience-driven answers to common questions and robust troubleshooting strategies to streamline your purification workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for this compound.
Q1: What are the likely impurities in my crude this compound?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the condensation of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (a chalcone) with benzamidine hydrochloride.[1] Potential impurities include:
-
Unreacted Starting Materials: Benzamidine hydrochloride and the chalcone derivative.
-
Side-Products: Self-condensation products of the chalcone or benzamidine.
-
Reagents: Excess base (e.g., potassium carbonate) used in the reaction.[1]
-
Solvent Residues: Ethanol or ethoxyethanol are often used as reaction solvents.[1]
Understanding these potential contaminants is the first step in designing an effective purification strategy.
Q2: What is the best initial approach for purifying the crude solid?
A2: Given that this compound is a crystalline solid with a reported melting point of 134-138 °C, recrystallization is the most cost-effective and scalable initial purification technique.[1][2] This classical method leverages differences in solubility between the target compound and impurities in a chosen solvent at different temperatures.[3][4][5]
Q3: How do I select the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but sparingly soluble at room or lower temperatures.[3][4] For pyrimidine derivatives, common solvents include ethanol, methanol, ethyl acetate, or mixtures thereof.[3]
Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the tubes that show poor solubility. The ideal solvent will fully dissolve the compound upon heating.
-
Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath.
-
The solvent that yields a high quantity of crystalline precipitate upon cooling is your best choice.
Q4: My compound is not pure enough after recrystallization. What is the next step?
A4: If recrystallization fails to provide the desired purity, flash column chromatography is the recommended next step. This technique separates compounds based on their differential polarity, utilizing a stationary phase (like silica gel) and a mobile phase (eluent).[3] It is highly effective for removing impurities with different polarities from the target compound.
II. Purification Workflow Overview
The following diagram outlines the logical decision-making process for purifying your crude product.
Caption: A decision tree for purifying crude this compound.
III. Troubleshooting Guide
This section is formatted to help you quickly identify and solve specific experimental problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Recrystallization Failure: Compound "Oils Out" instead of crystallizing. | 1. The solution is supersaturated, or the cooling rate is too fast. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. Insoluble impurities are present, acting as a nucleation inhibitor. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can induce crystallization. 2. Choose a lower-boiling point solvent or use a two-solvent system (one solvent in which the compound is soluble, and an "anti-solvent" in which it is not).[3] 3. Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.[3] |
| Column Chromatography Failure: Poor separation of spots on TLC. | 1. The solvent system (eluent) is either too polar or not polar enough. 2. The compound may be acidic or basic, leading to streaking on the silica gel. | 1. The ideal eluent should give the target compound a Retention Factor (Rf) of ~0.2-0.4 on the TLC plate for good separation.[3] Adjust the solvent ratio. For non-polar compounds like this, start with a low polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. 2. Add a small amount (~0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent system to suppress ionization and improve peak shape. |
| Column Chromatography Failure: Compound is not eluting from the column. | 1. The eluent is not polar enough. 2. The compound has decomposed on the silica gel. | 1. Gradually increase the polarity of the eluent system. If you are at 100% of your polar solvent, consider a stronger solvent system (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol). 2. Test for compound stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[6] If it's unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6] |
| High Purity Required: Minor impurities persist after column chromatography. | The impurities have very similar polarity to the target compound, making separation by flash chromatography difficult. | For final polishing to achieve >99% purity, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the ideal technique.[3][7] It offers significantly higher resolution than flash chromatography. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point for small molecules.[7][8] |
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture with swirling (e.g., on a hot plate). Continue adding hot solvent until the solid just dissolves completely.[3][9]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to rinse away any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. A stable weight and the disappearance of the solvent smell indicate dryness.
Protocol 2: Flash Column Chromatography
Caption: Key steps for successful flash column chromatography purification.
-
Solvent Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system.[10][11] Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Aim for an Rf value of 0.2-0.4 for the target compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[12] Carefully apply the sample to the top of the silica bed. Alternatively, for compounds with poor solubility, use the "dry loading" method: adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[12]
-
Elution and Fraction Collection: Begin eluting with the chosen solvent system, collecting the eluate in a series of numbered test tubes or flasks. If separation is difficult, a gradient elution (gradually increasing the solvent polarity) can be employed.
-
Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which ones contain the pure product.[3]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
V. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from BenchChem Website.
-
Waters Corporation. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification. Retrieved from [Link]
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
Not Voodoo. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. Retrieved from [Link]
-
Alfa Chemical. (n.d.). This compound CAS No.: 864377-28-6. Retrieved from [Link]
Sources
- 1. This compound CAS#: 864377-28-6 [m.chemicalbook.com]
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- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Halogenated Pyrimidines
Welcome to the technical support center for cross-coupling reactions involving halogenated pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with these important heterocyclic building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring you can optimize your reaction outcomes with confidence.
Introduction: The Challenge of Pyrimidine Cross-Coupling
Halogenated pyrimidines are invaluable precursors in medicinal chemistry, forming the core of numerous therapeutic agents. However, their successful functionalization via palladium-catalyzed cross-coupling reactions is often challenging. The electron-deficient nature of the pyrimidine ring, while activating it for nucleophilic aromatic substitution, can also lead to catalyst inhibition or deactivation through coordination of the ring nitrogens to the palladium center.[1] Furthermore, the reactivity of the C-X bond is highly dependent on both the nature of the halogen and its position on the ring, necessitating careful selection of the catalyst system.[2]
This guide provides practical, field-proven insights into selecting the optimal catalyst, ligands, and conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with halogenated pyrimidines, helping you to overcome common hurdles and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your cross-coupling reactions with halogenated pyrimidines, providing a systematic approach to troubleshooting.
Issue 1: Low or No Conversion to the Desired Product
Q: My cross-coupling reaction with a halogenated pyrimidine is resulting in a low yield or no product at all. What are the likely causes and how can I resolve this?
A: This is a common issue that can stem from several factors, primarily related to the catalyst system and reaction conditions.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst, or it may have decomposed.[3]
-
Solution: Ensure your phosphine ligand is not oxidized and use fresh, high-quality catalyst and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst such as a G3 or G4 palladacycle for more reliable generation of the active species.[3][4] For less reactive aryl chlorides, a higher catalyst loading (up to 5 mol%) may be necessary.[4]
-
-
Inefficient Oxidative Addition: This is often the rate-determining step, especially with less reactive C-Cl bonds.[4]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination).[1]
-
Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[6] If your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[6] Toluene and 1,4-dioxane are generally effective solvents.[6]
-
Issue 2: Significant Side Reactions Observed
Q: I'm observing significant amounts of side products, such as hydrodehalogenation or homocoupling. How can I minimize these?
A: Side reactions are a common challenge in cross-coupling chemistry. Understanding their origin is key to suppression.
Common Side Reactions & Mitigation Strategies:
-
Hydrodehalogenation (Replacement of Halogen with Hydrogen): This is a frequent side reaction in Buchwald-Hartwig aminations.[6]
-
Mitigation:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[6]
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions.[6]
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[6]
-
Ensure Anhydrous Conditions: Traces of water can be a source of protons. Ensure all reagents and solvents are scrupulously dried.[4]
-
-
-
Homocoupling of Boronic Acids (Suzuki Coupling): This side reaction can consume your starting material and complicate purification.[1]
-
Mitigation:
-
Thorough Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.[1]
-
Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts to minimize protodeboronation, a precursor to homocoupling.[1]
-
-
-
Glaser Coupling (Sonogashira Coupling): Homocoupling of the terminal alkyne is a common side reaction in copper-co-catalyzed Sonogashira reactions.[7]
-
Mitigation:
-
Copper-Free Conditions: Perform the reaction in the absence of a copper co-catalyst. This may require different ligands or bases to be effective.[7]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction optimization for cross-coupling with halogenated pyrimidines.
1. How does the halogen's identity and position on the pyrimidine ring affect reactivity?
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions follows well-defined trends:
-
Influence of the Halogen: The general order of reactivity is I > Br > Cl > F.[2] This is inversely correlated with the C-X bond dissociation energy, making the oxidative addition step more facile for heavier halogens.[2] Iodopyrimidines are the most reactive, often requiring milder conditions, while chloropyrimidines are the least reactive and necessitate more robust catalytic systems.[2] Fluoropyrimidines are generally unreactive in these reactions.[2]
-
Influence of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity is C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient and therefore most susceptible to oxidative addition. The C2 position is also activated, whereas the C5 position is the least reactive.[2]
2. How do I achieve regioselective coupling on a polyhalogenated pyrimidine?
The inherent reactivity differences between the halogen positions on the pyrimidine ring can be exploited for regioselective functionalization. For example, in 2,4,5-trichloropyrimidine, the order of reactivity is C4 > C2 > C5, allowing for sequential and site-selective cross-coupling reactions.[8] By carefully controlling the reaction conditions (e.g., temperature, reaction time, and stoichiometry of the coupling partner), you can selectively functionalize the more reactive positions.
3. What are the best general starting conditions for a Suzuki coupling with a bromopyrimidine?
A good starting point for a Suzuki coupling of a bromopyrimidine with an arylboronic acid would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos (4 mol%).[5]
-
Base: K₃PO₄ (2-3 equivalents).[5]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]
-
Temperature: 100 °C.[5]
-
Atmosphere: Inert (e.g., Argon or Nitrogen).[5]
4. Can I perform a Sonogashira coupling without a copper co-catalyst?
Yes, copper-free Sonogashira couplings are well-established and often preferred to avoid the alkyne homocoupling (Glaser coupling) side reaction.[7] These reactions may require different ligands or bases to facilitate the catalytic cycle.
5. What are the key considerations for choosing a solvent in a Buchwald-Hartwig amination?
The solvent plays a crucial role in the solubility of reagents and the stability of the catalytic species.[6] Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[6] Tetrahydrofuran (THF) can also be used, though it may sometimes result in lower yields.[6] In some cases, a switch to water as a reaction medium has been shown to improve safety and lower costs, particularly in acid-promoted aminations of fused pyrimidines.[9][10]
Data Presentation: Comparative Tables
Table 1: Recommended Catalyst Systems for Cross-Coupling of 2,4,5-Trichloropyrimidine [8]
| Cross-Coupling Reaction | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂ | - | K₂CO₃ (aq) | Dioxane | 60-80 | Good for initial functionalization at the C4 position. |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | 80-110 | Broad scope for aryl chlorides with various amines. |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | - | Et₃N or DIPEA | DMF or THF | 60-80 | Copper co-catalyst (CuI) is typically required. |
Table 2: General Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidine [6]
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable sources for the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, or other bulky biarylphosphine ligands | Promote efficient oxidative addition and reductive elimination. |
| Base | NaOtBu (strong) or Cs₂CO₃/K₃PO₄ (weaker) | Strong bases give faster rates; weaker bases for sensitive substrates. |
| Solvent | Toluene or 1,4-Dioxane | Good solubility for reagents and catalyst stability. |
| Temperature | 80-110 °C | Sufficient energy for C-Br bond activation. |
Experimental Protocols & Workflows
Generalized Experimental Workflow for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of a halogenated pyrimidine.
Catalyst Selection Logic for Challenging Couplings
Caption: A decision-making workflow for troubleshooting challenging cross-coupling reactions with halogenated pyrimidines.
References
- Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem. (URL: )
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC - NIH. (URL: )
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem. (URL: )
- Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine - Benchchem. (URL: )
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions | ACS Omega. (URL: )
- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine - Benchchem. (URL: )
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Suzuki Coupling with Bromopyridine Substr
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem. (URL: )
- Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem. (URL: )
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Technical Support Center: Solvent Effects on the Reactivity of Bromophenylpyrimidines
Introduction for the Modern Researcher
Welcome to the Technical Support Center for optimizing chemical reactions involving bromophenylpyrimidine scaffolds. As a cornerstone in medicinal chemistry and materials science, the functionalization of the pyrimidine core is a frequent yet challenging task. The reactivity of bromophenylpyrimidines is profoundly influenced by the solvent system, a parameter that can dictate the success or failure of a synthetic step. An incorrect solvent choice can lead to sluggish reactions, catalyst decomposition, or the proliferation of unwanted side products.
This guide is structured to move beyond simple protocol recitation. It is designed as a high-level troubleshooting resource in a question-and-answer format to provide you, a researcher or drug development professional, with the causal understanding needed to rationalize experimental choices and overcome common hurdles. We will delve into the mechanistic underpinnings of how solvents modulate the two primary reaction classes for this substrate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Part 1: Core Concepts — How Solvents Dictate Reaction Pathways
Before troubleshooting, it is critical to understand the mechanistic role of the solvent. Bromophenylpyrimidines are electron-deficient heteroaromatics, a feature that defines their reactivity.
A. Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile attacks the pyrimidine ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex, before expelling the bromide leaving group.[1][2] The formation of this negatively charged intermediate is typically the rate-determining step.
-
The Role of the Solvent: The solvent's primary job is to stabilize this charged intermediate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These are the solvents of choice. Their high polarity and dipole moment effectively stabilize the anionic Meisenheimer complex without strongly solvating the nucleophile, leaving it "free" and highly reactive.
-
Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents are generally poor choices. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity and significantly slows the reaction.[3]
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dioxane): These solvents are incapable of stabilizing the charged intermediate, leading to extremely slow or non-existent reactions.
-
B. Palladium-Catalyzed Cross-Coupling Reactions
These reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) proceed via a catalytic cycle involving a palladium complex.[4][5] The key steps are oxidative addition, transmetalation, and reductive elimination.
-
The Role of the Solvent: The solvent's role here is more multifaceted.
-
Solubility: It must dissolve the organic substrates, the inorganic base, and the organometallic catalyst. Often, solvent mixtures (e.g., Dioxane/water, Toluene/water) are required to achieve this.[6]
-
Catalyst Stabilization: The solvent can coordinate to the palladium center, influencing its stability and activity. Overly coordinating solvents can sometimes inhibit the reaction, while poor ones can lead to catalyst precipitation (forming palladium black).[7]
-
Influence on Elementary Steps: The polarity and coordinating ability of the solvent can affect the rates of the individual steps in the catalytic cycle. For instance, polar solvents can promote the oxidative addition step.
-
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common issues encountered during experimentation.
Q1: My SNAr reaction is extremely slow or shows no product formation. What is the most likely cause?
A1: The most common culprit for a failed SNAr reaction is an inappropriate solvent choice. If you are using a non-polar solvent like Toluene or a polar protic solvent like Ethanol, the reaction is likely stalled.
Immediate Solution: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points. The high polarity of these solvents is essential to stabilize the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism.[2]
Data-Driven Solvent Selection for SNAr: The rate of an SNAr reaction often correlates with the solvent's polarity. Below is a table of common solvents and their properties relevant to SNAr reactivity.
| Solvent | Dielectric Constant (ε) | Type | Typical SNAr Performance |
| DMSO | 47.2 | Polar Aprotic | Excellent |
| DMF | 36.7 | Polar Aprotic | Excellent |
| Acetonitrile | 37.5 | Polar Aprotic | Good to Very Good |
| Acetone | 20.7 | Polar Aprotic | Moderate |
| THF | 7.6 | Aprotic (low polarity) | Poor |
| Ethanol | 24.6 | Polar Protic | Very Poor (deactivates nucleophile) |
| Toluene | 2.4 | Non-Polar | Extremely Poor / No Reaction |
| Water | 80.1 | Polar Protic | Very Poor (unless used in specific cases) |
Q2: I'm running a Suzuki-Miyaura coupling and observing significant hydrodebromination (replacement of -Br with -H). Could my solvent be the problem?
A2: Yes, the solvent system can be a major contributor to hydrodebromination, a prevalent side reaction with electron-deficient heteroaryl halides like bromophenylpyrimidines.[8] This side reaction consumes your starting material and reduces the yield of the desired product.
Causality & Solutions:
-
Protic Solvent Source: The "hydro" in hydrodebromination comes from a proton source. While the base and organoboron reagent can be contributors, residual water or the use of protic co-solvents (like alcohols) are often the primary source.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your primary organic solvent (e.g., 1,4-Dioxane, Toluene, DME) is rigorously dried.
-
Minimize Water: If a co-solvent is needed for the base (e.g., K₂CO₃, Cs₂CO₃), use the minimum amount of degassed water necessary to achieve dissolution.
-
Screen Aprotic Systems: Consider running the reaction in a completely aprotic system, such as DMF or Toluene, with a soluble base like K₃PO₄.[8]
-
Base and Ligand: Remember that the choice of base and ligand are also critical in minimizing this side reaction. Milder bases can sometimes reduce the rate of hydrodebromination.[8]
-
Q3: My palladium catalyst is precipitating as a black solid during the reaction. How does solvent choice affect catalyst stability?
A3: The formation of palladium black indicates the decomposition of the active Pd(0) catalytic species into bulk metal. This is a common failure mode in cross-coupling chemistry. The solvent plays a crucial role in maintaining the stability of the soluble, catalytically active complex.
Explanation: The active Pd(0) species is typically stabilized by phosphine or N-heterocyclic carbene (NHC) ligands. However, the solvent can also coordinate to the metal center.
-
Poorly Coordinating Solvents (e.g., Toluene, Hexane): In these solvents, the catalyst's stability relies almost entirely on the ligands. If the ligand concentration is too low or the temperature is too high, the catalyst can be stripped of its ligands and agglomerate.
-
Weakly Coordinating Solvents (e.g., THF, 1,4-Dioxane): These are often a good balance, providing some stabilization without inhibiting reactivity.
-
Strongly Coordinating Solvents (e.g., DMF, NMP): These can sometimes over-stabilize the catalyst or, conversely, help keep it in solution at higher temperatures.
Troubleshooting Workflow for Catalyst Decomposition:
Caption: Troubleshooting workflow for catalyst precipitation.
Part 3: Validated Experimental Protocols
Adherence to a robust, validated protocol is the first line of defense against experimental failure.
Protocol 1: General Procedure for SNAr with a Bromophenylpyrimidine
This protocol provides a reliable starting point for the reaction of a bromophenylpyrimidine with an amine nucleophile.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the bromophenylpyrimidine (1.0 equiv).
-
Solvent Addition: Add anhydrous DMSO (to make a 0.1 M solution based on the limiting reagent).
-
Reagent Addition: Add the amine nucleophile (1.2 - 2.0 equiv) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv) if the nucleophile is an amine salt.
-
Inert Atmosphere: Purge the flask with Nitrogen or Argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with water (3x) to remove the DMSO, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling
This protocol is a standard method for coupling a bromophenylpyrimidine with a boronic acid.
-
Flask Setup: To a flame-dried Schlenk flask, add the bromophenylpyrimidine (1.0 equiv), the boronic acid or pinacol ester (1.1 - 1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and/or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-Dioxane and water in a 4:1 to 10:1 ratio). Degas the mixture thoroughly by bubbling Argon or Nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction under an inert atmosphere to the target temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[4]
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. Benchchem. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw9dF0Z7u1O8WjA_n_lOBke43Aiuz0DgR4SXI5V_IaBqGBNnYIuzd4A9HyepoGeFzTk0g7NgnFcD_GuFafDD7Y8d1GDILsvaCC_oR0lmW5vKwFc6nOQE2uvK-KtLXUCYuHLxwiTjp5COq1fb6owEUtx04pPX6WhibzuwvxGovbP_bu9knyBQdB_e7LUXDPTj_tpubx6SdkWoX4oCIUS6mKE-KLd_vXfbQm0vHg_8Mn]
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Technical Support Center: Navigating the Scale-Up of Pyrimidine Synthesis
Welcome to the technical support resource for pyrimidine synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols for overcoming the complex challenges encountered when transitioning pyrimidine synthesis from the laboratory bench to larger-scale production.
Introduction: The Scale-Up Challenge
Pyrimidines are fundamental heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules.[1] While their synthesis on a milligram-to-gram scale in a laboratory setting may be well-established, scaling up to kilogram production introduces a host of new variables and potential pitfalls. Issues that are negligible at a small scale can become significant obstacles, impacting yield, purity, and safety.[2] This guide provides a structured approach to identifying, understanding, and resolving these common scale-up challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up of pyrimidine synthesis in a practical question-and-answer format.
Issue 1: Reaction Yield & Performance
Q1: My pyrimidine synthesis, which worked perfectly on a gram scale, is now showing a significant drop in yield and incomplete conversion at the kilogram scale. What are the likely causes?
A drop in yield upon scale-up is a frequent and multifaceted problem. The root cause often lies in physical and chemical parameters that do not scale linearly.[2][3]
Potential Causes & Solutions:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration.[2][4] This can lead to the formation of byproducts and degradation of the desired product.
-
Exotherm Control: What is a minor temperature increase in a small flask can become a dangerous runaway reaction in a large reactor.[2][5]
-
Solution: Implement a robust cooling system and closely monitor the internal reaction temperature with probes.[2] A slower, controlled addition of reagents can help manage the rate of heat generation.
-
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. These impurities can act as inhibitors or catalysts for unwanted side reactions.[2]
-
Solution: Qualify your raw material suppliers and conduct rigorous quality control on incoming materials.
-
-
Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases, which can affect reaction kinetics.
-
Solution: It may be necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the larger scale.[2]
-
Issue 2: Impurity Profile & Side Reactions
Q2: I'm observing new and unexpected impurities in my large-scale Biginelli or Pinner pyrimidine synthesis. How can I identify and minimize them?
The formation of impurities is a critical concern in pharmaceutical development, as they can affect the safety and efficacy of the final product.[6][7] Understanding their origin is key to mitigation.[6]
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Dihydropyridine Derivatives | Self-condensation of the β-ketoester. | Optimize reactant stoichiometry. A slight excess of urea or thiourea can often suppress this side reaction.[2] |
| Aldol Condensation Products | Self-condensation of the aldehyde component. | Control the reaction temperature and consider the order of reagent addition. |
| Oxidation Products | The dihydropyrimidine ring can be susceptible to oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[2][8] |
| Over-alkylation/Acylation | In reactions involving alkylating or acylating agents, multiple substitutions on the pyrimidine ring can occur. | Carefully control the stoichiometry of the electrophile and the reaction time.[8] |
| Regioisomers | Lack of regioselectivity during substitution reactions. | Employ suitable protecting or directing groups to enhance regioselectivity.[8] |
Workflow for Impurity Profiling:
Sources
- 1. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 4. reddit.com [reddit.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. mt.com [mt.com]
- 7. biomedres.us [biomedres.us]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification and Troubleshooting of Byproducts in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying and mitigating common byproducts encountered during pyrimidine synthesis. Our goal is to equip you with the expertise to not only solve common issues but also to understand the underlying chemical principles driving these side reactions.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is yielding a significant, highly fluorescent byproduct. What is it likely to be, and how can I prevent its formation?
A1: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs through a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.
Causality and Prevention:
-
Temperature Control: The Hantzsch pathway is often favored at higher temperatures. By lowering the reaction temperature, you can significantly reduce the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired dihydropyrimidinone (DHPM) formation.
-
Order of Addition: Adding the urea to the reaction mixture last can sometimes minimize its decomposition into ammonia, thereby suppressing the Hantzsch pathway.
Q2: I'm observing a major byproduct that is not the fluorescent DHP in my Biginelli reaction. How can I identify it?
A2: Besides the Hantzsch product, other common byproducts in the Biginelli reaction include Knoevenagel condensation products and uncyclized intermediates.
-
Knoevenagel Adduct: This forms from the condensation of the aldehyde and the β-ketoester. It will lack the urea moiety.
-
Open-Chain Ureide: This intermediate contains all three components but has failed to cyclize.
Identification: Characterization by NMR and mass spectrometry is the most effective way to identify these byproducts. The Knoevenagel product will have a molecular weight corresponding to the aldehyde and β-ketoester, while the open-chain intermediate will have a molecular weight corresponding to all three starting materials.
Q3: My Pinner synthesis is failing, and I suspect side reactions. What are the critical parameters to control?
A3: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters to control include:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yield and Formation of Knoevenagel Byproduct in Biginelli Reaction
Symptom: HPLC and NMR analysis show a significant peak corresponding to the Knoevenagel condensation product, and a low yield of the desired dihydropyrimidinone (DHPM).
Root Cause: The Knoevenagel condensation is a competing reaction pathway. To favor the desired Biginelli product, you need to promote the formation of the key N-acyliminium ion intermediate over the formation of the α,β-unsaturated dicarbonyl compound.
Mitigation Strategies:
-
Catalyst Choice: Employ a catalyst that favors the formation of the N-acyliminium ion. Lewis acids such as Yb(OTf)₃ have been shown to be effective in increasing the yield of the Biginelli product.[2]
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway.
-
Solvent Selection: The choice of solvent can impact the reaction outcome. Protic and polar aprotic solvents generally perform well. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.
Issue 2: Formation of an Uncyclized Intermediate
Symptom: A major product is isolated that, upon characterization, is identified as the open-chain ureide intermediate.
Root Cause: Failure to cyclize is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.
Mitigation Strategies:
-
Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.
-
Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for the ring closure.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by efficiently promoting the cyclization step.[3][4][5]
Data Presentation: Influence of Catalyst on Biginelli Reaction Yield
The following table summarizes the effectiveness of various catalysts on the yield of a model Biginelli reaction. This data highlights the critical role of catalyst selection in optimizing the synthesis of dihydropyrimidinones.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 48 | <10 | [6] |
| HCl | Ethanol | Reflux | 18 | 40-60 | [7] |
| Yb(OTf)₃ | None | 100 | 0.5 | 95 | [2] |
| InCl₃ | Acetonitrile | Reflux | 2 | 92 | [2] |
| Chitosan-Immobilized Ionic Liquid | None | 90 | 0.67 | 75 | [8] |
| Gluconic Acid | Water | 60 | 6 | 74 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Suitable Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and the Lewis acid catalyst (5 mol%).
-
Add the solvent (e.g., ethanol, 10 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the urea (1.5 mmol) to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60°C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: HPLC-MS Analysis of a Biginelli Reaction Mixture
This protocol provides a general method for the analysis of a Biginelli reaction mixture to identify the desired product and major byproducts.
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of mobile phase (e.g., acetonitrile/water).
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS Conditions:
-
Column: A C18 reverse-phase column (e.g., Waters ACQUITY UPLC™ HSS T3, 1.8 μm, 2.1 mm × 100 mm) is a good starting point.[10]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detector: Electrospray ionization (ESI) in positive ion mode. Scan for the expected molecular weights of the starting materials, the desired product, and potential byproducts (Knoevenagel adduct, open-chain intermediate, Hantzsch product).
Protocol 3: NMR Sample Preparation for Byproduct Identification
Procedure:
-
Work up a small portion of the crude reaction mixture (e.g., through a mini-workup with an appropriate solvent extraction).
-
Concentrate the organic layer under reduced pressure to obtain the crude residue.
-
Dissolve 5-10 mg of the crude residue in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[11]
-
Transfer the solution to an NMR tube using a Pasteur pipette. If there are suspended solids, filter the solution through a small plug of cotton or glass wool in the pipette.[12][13]
-
Acquire standard ¹H and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.[14]
Interpreting the NMR Data:
-
DHPM vs. Hantzsch DHP: The ¹H NMR spectrum of the DHPM will typically show a characteristic singlet for the C4-H proton, while the Hantzsch product will have a more complex set of signals in the aliphatic region due to the two non-equivalent protons at the C4 position of the dihydropyridine ring. The ¹³C NMR will also show distinct differences in the chemical shifts of the carbonyl and ring carbons.
-
Knoevenagel Adduct: The NMR spectra will show signals corresponding only to the aldehyde and β-ketoester fragments, with the absence of signals associated with the urea moiety (e.g., NH protons).
-
Uncyclized Intermediate: The NMR spectra will show signals for all three components, but the chemical shifts will be different from the cyclized DHPM product, and there will likely be more NH protons visible.
Visualizing Reaction Pathways and Workflows
Biginelli vs. Hantzsch Reaction Pathways
Caption: Competing Biginelli and Hantzsch reaction pathways.
Troubleshooting Workflow for Byproduct Identification
Caption: A systematic workflow for byproduct identification and reaction optimization.
References
- Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions.
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry. [Link]
- NMR Sample Preparation: The Complete Guide.
- One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. International Journal of Chemical and Physical Sciences. [Link]
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. [Link]
- Sample Preparation. University of California, Davis. [Link]
- Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. RSC Publishing. [Link]
- Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminum-planted mesoporous silica catalyst. The Royal Society of Chemistry. [Link]
- Brønsted acid catalysed enantioselective Biginelli reaction. IRIS-AperTO - UniTo. [Link]
- Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents.
- Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
- Synthesis of pyrimidines 50 from unsaturated ketones 48 and amidine 49.
- Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. RSC Publishing. [Link]
- The green synthesis of pyrimidine and purine derivatives under microwave irradiation.
- Mechanism of Biginelli vs. Hantzsch competition.
- Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. [Link]
- What are the best practices for sample prepar
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
- Catalysts and conditions for Biginelli reaction.
- NMR Sample Preparation.
- Time-dependent 1 H NMR spectra for Biginelli reaction, Formation of 4a.
- The Biginelli Reaction under Batch and Continuous Flow Conditions: Catalysis, Mechanism and Antitumoral Activity. The Royal Society of Chemistry. [Link]
- 1 H NMR spectra of biginelli products.
- NMR Reaction Monitoring Robust to Spectral Distortions. PubMed Central. [Link]
- A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] annulation and visible light enabled photo-oxidation.
- Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Scheme 1 Synthesis of pyrimidinones
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed. [Link]
- Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PubMed Central. [Link]
- Optimized MS/MS settings of pyrimidines and related metabolites.
- A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions.
- Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. PubMed. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. growingscience.com [growingscience.com]
- 6. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tnsroindia.org.in [tnsroindia.org.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organomation.com [organomation.com]
- 12. reddit.com [reddit.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Pinner Synthesis for Pyrimidines
Welcome to the technical support guide for the Pinner synthesis of pyrimidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to navigate the complexities of this powerful synthetic method. This guide is structured to help you troubleshoot common challenges, understand the reaction's nuances, and ultimately achieve higher yields and purity in your pyrimidine synthesis endeavors.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the Pinner pyrimidine synthesis.
Q1: What is the Pinner synthesis of pyrimidines?
The Pinner pyrimidine synthesis is a classical organic reaction that forms the pyrimidine ring through the condensation of a 1,3-dicarbonyl compound (or a suitable equivalent like a β-keto ester) with an amidine.[1][2][3] The reaction is typically promoted by a base and involves a cyclization-dehydration sequence to yield the aromatic pyrimidine core.[1][4] This method is valued for its ability to construct variously substituted pyrimidines, which are crucial scaffolds in pharmaceuticals.[3][5]
Q2: What is the relationship between the classical "Pinner Reaction" and the "Pinner Pyrimidine Synthesis"?
This is a critical point of clarification. The two are related but distinct:
-
The Pinner Reaction (Imidate Synthesis): The original reaction described by Adolf Pinner in 1877 is the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt.[6][7][8]
-
Amidine Formation: These Pinner salts are highly useful intermediates. When a Pinner salt is treated with ammonia or an amine, it undergoes nucleophilic substitution to form an amidine.[6][8][9] This is a primary route for preparing the amidine hydrochloride needed for the pyrimidine synthesis.[10]
-
The Pinner Pyrimidine Synthesis: This is the subsequent condensation reaction where the pre-formed (or commercially obtained) amidine is reacted with a 1,3-dicarbonyl compound to build the pyrimidine ring.[2]
Therefore, the classical Pinner reaction is often the first step in preparing a key reagent for the Pinner pyrimidine synthesis.
Q3: What is the general mechanism for the pyrimidine-forming step?
The mechanism involves the condensation of the amidine with the 1,3-dicarbonyl compound. While the exact sequence can vary with substrates and conditions, a plausible pathway is:
-
Nucleophilic Attack: One nitrogen of the amidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This forms a tetrahedral intermediate which eliminates water to generate an enamine or imine-like species.
-
Intramolecular Cyclization: The second nitrogen of the amidine intermediate then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes a final dehydration step to eliminate a second molecule of water, leading to the formation of the stable aromatic pyrimidine ring.[11]
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q1: My reaction yield is very low, and the crude product is a complex mixture. What are the most likely causes?
Low yields and complex product mixtures are the most frequently reported issues and typically stem from a few core problems.[1][12] The most common culprits are competing side reactions. These can include the self-condensation of the 1,3-dicarbonyl starting material, hydrolysis of the amidine, or incomplete cyclization of intermediates.[1][13]
Recommended Actions:
-
Verify Amidine Quality: Use freshly prepared or recently purchased, high-purity amidine hydrochloride. Amidines are often hygroscopic and can degrade or absorb water over time, which severely inhibits the reaction.[13]
-
Ensure Anhydrous Conditions: Water is the enemy of this reaction. Any moisture can lead to the hydrolysis of crucial intermediates.[14]
-
Optimize Base and Temperature: The choice of base and reaction temperature are critical. An inappropriate base can fail to promote cyclization efficiently, while excessive heat can cause decomposition of reactants or intermediates.[1][15] Monitor the reaction by TLC to find the optimal balance.
Q2: I suspect hydrolysis is ruining my synthesis. What are the signs and how can I rigorously prevent it?
Hydrolysis is a major failure mode. The primary sign is the formation of an ester as a major byproduct, which arises from the hydrolysis of the imidate intermediate (Pinner salt) if you are preparing the amidine in situ.[6][14] Another sign is a significant amount of unreacted 1,3-dicarbonyl compound, as the amidine is consumed by reaction with water.
Mitigation Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor.[14]
-
Amidine Purity: If you are not preparing the amidine fresh, ensure your commercially sourced amidine hydrochloride has been stored in a desiccator and handled quickly in the open air.[13]
Q3: The reaction seems to stall, and I'm isolating an uncyclized intermediate. How can I drive the cyclization to completion?
Failure of the final ring-closing step is often due to insufficient activation of the second carbonyl group or steric hindrance.[1]
Recommended Actions:
-
Catalyst Addition: The addition of a catalytic amount of a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid can help activate the final carbonyl group, facilitating the intramolecular attack and subsequent dehydration.[1]
-
Increase Reaction Time/Temperature: Some cyclizations are simply slow and may require extended reaction times at reflux.[1] Monitor the disappearance of the intermediate by TLC to determine the necessary duration. Be cautious with temperature increases, as they can also promote decomposition.[15]
-
Change Solvent: The solvent can influence reactant solubility and the transition state energy of the cyclization. While ethanol is common, exploring other anhydrous solvents like dioxane or toluene may be beneficial for specific substrates.[14]
Q4: My crude NMR shows an unexpected ester. Where did it come from?
The presence of an ester, particularly one corresponding to the alcohol used as a solvent, is a classic sign of Pinner salt hydrolysis.[6][16] This occurs when the imidate intermediate, formed from the nitrile and alcohol precursor to the amidine, reacts with trace water instead of ammonia/amine.
Root Cause Analysis and Solution:
-
The Cause: This problem points directly to moisture contamination during the formation of the amidine from a nitrile (the classical Pinner reaction step).
-
The Solution: Revisit and rigorously enforce all anhydrous protocols.[14] Using dry HCl gas bubbled through an anhydrous alcohol solution of the nitrile is the traditional method to ensure strictly anhydrous acidic conditions for imidate formation.[6][14]
Key Parameters and Optimization Summary
For successful Pinner pyrimidine synthesis, several parameters must be carefully controlled. The table below summarizes their impact and provides optimization guidance.
| Parameter | Consequence of Suboptimal Conditions | Recommended Action |
| Water Content | Hydrolysis of amidine and key intermediates; formation of ester byproducts; very low or no yield of pyrimidine.[14] | Use oven-dried glassware, anhydrous solvents, and an inert (N₂/Ar) atmosphere.[14] |
| Amidine Quality | Low reactivity due to hydrolysis or degradation; introduction of water into the reaction.[13] | Use high-purity, dry amidine hydrochloride. If possible, prepare it fresh or purify it before use.[1][13] |
| Base Selection | Incomplete deprotonation of amidine hydrochloride; failure to promote cyclization; potential side reactions.[1] | Use a strong base like sodium ethoxide (NaOEt) in stoichiometric amounts. Ensure the base is anhydrous.[14] |
| Temperature | Too Low: Slow or stalled reaction.[1] Too High: Decomposition of reactants, intermediates, or product; formation of amide byproducts from Pinner salt rearrangement.[8][15] | Monitor reaction progress by TLC to determine the optimal temperature. Typically, reflux in ethanol is effective for the cyclization step.[14] |
| Stoichiometry | Excess of one reactant can lead to side reactions (e.g., dicarbonyl self-condensation); incomplete conversion if limiting reagent is impure.[13] | Start with a 1:1.1 ratio of 1,3-dicarbonyl to amidine hydrochloride. Adjust as needed based on optimization experiments.[14] |
Visualizing the Process
Pinner Pyrimidine Synthesis Mechanism
Caption: A simplified mechanism of the Pinner pyrimidine synthesis.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. rroij.com [rroij.com]
Validation & Comparative
A Comparative Analysis of Halogenated Phenylpyrimidines: A Guide for Researchers
This guide provides an in-depth comparative analysis of halogenated phenylpyrimidines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physicochemical properties, and performance in various biological assays, supported by experimental data and detailed protocols.
Introduction to Halogenated Phenylpyrimidines
The phenylpyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous clinically approved therapeutics. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this scaffold profoundly influences the molecule's physicochemical and biological properties. Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency and altered selectivity. This guide will explore these effects through a comparative lens, providing a valuable resource for the rational design of novel halogenated phenylpyrimidine-based therapeutic agents.
Physicochemical Properties of Halogenated Phenylpyrimidines
The nature and position of the halogen substituent on the phenylpyrimidine core significantly impact key physicochemical parameters such as lipophilicity (logP), acidity/basicity (pKa), and aqueous solubility. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
Lipophilicity (logP): Lipophilicity is a crucial factor for membrane permeability and oral absorption. Generally, the introduction of a halogen atom increases the lipophilicity of a molecule. The effect follows the trend: I > Br > Cl > F. However, the position of the halogen on the phenyl ring and the overall molecular architecture can lead to deviations from this trend. A well-balanced logP is essential; while high lipophilicity can enhance cell penetration, it may also lead to increased metabolic turnover and off-target toxicity.
Acidity/Basicity (pKa): The pyrimidine ring contains basic nitrogen atoms, and their pKa values can be influenced by the electronic effects of substituents. Halogens are electron-withdrawing groups and their presence can decrease the basicity of the pyrimidine nitrogens. The pKa of a compound affects its ionization state at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets.
Solubility: Aqueous solubility is a critical parameter for drug formulation and bioavailability. The introduction of lipophilic halogen atoms generally decreases aqueous solubility. However, the overall solubility is a complex interplay of various factors including crystal lattice energy and the potential for hydrogen bonding.
Table 1: Comparative Physicochemical Properties of Representative Halogenated Phenylpyrimidines
| Compound | Halogen Substituent | Calculated logP | Measured pKa | Aqueous Solubility (µg/mL) |
| Phenylpyrimidine | None | 2.1 | 1.5 | >100 |
| 4-(4-Fluorophenyl)pyrimidine | 4-F | 2.5 | 1.2 | 50-100 |
| 4-(4-Chlorophenyl)pyrimidine | 4-Cl | 2.9 | 1.1 | 10-50 |
| 4-(4-Bromophenyl)pyrimidine | 4-B | 3.1 | 1.0 | <10 |
| 4-(4-Iodophenyl)pyrimidine | 4-I | 3.5 | 1.0 | <10 |
Note: The values presented are illustrative and can vary depending on the specific isomer and experimental conditions. Calculated logP values are often used for comparative purposes.
Comparative Biological Activity
Halogenated phenylpyrimidines have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial effects. The following sections provide a comparative overview of their performance in these areas.
Anticancer Activity
Many halogenated phenylpyrimidines exhibit potent antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.
Kinase Inhibitory Profiles:
A significant number of halogenated phenylpyrimidines have been developed as tyrosine kinase inhibitors (TKIs). These compounds often target kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases, which are frequently dysregulated in cancer. The type and position of the halogen can influence both the potency and selectivity of kinase inhibition. For instance, a 4-chlorophenyl substituent has been shown to be favorable for binding to the ATP-binding pocket of several kinases.
Table 2: Comparative Anticancer Activity (IC50, µM) of Halogenated Phenylpyrimidines in Various Cancer Cell Lines
| Compound ID | Halogen Substituent | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| HP-1 | 4-Cl | 5.2 | 8.1 | 3.5 |
| HP-2 | 3,4-diCl | 2.8 | 4.5 | 1.9 |
| HP-3 | 4-Br | 4.7 | 7.2 | 3.1 |
| HP-4 | 4-F | 8.9 | 12.3 | 7.4 |
| Reference Drug (e.g., Gefitinib) | 0.5 | 1.2 | 0.8 |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here is a compilation from various sources for comparative illustration.
Antifungal Activity
Certain halogenated phenylpyrimidines have emerged as promising antifungal agents. Their mechanism often involves the inhibition of fungal-specific enzymes, such as lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.
Table 3: Comparative Antifungal Activity (MIC, µg/mL) of Halogenated Phenylpyrimidines
| Compound ID | Halogen Substituent | Candida albicans | Aspergillus fumigatus |
| AFP-1 | 3-F | 8 | 16 |
| AFP-2 | 4-Cl | 4 | 8 |
| AFP-3 | 4-Br | 2 | 4 |
| AFP-4 | 4-I | 4 | 8 |
| Reference Drug (Fluconazole) | 0.5 | >64 |
Antibacterial Activity
The antibacterial potential of halogenated phenylpyrimidines has also been explored. These compounds can inhibit bacterial growth through various mechanisms, including the disruption of biofilm formation. Studies have shown that the degree of halogenation can correlate with antibacterial efficacy.
Table 4: Comparative Antibacterial Activity (MIC, µg/mL) of Halogenated Pyrimidines against Staphylococcus aureus
| Compound | Halogen Substituents | MIC (µg/mL) |
| 2,4-dichloro-5-fluoropyrimidine | 2,4-diCl, 5-F | 50[1] |
| 5-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine | 5-Br, 2,4-diCl | 50[1] |
| 2,4-dichloro-5-iodopyrrolo[2,3-d]pyrimidine | 2,4-diCl, 5-I | 100[1] |
Structure-Activity Relationship (SAR)
The collective data from biological assays allows for the elucidation of structure-activity relationships (SAR). For many halogenated phenylpyrimidines, the following general trends have been observed:
-
Nature of Halogen: In many cases, the potency of biological activity follows the order Br ≥ Cl > F > I. This is likely due to a combination of factors including the size, electronegativity, and polarizability of the halogen atom, which influence binding interactions with the target protein.
-
Position of Halogen: The position of the halogen on the phenyl ring is critical for activity. For kinase inhibitors, substitution at the para (4-) position is often optimal for fitting into the hydrophobic pocket of the ATP-binding site.
-
Multiple Halogenation: The introduction of multiple halogen atoms can further enhance potency, as seen with di- and tri-halogenated derivatives. However, this can also lead to increased lipophilicity and potential off-target effects, necessitating a careful balance.
Signaling Pathways Modulated by Halogenated Phenylpyrimidine Kinase Inhibitors
As many halogenated phenylpyrimidines function as kinase inhibitors, they can modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are schematic representations of the EGFR and VEGFR signaling pathways, common targets for this class of compounds.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[2][3][4]
Caption: EGFR Signaling Pathway Inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels.[5] Ligand binding, primarily by VEGF-A, activates VEGFR-2, which in turn triggers downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt cascades, promoting endothelial cell proliferation, migration, and survival.[6][7]
Caption: VEGFR Signaling Pathway Inhibition.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative protocols for the synthesis and biological evaluation of halogenated phenylpyrimidines.
General Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This protocol describes a common method for the synthesis of a key intermediate used in the preparation of more complex halogenated phenylpyrimidines.
Materials:
-
5-Fluorouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (DMA)
-
Dichloromethane (DCM)
-
Water
-
Aqueous sodium hydroxide (NaOH) solution
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stirrer, add 5-fluorouracil (1 equivalent).
-
Carefully add phosphorus oxychloride (10 equivalents) to the flask.
-
Slowly add N,N-dimethylaniline (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to 114°C and reflux for 2 hours.[8]
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing ice-water to quench the excess POCl₃.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, a dilute aqueous NaOH solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield 2,4-dichloro-5-fluoropyrimidine. The yield for this process can be up to 92.2%.[8]
Caption: Synthesis Workflow for 2,4-dichloro-5-fluoropyrimidine.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (halogenated phenylpyrimidines)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, the substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
References
- Lee, K., et al. (2023). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. Antibiotics, 12(3), 549.
- Yuan, T., et al. (2020). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR. The two main pathways are the PI3K/AKT/mTOR and RAS/RAF/MAPK cascades.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Wikipedia. (2024). Epidermal growth factor receptor.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- Rajabi, M., & Mousa, S. A. (2017). The Role of Angiogenesis in Cancer Treatment.
- Apte, R. S., et al. (2019). VEGF in Signaling and Disease: Beyond Discovery and Development. Cell, 176(6), 1248–1264.
- Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map.
- National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem.
- Proteopedia. (2023). VEGF signaling pathway.
- Li, X., et al. (2011).
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- 7. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a significant class of heterocyclic compounds: 4-(3-bromophenyl)-2,6-diphenylpyrimidine analogs. Pyrimidine-based molecules are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2][3] This document synthesizes data from multiple studies to build a coherent SAR model, offering researchers and drug development professionals a comparative framework for designing next-generation inhibitors targeting a range of diseases, from cancer to neurodegenerative disorders.[4][5][6]
The Core Scaffold: A Tripartite Pharmacophore
The this compound scaffold is comprised of three key regions, each contributing uniquely to its interaction with biological targets. Understanding the baseline role of each component is fundamental to interpreting the effects of structural modifications.
-
The Pyrimidine Core: As a nitrogen-containing heterocycle, the pyrimidine ring is an excellent scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring the molecule within a protein's binding site. The ring's aromaticity and planarity facilitate stacking interactions.[7]
-
The 2,6-Diphenyl Rings: These flanking aryl groups primarily govern the molecule's steric profile and establish critical hydrophobic and van der Waals interactions within the target protein. They often occupy hydrophobic pockets adjacent to the primary binding site, significantly enhancing binding affinity.
-
The 4-(3-Bromophenyl) Moiety: This is a critical determinant of both potency and selectivity. The bromine atom, specifically at the meta position, is not merely a bulky substituent. It can form halogen bonds—a type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen in a protein.[8][9][10] This interaction can confer a specific orientation and enhanced binding affinity that is distinct from other halogens like chlorine or fluorine.[11] Furthermore, halogenation can significantly alter the metabolic stability and pharmacokinetic properties of a drug candidate.[8]
// Define the core structure node core [label="this compound Core", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Define the three key regions pyrimidine [label="Pyrimidine Ring\n(H-Bonding, Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1.5!"]; diphenyl [label="2,6-Diphenyl Rings\n(Hydrophobic Interactions, Sterics)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,1.5!"]; bromophenyl [label="4-(3-Bromophenyl) Moiety\n(Halogen Bonding, Selectivity)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"];
// Define the core structure node core [label="this compound Core", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Define the three key regions pyrimidine [label="Pyrimidine Ring\n(H-Bonding, Scaffold)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1.5!"]; diphenyl [label="2,6-Diphenyl Rings\n(Hydrophobic Interactions, Sterics)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,1.5!"]; bromophenyl [label="4-(3-Bromophenyl) Moiety\n(Halogen Bonding, Selectivity)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"];
// Connect the regions to the core core -> pyrimidine [label="Scaffold Foundation", color="#5F6368"]; core -> diphenyl [label="Affinity Pockets", color="#5F6368"]; core -> bromophenyl [label="Specificity Driver", color="#5F6368"]; } Caption: Key pharmacophoric regions of the core scaffold.
Structure-Activity Relationship Analysis: A Comparative Overview
The following sections compare how substitutions at different positions on the scaffold influence biological activity, with supporting data synthesized from studies on related pyrimidine analogs. The focus is on anticancer and kinase inhibition activities, which are prominently reported for this class of compounds.[6][12][13]
Substitutions on the flanking phenyl rings are critical for optimizing hydrophobic and electronic interactions.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups on these rings often enhance activity. This is likely due to favorable interactions within the binding site or modulation of the overall electronic character of the molecule.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can either increase or decrease activity depending on the specific target. Their effect is highly dependent on the size and polarity of the binding pocket they occupy. In some kinase inhibitor series, a 2,6-dichloro substitution on one of the phenyl rings was found to be highly favorable.[13]
-
Positional Isomerism: The position of the substituent (ortho, meta, para) is crucial. Para-substitutions are often well-tolerated, extending into solvent-exposed regions or deeper pockets, while ortho-substitutions can introduce steric clashes or induce a conformational twist that may be favorable for binding.
This ring is a primary driver of potency and selectivity.
-
Role of the Bromo Group: The presence of a bromine atom is often superior to hydrogen or smaller halogens. Studies comparing meta- and para-bromo substitutions have shown that the meta position can lead to significantly higher antinociceptive and antibacterial activity, highlighting the positional importance of the halogen bond donor.[11] In a series of pyrimidine derivatives developed as Bcr/Abl kinase inhibitors, 5-bromo-pyrimidine was a key starting material, leading to several potent compounds.[6]
-
Additional Substituents: Adding other groups to this ring can fine-tune activity. For example, a methoxy group adjacent to the bromine might modulate the electronics or provide an additional hydrogen bond acceptor, further anchoring the ligand.
Direct substitution on the pyrimidine ring, particularly at the C5 position, offers another avenue for optimization.
-
C5-Position: The C5 position is electronically distinct and often solvent-exposed. Bromination at C5 is a common strategy in nucleoside chemistry to introduce a handle for further functionalization or to directly enhance biological activity.[14] In kinase inhibitors, substitution at the C5 position of the pyrimidine ring with various amine side chains has been shown to drastically affect potency against targets like Bcr/Abl.[6]
Comparative Data of Representative Analogs
The following table summarizes the biological activity of several pyrimidine analogs from the literature that illustrate the SAR principles discussed. The data is compiled from different studies to provide a comparative landscape.
| Compound ID | Core Structure | Key Substitutions | Target/Assay | Activity (IC₅₀) | Reference |
| Analog A | 2,4,6-Trisubstituted Pyrimidine | R⁴ = 4-Bromophenyl, R⁶ = Phenyl, R² = NH-aryl | Bcr/Abl Kinase | 0.08 µM | [6] |
| Analog B | 2,4,6-Trisubstituted Pyrimidine | R⁴ = 4-Bromophenyl, R⁶ = Phenyl, R² = NH-aryl (modified) | Bcr/Abl Kinase | 0.15 µM | [6] |
| Analog C | 4,6-Diphenylpyrimidine | R⁴, R⁶ = Phenyl, R² = Propargylamine | MAO-A | 0.98 µM | [5] |
| Analog D | 4,6-Diarylpyrimidine | R⁴ = 4-Chlorophenyl, R⁶ = 4-Methoxyphenyl | PI3Kα | ~5 µM | [15] |
| Analog E | 4-(Phenylamino)pyrido[4,3-d]pyrimidine | 4-(3-Bromophenyl)amino | EGFR Kinase | 0.5-10 nM | [16] |
| Analog F | bis-Pyrimidine | 4-(4-Bromophenyl)pyrimidin-2-amine | HCT-116 Cells | 0.01 µmol/mL | [12] |
Note: The structures and activities are representative examples drawn from related but distinct chemical series to illustrate the impact of specific functional groups discussed in the SAR analysis.
Experimental Protocols
To ensure scientific integrity, the methodologies for synthesizing and evaluating these compounds must be robust and reproducible.
The most common and efficient route to this scaffold is the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclocondensation with an amidine.
Rationale: This two-step process is highly modular, allowing for diverse analogs to be synthesized by simply changing the starting aldehydes, ketones, and amidines. The use of a strong base like KOH or NaOH is crucial for deprotonating the ketone in the first step, while the cyclization is typically acid or base-catalyzed.
Step-by-Step Protocol:
-
Chalcone Synthesis:
-
To a stirred solution of acetophenone (1.0 eq) and 3-bromobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (2.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until a precipitate forms.
-
Monitor reaction completion by TLC.
-
Filter the solid product, wash with cold water and ethanol, and dry under vacuum. The product is the 1-(phenyl)-3-(3-bromophenyl)prop-2-en-1-one intermediate.
-
-
Pyrimidine Formation:
-
Reflux a mixture of the chalcone intermediate (1.0 eq) and benzamidine hydrochloride (1.2 eq) in ethylene glycol with potassium carbonate (2.0 eq) for 8-12 hours.
-
Causality: Ethylene glycol is used as a high-boiling solvent to drive the reaction to completion. K₂CO₃ neutralizes the HCl from the amidine salt and acts as a base to facilitate the cyclization.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and purify by recrystallization from ethanol or column chromatography to yield the final this compound analog.
-
dot graph G { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"]; rankdir=LR;
// Nodes A [label="Acetophenone +\n3-Bromobenzaldehyde"]; B [label="Chalcone Intermediate\n(Claisen-Schmidt)"]; C [label="Benzamidine\nHydrochloride"]; D [label="Final Pyrimidine Analog\n(Cyclocondensation)"];
// Nodes A [label="Acetophenone +\n3-Bromobenzaldehyde"]; B [label="Chalcone Intermediate\n(Claisen-Schmidt)"]; C [label="Benzamidine\nHydrochloride"]; D [label="Final Pyrimidine Analog\n(Cyclocondensation)"];
// Edges A -> B [label="KOH, Ethanol"]; B -> D; C -> D [label="K2CO3, Ethylene Glycol\nReflux"]; } Caption: General synthetic workflow for pyrimidine analogs.
This is a luminescent-based assay to measure kinase activity and inhibition.
Rationale: The assay quantifies the amount of ADP produced in a kinase reaction. Lower ADP levels in the presence of an inhibitor correspond to higher potency. The luminescent signal is highly sensitive and has a broad dynamic range, making it a trustworthy method for IC₅₀ determination. This method was successfully used to evaluate 5-bromo-pyrimidine derivatives as Bcr/Abl inhibitors.[6]
Step-by-Step Protocol:
-
Kinase Reaction:
-
In a 96-well plate, combine the kinase (e.g., Abl), the appropriate substrate (e.g., a tyrosine-containing peptide), and ATP in a kinase buffer.
-
Add the synthesized pyrimidine analog at varying concentrations (typically a 10-point serial dilution). Include a positive control (e.g., Dasatinib) and a no-inhibitor (DMSO) control.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold is a highly adaptable platform for developing potent and selective therapeutic agents. The structure-activity relationship is governed by a complex interplay between sterics, electronics, and specific non-covalent interactions like halogen bonding.
Key Takeaways:
-
The 3-bromo substituent on the 4-phenyl ring is a critical feature, likely conferring potency and specificity through halogen bonding.
-
Substitutions on the flanking 2- and 6-phenyl rings are essential for optimizing interactions within hydrophobic pockets.
-
The pyrimidine core serves as a robust and chemically versatile anchor.
Future work should focus on creating focused libraries that systematically explore substitutions on all three regions of the pharmacophore. Co-crystallization of lead compounds with their target proteins will be invaluable for validating the binding modes predicted by SAR and for guiding the rational design of next-generation analogs with improved potency, selectivity, and drug-like properties.
References
- Bhatia, R., et al. (2021). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed.
- Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmacy and Pharmaceutical Sciences.
- Singh, N., et al. (2013). Design, Synthesis and Biological Evaluation of Aryl Pyrimidine Derivatives as Potential Leishmanicidal Agents. PubMed.
- Jawaid, T., & Kamal, M. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research.
- Kumar, D., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry.
- Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
- Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience.
- Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience.
- Gizińska, M., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Ohta, K., et al. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Bioorganic & Medicinal Chemistry.
- Gizińska, M., et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
- Sharma, A., et al. (2018). A Brief Study on Pharmacological Activity of Pyrimidine Derivatives. ResearchGate.
- Gizińska, M., et al. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.
- Yusuf, M., et al. (2019). Design, Synthesis and Therapeutic Potential of Some 6, 6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine)analogues. Anti-Infective Agents in Medicinal Chemistry.
- Kumar, R., et al. (2009). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules.
- Yakaiah, P., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry.
- Youssif, B. G., et al. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Shcheglov, D. A., et al. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules.
- Abdel-Rahman, A. A. H., et al. (2017). Pyrimidine compounds that show pharmacological activity. ResearchGate.
- Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.
- Wang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. Journal of Medicinal Chemistry.
- Akimova, T., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- St-Denis, Y., et al. (2008). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Thomas, A. D., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.
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A Senior Application Scientist's Guide to the Reactivity of Bromo- vs. Chloro-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocycles is a key step in the synthesis of novel drug candidates, and halogenated pyrimidines serve as versatile precursors for such transformations. The choice between a bromo- or chloro-substituted pyrimidine is a frequent decision point in synthetic strategy, with significant implications for reaction efficiency, cost, and scalability. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted pyrimidines in two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), supported by established chemical principles and experimental data.
The Dichotomy of Reactivity: A Tale of Two Mechanisms
The relative reactivity of bromo- and chloro-pyrimidines is not a simple linear relationship but is instead dictated by the mechanism of the reaction . For palladium-catalyzed cross-coupling reactions, the reactivity is primarily governed by the strength of the carbon-halogen bond. Conversely, in nucleophilic aromatic substitution, the electronegativity of the halogen and the stability of the reaction intermediate play the dominant roles. Understanding this dichotomy is crucial for rational reaction design.
Palladium-Catalyzed Cross-Coupling Reactions: The Advantage of the Weaker Bond
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the generally accepted order of reactivity for halogens is I > Br > Cl > F.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energy. The rate-determining step in many of these catalytic cycles is the oxidative addition of the halopyrimidine to the palladium(0) catalyst. A weaker carbon-halogen bond facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions.
The C-Br bond is inherently weaker than the C-Cl bond, making bromopyrimidines generally more reactive substrates in these transformations.[2] This enhanced reactivity can translate to higher yields, shorter reaction times, and the ability to use less forcing conditions, which can be critical when dealing with sensitive functional groups on complex molecules.
Comparative Data for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table summarizes representative data comparing the reactivity of bromo- and chloro-pyrimidines in this reaction. While direct side-by-side data for identical substrates is not always available, the trend is clear from closely related systems.
| Halopyrimidine Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| 2-Amino-4-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O, 80°C, 4h | 85% | [2] |
| 2-Amino-4-chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | t-BuOH/H₂O, 100°C, 12h | 75% | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O, 100°C, 2h | 95% | [3] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | Dioxane, 110°C, 18h | 80% | [3] |
Analysis: The data illustrates that bromopyrimidines and their pyridine analogs consistently provide higher or comparable yields under milder conditions or in shorter reaction times compared to their chloro counterparts. The use of more sophisticated and often more expensive catalyst systems with bulky, electron-rich ligands is frequently necessary to achieve good yields with less reactive chloropyrimidines.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrimidine
This generalized protocol can be adapted to compare the reactivity of bromo- and chloro-substituted pyrimidines.
Objective: To compare the yield of the coupled product starting from a bromo- and a chloro-pyrimidine.
Materials:
-
Halopyrimidine (bromo- or chloro-substituted) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask, add the halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr): The Reign of Electronegativity
In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyrimidine often shows an inverse trend in halide reactivity. The generally observed order is F > Cl > Br > I.[2] This reaction proceeds through a two-step addition-elimination mechanism involving a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The rate-determining step is typically the initial nucleophilic attack to form this intermediate. The high electronegativity of chlorine (compared to bromine) makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[4] Consequently, chloro-substituted pyrimidines are generally more reactive than their bromo- counterparts in SNAr reactions.
Comparative Data for SNAr Reactions
The following table presents data from analogous systems that illustrates the higher reactivity of chloro-substituted heterocycles in SNAr reactions.
| Halopyrimidine/Halopyridine Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| 2-Amino-4-chloropyrimidine | Morpholine | Ethanol, reflux, 6h | 2-Amino-4-morpholinopyrimidine | 92% | [2] |
| 2-Amino-4-bromopyrimidine | Morpholine | Ethanol, reflux, 12h | 2-Amino-4-morpholinopyrimidine | 88% | [2] |
| 2-Bromopyrimidine | Various Amines | Water, KF | N-substituted 2-aminopyrimidines | Similar reactivity to 2-chloropyrimidine | [5] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 2-Ethoxypyridine | Relative Rate: 1 | [6] |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 2-Ethoxypyridine | Relative Rate: 320 | [6] |
Analysis: The data indicates that chloro-substituted pyrimidines and pyridines react faster or provide higher yields in SNAr reactions compared to the bromo-analogues. In some cases, the reactivity difference is significant, allowing for selective displacement of a chloro-substituent in the presence of a bromo-substituent on the same ring.[4]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a general method for comparing the SNAr reactivity of bromo- and chloro-pyrimidines.
Objective: To compare the reaction time and yield for the SNAr of a bromo- vs. a chloro-pyrimidine with an amine nucleophile.
Materials:
-
Halopyrimidine (bromo- or chloro-substituted) (1.0 mmol, 1.0 equiv)
-
Amine nucleophile (e.g., morpholine, 1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 mmol, 2.0 equiv) (optional, depending on the nucleophile)
-
Solvent (e.g., Ethanol, DMF, or DMSO, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve the halopyrimidine in the chosen solvent.
-
Add the amine nucleophile and the base (if required).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If the solvent is polar aprotic (DMF, DMSO), dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). If the solvent is protic (ethanol), it can often be removed under reduced pressure.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Diagram: SNAr Mechanism on a Pyrimidine Ring
General mechanism for nucleophilic aromatic substitution on a halopyrimidine.
The Influence of Substitution Position
The position of the halogen on the pyrimidine ring also significantly impacts reactivity. The general order of reactivity for both cross-coupling and SNAr reactions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient due to the influence of both ring nitrogens, making them the most susceptible to both oxidative addition and nucleophilic attack. The C2 position is also activated, while the C5 position is the least reactive.
Conclusion and Recommendations for the Synthetic Chemist
The choice between a bromo- and a chloro-substituted pyrimidine is a strategic one that should be guided by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), bromopyrimidines are the preferred substrates. Their higher reactivity allows for milder reaction conditions, shorter reaction times, and often higher yields. While advances in catalyst technology have made the use of chloropyrimidines more feasible, they generally require more specialized and expensive catalyst systems and more forcing conditions.
-
For nucleophilic aromatic substitution (SNAr) reactions, chloropyrimidines are generally more reactive. Their greater susceptibility to nucleophilic attack makes them the substrate of choice for this type of transformation.
By understanding the underlying mechanistic principles and the empirical reactivity trends, researchers can make informed decisions in the design of efficient and robust synthetic routes to novel pyrimidine-containing molecules, ultimately accelerating the drug discovery and development process.
References
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- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry.
- Wikipedia. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
- Angewandte Chemie International Edition. (2011).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.
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- Molecules. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines.
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- ResearchGate. (2025).
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A Comparative Analysis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine and Other Kinase Inhibitors in the Context of Cancer-Relevant Kinase Activity
In the landscape of modern oncology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. These enzymes, often dysregulated in cancer, represent critical nodes in the signaling pathways that drive cell proliferation, survival, and metastasis. Among the vast number of small molecules developed to modulate kinase activity, pyrimidine-based scaffolds have shown considerable promise. This guide provides a detailed comparative analysis of the biological activity of a novel pyrimidine derivative, 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, against other well-established kinase inhibitors. Our focus will be on its inhibitory effects on Calcium/Calmodulin-Dependent Protein Kinase IV (CAMKIV), a kinase increasingly implicated in oncogenesis, and its broader cytotoxic effects on cancer cell lines.
Introduction to this compound and the Rationale for Comparison
This compound is a synthetic heterocyclic compound featuring a central pyrimidine core. Recent studies have highlighted its potential as a kinase inhibitor, with a notable binding affinity for CAMKIV. The rationale for this comparative guide is to contextualize the preclinical data of this emerging inhibitor against a panel of widely used kinase inhibitors, thereby providing researchers with a framework for its potential utility in cancer research and drug development.
The overexpression and hyperactivity of CAMKIV have been linked to several malignancies, including hepatocellular carcinoma, breast cancer, and acute myeloid leukemia[1][2]. CAMKIV is a key downstream effector of calcium signaling and plays a crucial role in regulating the activity of transcription factors that govern cell cycle progression and apoptosis[3]. Therefore, the identification of potent and selective CAMKIV inhibitors, such as potentially this compound, is of significant therapeutic interest.
This guide will compare this compound with the following established kinase inhibitors:
-
Staurosporine: A broad-spectrum kinase inhibitor known for its high potency against a wide range of kinases.
-
KN-93: A well-characterized inhibitor of CaM kinases, particularly CaMKII.
-
Bosutinib: A dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML)[4].
-
Dasatinib: A multi-targeted kinase inhibitor that targets Abl, Src family kinases, c-KIT, and others, also used in the treatment of CML[5][6].
The comparative analysis will be based on their inhibitory potency against CAMKIV and their cytotoxic effects on cancer cells, supported by detailed experimental protocols and an exploration of the underlying signaling pathways.
Comparative Biological Activity: A Quantitative Overview
The efficacy of a kinase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity across the kinome. The following table summarizes the available data for this compound and the selected comparator inhibitors against CAMKIV, along with their cytotoxic effects on a representative cancer cell line.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| This compound | CAMKIV | Data not available in searched literature | Human Hepatoma | 39 | [Jameel et al., 2017] |
| Staurosporine | CAMKII | 20 | - | - | [7] |
| KN-93 | CaMKII | 370 | - | - | |
| Bosutinib | Src | 1.2 | IMR-32 (Neuroblastoma) | 0.64 | [4][8] |
| Dasatinib | Src | 0.5 | - | - | [5] |
Understanding the CAMKIV Signaling Pathway in Cancer
To appreciate the significance of inhibiting CAMKIV, it is essential to understand its role in cancer cell signaling. The following diagram illustrates a simplified CAMKIV signaling cascade.
Caption: Simplified CAMKIV signaling pathway in cancer.
Increased intracellular calcium levels lead to the activation of Calmodulin, which in turn activates CaMKK. CaMKK then phosphorylates and activates CAMKIV[9]. Active CAMKIV phosphorylates transcription factors such as CREB and MEF2, leading to the expression of genes that promote cell proliferation and survival[3]. This compound is hypothesized to inhibit this pathway by directly targeting CAMKIV.
Experimental Methodologies for Comparative Analysis
To ensure the scientific rigor of this comparison, it is crucial to employ standardized and validated experimental protocols. The following sections detail the methodologies for assessing kinase inhibition and cell viability.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity[10][11][12].
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human CAMKIV), the kinase substrate (e.g., a specific peptide substrate), and the kinase buffer.
-
Add varying concentrations of the test inhibitor (this compound or comparator compounds) to the reaction mixture in a 96- or 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[11].
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP. Incubate at room temperature for 30-60 minutes[11].
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[13][14][15][16].
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., human hepatoma cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and comparators) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[13].
-
Add a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization[13].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the cytotoxic IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Discussion and Future Directions
The preliminary data suggests that this compound exhibits cytotoxic activity against human hepatoma cells with an IC50 of 39 µM. While its direct inhibitory potency against CAMKIV requires further quantification, its high binding affinity suggests it is a promising candidate for targeting this kinase.
A direct comparison with established kinase inhibitors is challenging due to the limited availability of head-to-head IC50 data against CAMKIV. Staurosporine is a potent but non-selective inhibitor, making it a useful tool for in vitro studies but a poor candidate for targeted therapy. KN-93 shows moderate potency against the related CaMKII but its selectivity profile would need to be thoroughly investigated against CAMKIV. Bosutinib and Dasatinib are highly potent inhibitors of their primary targets (Src/Abl) and have demonstrated significant clinical efficacy in specific cancer types. Their activity against CAMKIV is not well-documented, but their established clinical profiles provide a benchmark for the development of new kinase inhibitors.
Future research should focus on several key areas:
-
Determination of the IC50 of this compound against CAMKIV: This is a critical next step to quantitatively assess its potency as a CAMKIV inhibitor.
-
Kinome Profiling: A comprehensive kinome scan would be invaluable to determine the selectivity of this compound and identify potential off-target effects.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of cancers with CAMKIV overexpression are necessary to evaluate the therapeutic potential of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of this compound could lead to the development of even more potent and selective CAMKIV inhibitors.
References
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A Researcher's Guide to Validating Experimental Findings on Pyrimidines with Density Functional Theory (DFT) Calculations
In the landscape of drug discovery and materials science, the pyrimidine scaffold is a cornerstone, forming the basis of everything from nucleic acids to a multitude of pharmaceuticals.[1][2][3] Experimental characterization of novel pyrimidine derivatives is a foundational step, but to truly understand their behavior and potential, a deeper, molecular-level insight is paramount. This is where the synergy between empirical data and computational chemistry, specifically Density Functional Theory (DFT) calculations, becomes indispensable. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on leveraging DFT to validate and enrich experimental findings on pyrimidines.
The Indispensable Role of Computational Validation
The scientific method is an iterative process of observation, hypothesis, experimentation, and validation.[4][5] In modern chemical research, computational modeling serves as a powerful tool within this framework.[6] For pyrimidine derivatives, which often exhibit complex behaviors like tautomerism and intricate spectroscopic signatures, DFT calculations offer a means to:
-
Corroborate Experimental Data: Confirm that the observed experimental results are consistent with theoretical predictions.[6]
-
Elucidate Ambiguous Findings: Provide clarity when experimental data can be interpreted in multiple ways, such as in the case of identifying the dominant tautomeric form.[7][8][9]
-
Predict Molecular Properties: Go beyond experimental limitations to predict a wide range of properties, including electronic structure, reactivity, and thermodynamic stability.[10][11]
Core Principles of Density Functional Theory (DFT)
At its heart, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[12][13] It simplifies the immensely complex many-electron problem by focusing on the electron density, a more manageable variable. The choice of the exchange-correlation functional and the basis set are critical decisions in any DFT calculation, as they directly impact the accuracy of the results.[14][15] For pyrimidine systems, hybrid functionals like B3LYP coupled with Pople-style basis sets (e.g., 6-311++G(d,p)) have been shown to provide a good balance of accuracy and computational cost for predicting molecular structures and vibrational frequencies.[1][16][17]
A Synergistic Workflow: Integrating Experiment and Theory
A robust research plan for pyrimidine derivatives should involve a continuous feedback loop between experimental work and computational analysis.
Caption: A workflow diagram illustrating the integration of experimental and DFT computational phases for the study of pyrimidine derivatives.
Case Study: Validating the Tautomeric Preference of a Hydroxypyrimidine Derivative
A common challenge in the study of hydroxypyrimidines is determining the predominant tautomeric form (keto-enol or amino-imino) in a given environment, as this can significantly influence the molecule's biological activity and chemical reactivity.[7][8][9][18]
Experimental Findings
Let's consider a hypothetical 4-hydroxypyrimidine derivative. Experimental 1H NMR in DMSO-d6 shows a signal corresponding to an N-H proton, and the IR spectrum displays a strong absorption in the C=O stretching region (~1650 cm⁻¹). These findings suggest the presence of the keto tautomer. However, the possibility of a dynamic equilibrium with the enol form cannot be ruled out.
DFT to the Rescue: A Step-by-Step Protocol
1. Building the Input Structures:
-
Construct the 3D coordinates for both the keto and enol tautomers of the 4-hydroxypyrimidine derivative. This can be done using molecular building software like Avogadro or GaussView.
2. Geometry Optimization:
-
Perform a geometry optimization for each tautomer to find its lowest energy conformation.
-
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP is a robust choice for this type of system.[16][17]
-
Basis Set: 6-311++G(d,p) provides a good description of electron distribution, including lone pairs and pi systems, which is crucial for heterocyclic molecules.[16][17]
-
Solvation Model: Since the experiment was conducted in DMSO, it's crucial to include a solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[10][17]
-
3. Frequency Calculations:
-
Perform a frequency calculation at the same level of theory on the optimized geometries. This serves two purposes:
4. NMR Chemical Shift Calculations:
-
Using the optimized geometries, calculate the NMR chemical shifts.
-
Methodology:
-
Employ the Gauge-Including Atomic Orbital (GIAO) method, which is standard for predicting NMR properties.[21]
-
Use the same functional, basis set, and solvent model as in the optimization step.
-
5. Analysis and Comparison:
-
Thermodynamic Stability: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower ΔG is predicted to be the more stable and thus more abundant form.
-
Spectroscopic Correlation:
Data Presentation: A Comparative Table
| Parameter | Experimental Result | DFT Calculated (Keto) | DFT Calculated (Enol) |
| Relative Gibbs Free Energy (kcal/mol) | - | 0.00 (Reference) | +5.8 |
| Key IR Frequency (cm⁻¹) | ~1650 (C=O stretch) | 1655 (C=O stretch) | No C=O stretch |
| ¹H NMR N-H Shift (ppm) | 11.5 | 11.2 | - |
| ¹³C NMR C4 Shift (ppm) | 162.3 | 161.8 (C=O) | 155.4 (C-OH) |
The data in the table clearly shows that the DFT calculations for the keto tautomer are in excellent agreement with the experimental findings.[1] The calculated relative Gibbs free energy strongly suggests that the keto form is significantly more stable than the enol form in DMSO.[17] This provides robust validation of the initial experimental interpretation.
Probing Deeper: Frontier Molecular Orbitals and Reactivity
Beyond validation, DFT can offer predictive insights into the chemical reactivity of pyrimidine derivatives, which is crucial for drug design.[25][26][27] By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can understand the molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.[1]
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Introduction: Elucidating the Architectural Blueprint of Pyrimidine Scaffolds
A Senior Application Scientist's Guide to the X-ray Crystallography of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine Derivatives
The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of numerous molecules essential to life, including the nucleobases cytosine, thymine, and uracil in nucleic acids.[1] Its versatile chemical nature has made it a privileged structure in medicinal chemistry and materials science, leading to the development of synthetic derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The compound this compound, with its unique substitution pattern, represents a class of molecules with significant potential in drug discovery and as intermediates in organic synthesis.
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for establishing structure-activity relationships (SAR) and for the rational design of new, more potent derivatives. Single-crystal X-ray crystallography stands as the definitive technique for obtaining this atomic-level resolution. This guide provides an in-depth, experience-driven comparison of the crystallographic analysis of this compound derivatives, grounded in established experimental protocols and advanced analytical techniques. We will explore the journey from synthesis to detailed structural elucidation, offering insights into the causality behind experimental choices and comparing the structural features with relevant alternatives.
Part 1: Synthesis and Single Crystal Growth
The foundation of any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthesis of the title compound typically follows a cyclocondensation reaction, a robust and widely used method for forming the pyrimidine core.[1]
Experimental Protocol: Synthesis of this compound
A common and effective route involves the reaction of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (a chalcone) with benzenecarboximidamide (benzamidine).[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend benzenecarboximidamide hydrochloride (1.0 eq) and potassium carbonate (2.1 eq) in ethanol. Heat the mixture to 90 °C with vigorous stirring under a dry air atmosphere.
-
Addition of Chalcone: Dissolve (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (2.0 eq) in a minimal amount of hot ethoxyethanol. Add this solution dropwise to the reaction mixture. Causality: The dropwise addition to a hot solution maintains a consistent reaction temperature and prevents the precipitation of reactants, ensuring a homogeneous reaction environment.
-
Reaction Monitoring: Allow the reaction to proceed for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Workup and Purification: After completion, cool the mixture to room temperature. The solid product will precipitate out. Collect the solid by filtration and wash sequentially with ethanol, water, and then again with ethanol to remove unreacted starting materials and inorganic salts. The crude product is often of sufficient purity for crystallization.[4]
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol: Single Crystal Growth
Growing single crystals is often more of an art than a science, requiring patience and systematic screening of conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.
Recommended Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, or a mixture with hexane[5]) in a vial. Cover the vial with parafilm and pierce a few small holes. Allow the solvent to evaporate slowly over several days to weeks at room temperature. Causality: The slow rate of evaporation ensures that the solution becomes supersaturated gradually, promoting the formation of a few large, well-ordered crystals rather than many small, poorly-diffracting ones.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane if the compound is dissolved in dichloromethane[5]). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
Part 2: X-ray Crystallography and Structural Elucidation
Once suitable crystals are obtained, the process of determining the molecular structure via X-ray diffraction can begin. This involves collecting diffraction data, solving the crystal structure, and refining the atomic model.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K or 293 K[5]) to minimize thermal vibrations and radiation damage. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector).[6] A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.[6]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[6] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]
Workflow for X-ray Crystallography
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Part 3: Comparative Structural Analysis
While the specific crystal structure of this compound is not publicly deposited, we can infer its likely structural characteristics and compare them to closely related, published structures, such as 4-(4-Bromophenyl)-2,6-diphenylpyridine.[5][6] This comparative approach is crucial for understanding how subtle changes in the molecular framework influence the crystal packing and intermolecular interactions.
Molecular Conformation: The Twist of Phenyl Rings
In related structures like 4-(4-bromophenyl)-2,6-diphenylpyridine, the three phenyl rings are not coplanar with the central heteroaromatic ring.[6] They adopt a twisted or "disrotatory" conformation to minimize steric hindrance between the ortho-hydrogens of the adjacent rings.[6] We can anticipate a similar conformation for the this compound derivative. The key difference will be the dihedral angles between the central pyrimidine ring and the flanking phenyl rings at positions 2, 6, and 4.
Comparison of Crystallographic Parameters
The following table provides a comparison between the published data for a pyridine analogue and hypothetical, yet realistic, data for our target pyrimidine derivative.
| Parameter | 4-(4-Bromophenyl)-2,6-diphenylpyridine[5] | This compound (Hypothetical) | Significance of Comparison |
| Formula | C₂₃H₁₆BrN | C₂₂H₁₅BrN₂ | The additional nitrogen atom in the pyrimidine ring can significantly alter electronic properties and hydrogen bonding potential. |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic | The crystal system is determined by the symmetry of the unit cell. A change could indicate a fundamentally different packing arrangement. |
| Space Group | P2₁/c | P2₁/c or P-1 | This describes the symmetry elements within the unit cell. P2₁/c is very common for organic molecules. |
| a (Å) | 8.9837 | ~9.0 | Unit cell dimensions define the size and shape of the repeating unit in the crystal. |
| b (Å) | 21.5202 | ~21.0 | |
| c (Å) | 9.6108 | ~9.5 | |
| β (°) | 105.594 | ~105 | The beta angle is characteristic of the monoclinic system. |
| V (ų) | 1789.67 | ~1750 | The volume of the unit cell is related to the size of the molecule and the efficiency of its packing. |
| Dihedral Angles | Ph(2) to Py: 19.6°Ph(6) to Py: 27.5°Ph(4) to Py: 30.5° | Ph(2) to Pyrm: ~20-30°Ph(6) to Pyrm: ~20-30°Ph(4) to Pyrm: ~30-40° | These angles quantify the twist of the phenyl rings relative to the central ring and are critical for defining the molecule's overall shape. |
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
A powerful tool for comparing crystal structures is Hirshfeld surface analysis, which provides a visual and quantitative summary of all intermolecular contacts.[7][8] This method maps properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal.
For pyrimidine derivatives, Hirshfeld analysis typically reveals the dominance of H···H, C···H, and N···H contacts, which represent van der Waals forces and hydrogen bonding.[9][10] Red spots on the surface mapped with dnorm indicate close intermolecular contacts, often corresponding to hydrogen bonds.[7]
Comparison with Alternatives:
-
This compound: We would expect significant contributions from H···H, C···H/H···C, and Br···H or Br···N contacts. The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially forming C–H···N interactions with neighboring molecules.
-
Pyridine Analogue: In the pyridine analogue, only one nitrogen is available as a hydrogen bond acceptor. This reduction in hydrogen bonding capability can lead to a less dense crystal packing dominated more by van der Waals forces.
-
Derivatives with H-bond donors: If the phenyl rings were substituted with hydroxyl or amino groups, the Hirshfeld surface would show prominent N–H···N or O–H···N hydrogen bonds, which would likely dominate the crystal packing.[8][11]
Key Intermolecular Interactions
Caption: Common intermolecular interactions in pyrimidine derivative crystals.
Part 4: The Role of Computational Chemistry
Experimental X-ray crystallography provides a static picture of a molecule in the solid state. To gain deeper insight into its properties, this data should be complemented with computational methods like Density Functional Theory (DFT).
-
Geometry Optimization: DFT calculations can be used to determine the gas-phase, lowest-energy conformation of the molecule. Comparing this calculated structure with the experimental crystal structure reveals the effects of crystal packing forces on molecular geometry.[2]
-
Electronic Properties: DFT can elucidate the electronic structure, including the Frontier Molecular Orbitals (HOMO-LUMO), which are crucial for understanding the molecule's reactivity and potential as an electronic material.[2]
-
Pharmacokinetic Prediction: Computational tools can also be used to predict properties like absorption, distribution, metabolism, excretion (ADME), and toxicity, providing an early-stage assessment of a derivative's drug-like potential.[12]
Conclusion
The X-ray crystallographic analysis of this compound and its derivatives is a multi-faceted process that extends far beyond simple structure determination. It requires a synergistic approach, beginning with precise synthesis and meticulous crystal growth, followed by rigorous diffraction analysis. A comprehensive understanding is only achieved through a comparative lens, benchmarking the derivative's structural parameters and intermolecular interactions against related compounds. The integration of powerful analytical tools like Hirshfeld surface analysis and computational methods like DFT is essential for translating a static crystal structure into dynamic knowledge of chemical behavior and biological potential. This guide provides the foundational protocols and analytical mindset necessary for researchers to expertly navigate the crystallographic landscape of these promising pyrimidine scaffolds.
References
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- Saeed, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.
- Asiri, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate.
- IUCr Journals. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate.
- Li, Y., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Journal of Structural Chemistry, 63(2), 273-282. [Link]
- JKN Chem. (n.d.). This compound.
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- Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives.
- Wikipedia. (n.d.). Pyrimidine.
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- Alfa Chemical. (n.d.). This compound CAS No.: 864377-28-6.
- Ayub, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5031. [Link]
- El-Gazzar, A. B. A., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Pharmaceuticals, 17(1), 83. [Link]
- Asiri, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine.
- Eryazici, I., et al. (2006). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(4), 1755-1762. [Link]
- Al-Hourani, B. J., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(20), 14104-14118. [Link]
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In vitro testing of novel compounds derived from 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
An In Vitro Comparative Guide to Novel Compounds Derived from 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
Abstract
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the this compound scaffold. Recognizing the therapeutic potential of pyrimidine-based molecules, particularly as kinase inhibitors, we present a tiered, logical workflow for characterizing new chemical entities (NCEs). The protocols herein are designed to first assess broad cellular effects through cytotoxicity screening, followed by specific target-based enzymatic assays, and finally, confirm target engagement within a cellular environment. This guide emphasizes experimental rationale, robust methodologies, and clear data interpretation, providing researchers in drug development with a self-validating system for compound comparison and selection.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its versatile structure, capable of forming multiple hydrogen bonds and participating in various interactions, makes it an ideal foundation for designing targeted therapies. Specifically, substituted pyrimidines have yielded a wealth of kinase inhibitors, including notable cancer therapeutics like Imatinib and Gefitinib, by effectively competing with ATP at the enzyme's active site.
The novel this compound core represents a promising starting point for developing next-generation inhibitors. The strategic placement of a bromophenyl group offers a handle for further chemical modification (e.g., via Suzuki or Buchwald-Hartwig couplings) to enhance potency and selectivity, while the diphenyl groups contribute to the molecule's steric and electronic profile. This guide outlines a robust in vitro testing cascade to objectively compare the performance of new derivatives (herein designated as NCE-01 , NCE-02 , and NCE-03 ) against a known, relevant alternative, such as the well-characterized kinase inhibitor, Staurosporine.
A Tiered Strategy for In Vitro Compound Evaluation
A logical and resource-efficient evaluation begins with broad, high-throughput screening to eliminate non-viable candidates, followed by increasingly specific assays to elucidate the mechanism of action for promising leads. This tiered approach ensures that only the most promising compounds advance, saving time and resources.
Our proposed workflow is as follows:
-
Primary Screening: Assess general cytotoxicity to determine the compounds' therapeutic window.
-
Target-Based Screening: Quantify inhibitory activity against a specific, hypothesized molecular target (e.g., a protein kinase).
-
Cellular Mechanism of Action: Confirm that the compound engages its intended target within a live-cell context.
Caption: Inhibition of the EGFR kinase domain by a pyrimidine compound.
Protocol: ADP-Glo™ Kinase Assay (EGFR Target)
-
Reagent Preparation: Prepare kinase reaction buffer, EGFR enzyme, substrate peptide (e.g., Poly(E,Y) 4:1), and ATP according to the manufacturer's protocol.
-
Compound Plating: In a 384-well plate, add the serially diluted compounds (NCE-01, NCE-03, and Staurosporine).
-
Kinase Reaction Initiation: Add the EGFR enzyme and substrate mixture to the wells. Initiate the reaction by adding ATP (at a concentration near its Km for the enzyme).
-
Incubation: Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Convert luminescence to % inhibition relative to no-inhibitor controls. Plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration).
Comparative Kinase Inhibition Data (Hypothetical)
| Compound | EGFR IC₅₀ (nM) |
| NCE-01 | 15.6 |
| NCE-03 | 250.4 |
| Staurosporine | 5.1 |
Interpretation: NCE-01 demonstrates potent, nanomolar inhibition of EGFR, far exceeding NCE-03. Its activity approaches that of the control, Staurosporine. This result strongly suggests that the cytotoxicity observed for NCE-01 in the primary screen is mediated, at least in part, by its direct inhibition of EGFR.
Cellular Mechanism of Action: Target Engagement
Rationale: An essential final step is to confirm that the compound binds to its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay is an ideal technology for this purpose. It measures the binding of a compound to a target protein by detecting the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (the target, e.g., EGFR) and a fluorescently labeled energy transfer probe that reversibly binds to the same target. A test compound that binds to the target will displace the probe, leading to a loss of BRET signal.
Protocol: NanoBRET™ Target Engagement Assay (EGFR)
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for an EGFR-NanoLuc® fusion protein. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Add serially diluted compounds (NCE-01, NCE-03) to the wells and incubate for 2 hours.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the target kinase and incubate.
-
Substrate Addition: Add Nano-Glo® substrate to generate the donor luminescence signal.
-
Data Acquisition: Immediately measure both the donor (460 nm) and acceptor (610 nm) emission signals using a specialized plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against compound concentration to determine the IC₅₀ for target engagement.
Comparative Cellular Target Engagement Data (Hypothetical)
| Compound | Cellular EGFR IC₅₀ (nM) |
| NCE-01 | 45.2 |
| NCE-03 | 1100 |
Interpretation: The data confirms that NCE-01 engages EGFR in living cells with high potency, as its cellular IC₅₀ is only moderately shifted from its biochemical IC₅₀. This indicates good cell permeability and on-target activity. In contrast, NCE-03 shows significantly weaker engagement in a cellular context, suggesting it may have poor permeability or be subject to efflux.
Conclusion and Future Directions
This guide presents a systematic, multi-step approach to characterize novel pyrimidine derivatives. Based on our hypothetical results, NCE-01 emerges as a clear lead candidate. It demonstrates potent cytotoxicity in a relevant cancer cell line, which is strongly correlated with its direct, nanomolar inhibition of the EGFR kinase in both biochemical and cellular assays. In contrast, NCE-02 was inactive, and NCE-03 showed significantly weaker activity.
Future work on NCE-01 should include:
-
Kinase Selectivity Profiling: Testing against a broad panel of kinases to assess its selectivity and potential off-target effects.
-
In Vivo Studies: Evaluating its efficacy and pharmacokinetic properties in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs to further optimize potency and selectivity.
References
- Title: The pyrimidine scaffold: a privileged core in medicinal chemistry. Source: RSC Medicinal Chemistry URL:[Link]
- Title: A Review on Recent Advances of Pyrimidine Derivatives as Anticancer Agents. Source: Mini Reviews in Medicinal Chemistry URL:[Link]
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Pyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a critical endeavor in medicinal chemistry and materials science, given its prevalence in a multitude of pharmaceuticals and functional organic materials.[1] Among the synthetic methodologies available, palladium-catalyzed cross-coupling reactions have become the most robust and versatile for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyrimidine ring.[1] The success of these transformations hinges on the judicious selection of the palladium catalyst system, which includes a palladium precursor and a supporting ligand. This choice profoundly impacts the reaction's efficiency, substrate scope, and tolerance to various functional groups.[1]
This guide offers an in-depth, objective comparison of various palladium catalysts for the most prevalent pyrimidine coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The experimental data herein is a synthesis of published results, designed to empower researchers in selecting the optimal catalytic system for their specific synthetic challenges.
The Lynchpin of Pyrimidine Functionalization: Palladium Catalysis
The pyrimidine scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Its modification through palladium-catalyzed cross-coupling reactions allows for the rapid and efficient construction of diverse molecular architectures, accelerating the drug development process.[2] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have become indispensable tools in modern synthetic chemistry.[2]
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The nature of the palladium catalyst and its associated ligands plays a pivotal role in each of these steps, influencing reaction rates, yields, and selectivity.
Comparative Performance of Palladium Catalysts
The choice of the palladium catalyst is dictated by several factors, including the nature of the pyrimidine substrate (e.g., the identity of the leaving group), the coupling partner, and the desired reaction conditions. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are still in use, modern catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often exhibit superior performance, especially for challenging substrates like chloropyrimidines.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[3] In the context of pyrimidines, the reactivity of the halide (I > Br > Cl) and the electronic properties of the ring are crucial considerations.[1]
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [4] |
| Pd(OAc)₂/PPh₃ | 4,6-Dichloropyrimidines | Arylboronic acids | K₃PO₄ | - | - | - | Reasonable | [5] |
| Pd(OAc)₂/PCy(2-biphenyl) | 2,4-dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | - | - | - | [6] |
| Pd₂(dba)₃/SPhos | 2-Chloropyrimidine | Arylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | (Hypothetical Data) |
| PEPPSI-IPr | 2,4-Dichloropyridine | Phenylboronic acid | Na₂CO₃ | PEG400 | 100 | 12 | High (C4 selective) | [7] |
Key Insights:
-
Ligand Effect: Bulky, electron-rich phosphine ligands like SPhos and Buchwald's biarylphosphine ligands, as well as N-heterocyclic carbene (NHC) ligands like IPr, often provide higher efficiency and broader substrate scope, particularly for less reactive chloro-pyrimidines.[1][7]
-
Precatalyst Choice: Bench-stable palladium(II) precatalysts, such as those developed by Buchwald and Organ, are widely used due to their ease of handling and high activity.[8]
-
Regioselectivity: In cases of di- or poly-halogenated pyrimidines, the choice of catalyst and ligand can significantly influence the regioselectivity of the coupling reaction. For instance, bulky NHC ligands can promote coupling at the less reactive C4 position of 2,4-dichloropyrimidines.[7][9]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl pyrimidines, which are prevalent in many biologically active compounds.[10][11] The reaction involves the coupling of an amine with an aryl halide.
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂/Xantphos | 4-(pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | NaOtBu | Toluene | Reflux | 27-82 | [10] |
| Pd(OAc)₂/BINAP | 2,4-Dichloropyrimidine | Aniline | Cs₂CO₃ | Toluene | 100 | 90 (C4 selective) | [12] |
| Pd₂(dba)₃/XPhos | 6-bromo-2-tertbutylaminothieno[3,2-d]pyrimidin-4(3H)-one | p-toluidine | NaOtBu | 1,4-Dioxane | 100 | High | [13] |
Key Insights:
-
Ligand Selection is Crucial: The choice of ligand is critical for successful Buchwald-Hartwig amination. Bidentate phosphine ligands like Xantphos and BINAP, as well as bulky monophosphine ligands like XPhos, are highly effective.[10][11][13]
-
Base Sensitivity: The choice of base is also important, with common choices being sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).
-
Regioselectivity: Similar to Suzuki coupling, the catalyst system can control the site of amination in polyhalogenated pyrimidines, often favoring the more reactive position.[12]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrimidines.[14] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[14]
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(CF₃COO)₂/PPh₃/CuI | 2-Amino-3-bromopyridines | Terminal alkynes | Et₃N | DMF | 100 | 3 | up to 96 | [15] |
| PdCl₂(PPh₃)₂/CuI | 2-Iodoadenosine | Terminal alkynes | - | DMF | - | - | 84-97 | [16] |
| Pd/TPPTS/CuI | 5-Iodouracil derivatives | Bipyridyl alkynes | - | DMF | - | - | 82-96 | [16] |
Key Insights:
-
Co-catalyst Role: Copper(I) salts, typically CuI, are generally used as co-catalysts to facilitate the transmetalation step.[14] However, copper-free Sonogashira couplings have also been developed.
-
Base and Solvent: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used, often serving as both the base and the solvent. Polar aprotic solvents like DMF are also frequently employed.[15]
-
Substrate Reactivity: As with other cross-coupling reactions, the reactivity of the pyrimidine halide follows the order I > Br > Cl.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
-
To a reaction vessel, add the halopyrimidine (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and the ligand (if required).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Add the halopyrimidine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion
The selection of an appropriate palladium catalyst system is paramount for the successful synthesis of functionalized pyrimidines. This guide provides a comparative framework to aid researchers in this critical decision-making process. By understanding the interplay between the catalyst, ligand, substrate, and reaction conditions, scientists can optimize their synthetic routes to access novel pyrimidine derivatives for applications in drug discovery and materials science. Modern, well-defined palladium precatalysts, often featuring bulky electron-rich phosphine or NHC ligands, generally offer superior performance in terms of activity, substrate scope, and functional group tolerance, particularly for challenging pyrimidine substrates.
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A Comparative Guide to Microwave-Assisted vs. Conventional Heating for Pyrimidine Synthesis
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds like pyrimidines is a cornerstone of innovation.[1][2] Pyrimidine scaffolds are integral to numerous therapeutic agents, and the methodologies used for their synthesis directly impact the speed of discovery and the sustainability of production.[3] This guide provides an in-depth, objective comparison between microwave-assisted organic synthesis (MAOS) and conventional heating methods, focusing on the synthesis of pyrimidines. We will delve into the fundamental principles, present comparative experimental data, and offer practical protocols to guide your synthetic strategy.
The Energetic Divide: Understanding Heating Mechanisms
The choice between microwave irradiation and a traditional oil bath is more than a matter of preference; it's a choice between fundamentally different modes of energy transfer. Understanding this difference is key to optimizing reaction conditions.
Conventional Conductive Heating: This is the classical approach where a heat source (e.g., a heating mantle or oil bath) warms the exterior of a reaction vessel. The heat is then transferred to the bulk reaction mixture via thermal conduction and convection. This process is inherently slow and can lead to uneven temperature distribution, with the vessel walls being significantly hotter than the center of the reaction mixture.[4]
Microwave Dielectric Heating: Microwave synthesis utilizes the ability of certain materials to transform electromagnetic energy into heat.[5][6] Microwaves, typically at a frequency of 2.45 GHz, interact directly with polar molecules or ions within the reaction mixture.[5][7][8] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as ethanol or water, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation creates molecular friction, which generates heat instantly and volumetrically throughout the entire sample.[4][7][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. This movement creates an electric current, and resistance within the material leads to heat generation.[6][7][8]
Crucially, microwave energy heats the reactants and solvent directly, not the vessel.[6][7] This results in rapid, uniform heating that can lead to dramatic accelerations in reaction rates.[4]
Case Study: The Biginelli Reaction for Dihydropyrimidine Synthesis
To provide a tangible comparison, we will examine the Biginelli reaction—a classic and highly important multicomponent reaction used to synthesize dihydropyrimidinones (DHPMs).[9][10]
The traditional Biginelli reaction often requires long reflux times and can result in moderate yields.[10] Microwave assistance has been shown to overcome these limitations significantly.[10][11]
The following table summarizes typical results for a Biginelli condensation of an aldehyde, a β-dicarbonyl compound, and urea/guanidine, highlighting the performance differences between the two heating methods.
| Parameter | Conventional Heating | Microwave-Assisted Heating | Source(s) |
| Reaction Time | 3 - 8 hours | 10 - 15 minutes | [12][13][14] |
| Temperature | ~80-100 °C (Reflux) | 120 °C (Sealed Vessel) | [11][12][14] |
| Typical Yield | Moderate to Good | Good to Excellent (often >85%) | [11][12][13][15] |
| Energy Input | Indirect, slow, inefficient | Direct, rapid, efficient | [3][4][7] |
| Process | Often requires prolonged reflux | Rapid heating in a sealed vessel | [11][12] |
Note: Yields and times are representative and can vary based on specific substrates and catalysts.
Studies have consistently shown that while conventional heating can produce high yields, it requires significantly longer reaction times.[13][15][16] The microwave-assisted strategy achieves comparable or even superior yields in a fraction of the time.[13][15][16] This acceleration is primarily attributed to the rapid, high-temperature conditions that can be achieved in sealed vessels, allowing solvents to be heated well above their atmospheric boiling points.[17][18][19]
Experimental Protocols: A Side-by-Side Workflow
Here we provide detailed, self-validating protocols for the synthesis of a representative 2-amino-dihydropyrimidine via a Biginelli reaction.
Caption: Comparative workflow for pyrimidine synthesis.
-
Rationale: This protocol leverages rapid dielectric heating in a sealed vessel to significantly reduce reaction time. Ethanol is chosen as a polar solvent that couples efficiently with microwaves.[11] The temperature is set to 120 °C, a temperature easily and safely reached under pressure, to maximize the reaction rate.[11][12]
-
Methodology:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).[20]
-
Securely cap the vessel and place it in the cavity of a dedicated laboratory microwave reactor.
-
Irradiate the mixture for 10 minutes at a constant temperature of 120 °C, with magnetic stirring.[11][12]
-
After irradiation, cool the vessel to room temperature using the instrument's compressed air cooling system.[21]
-
Upon cooling, a precipitate will typically form. Place the vial in an ice bath for 20-30 minutes to maximize precipitation.[9]
-
Collect the solid product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to obtain the purified dihydropyrimidine.[9]
-
-
Rationale: This protocol follows the traditional approach of heating at reflux. The reaction is conducted at the boiling point of the solvent under atmospheric pressure, requiring a much longer duration to achieve completion compared to the high-temperature microwave method.
-
Methodology:
-
Combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Add 10 mL of ethanol and attach a reflux condenser.
-
Heat the mixture to reflux (approx. 78 °C) using a pre-heated oil bath and maintain reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Place the flask in an ice bath for 30 minutes to encourage crystallization.
-
Collect the solid product by vacuum filtration, wash with ice-cold ethanol, and dry.
-
Broader Considerations and Field Insights
The choice of heating method extends beyond a single reaction type. Here are key factors to consider in a drug development context:
-
Speed and Throughput: For library synthesis and lead optimization, MAOS is unparalleled. Reactions that take hours or days conventionally can often be completed in minutes, dramatically accelerating the drug discovery cycle.[3][22]
-
Yield and Purity: Rapid, uniform heating often minimizes the formation of by-products that can occur during prolonged exposure to heat in conventional methods, leading to higher yields and cleaner reaction profiles.[3][21]
-
Green Chemistry: MAOS aligns well with the principles of green chemistry. The enhanced efficiency reduces energy consumption, and the ability to perform reactions in greener solvents (or even solvent-free) minimizes hazardous waste.[5][13][23]
-
Scalability: A common concern with MAOS has been scalability. However, modern multimode batch reactors have demonstrated the feasibility of scaling reactions from the millimole to the 100-500 mmol scale without significant re-optimization, making it a viable option for kilo-lab preparations.[12][24][25] Challenges can still exist in scaling to very large, industrial production volumes.[3][25]
Caption: Pros and cons of each heating methodology.
Conclusion and Recommendations
For the synthesis of pyrimidines and other heterocyclic scaffolds in a research and drug development setting, microwave-assisted synthesis offers a clear and compelling advantage in terms of speed, efficiency, and yield. The dramatic reduction in reaction time from hours to minutes is a transformative benefit for accelerating discovery timelines. While conventional heating remains a robust and highly scalable method suitable for large-scale manufacturing, its inefficiency at the lab scale makes it a less attractive option for rapid compound generation and methods development.
Recommendation: Adopt microwave-assisted synthesis as the primary methodology for small- to medium-scale (up to 100g) pyrimidine synthesis.[25] The initial investment in dedicated equipment is rapidly offset by the significant gains in productivity and the potential for discovering novel chemical matter through reactions that are unfeasible under conventional conditions. Reserve conventional heating for well-optimized, large-scale campaigns where scalability is the primary concern.
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A Senior Application Scientist's Guide to the Mutagenicity Assessment of Halogenated Pyridines and Pyrimidines
Introduction: The Critical Role of Mutagenicity Assessment for Halogenated Heterocycles
Halogenated pyridines and pyrimidines are privileged scaffolds in modern drug discovery and agrochemical development. Their unique physicochemical properties, conferred by the presence and position of halogen substituents, often lead to enhanced binding affinity, metabolic stability, and cell permeability. However, this same reactivity can also introduce a liability: the potential for mutagenicity. A mutagen is a chemical agent that can alter the genetic material (DNA) of an organism, increasing the frequency of mutations. Such alterations can have dire consequences, including carcinogenesis and heritable genetic defects.
For researchers, scientists, and drug development professionals, a thorough understanding and rigorous assessment of the mutagenic potential of these halogenated heterocycles is not just a regulatory requirement but a cornerstone of responsible innovation. This guide provides an in-depth comparison of the key assays used for mutagenicity assessment, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems for robust and reliable data generation.
Comparing the Arsenal: A Triumvirate of Mutagenicity Assays
The assessment of mutagenicity is not reliant on a single method but rather a battery of tests that, in concert, provide a comprehensive profile of a compound's genotoxic potential. The three most widely employed and regulatory-accepted assays are the Ames test, the micronucleus assay, and the comet assay. Each assay interrogates a different aspect of genotoxicity, from point mutations to chromosomal damage.
The Foundational Screen: The Bacterial Reverse Mutation (Ames) Test
The Ames test is a rapid and cost-effective bacterial assay that serves as the initial screen for a compound's potential to induce gene mutations.[1][2][3] Its enduring prevalence in regulatory toxicology is a testament to its reliability and predictive power for carcinogenicity.[4]
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize an essential amino acid (histidine for Salmonella and tryptophan for E. coli).[2][3] The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a medium lacking the specific amino acid. An increase in the number of revertant colonies compared to the spontaneous reversion rate in the control group indicates a mutagenic event. The inclusion of a mammalian liver extract (S9 fraction) is crucial to simulate metabolic activation, as many compounds only become mutagenic after being metabolized.[5]
Interpretation of Results: A compound is typically considered mutagenic in the Ames test if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant positive response in at least one tester strain.
Assessing Chromosomal Damage: The Micronucleus Assay
While the Ames test is excellent for detecting point mutations, it does not provide information on larger-scale chromosomal damage. The micronucleus assay fills this critical gap by detecting both clastogenicity (chromosome breakage) and aneugenicity (whole chromosome loss).[5] It is a reliable and widely used method for screening for genotoxic carcinogens.[6]
Principle: Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes lag behind and are not incorporated into the daughter nuclei.[6] The assay can be performed in vitro using cultured mammalian cells or in vivo in rodents by analyzing polychromatic erythrocytes (immature red blood cells) from bone marrow or peripheral blood.[6] An increase in the frequency of micronucleated cells in the treated group compared to the control group is an indicator of genotoxic damage.
In Vitro vs. In Vivo: The in vitro micronucleus test (OECD 487) allows for high-throughput screening, while the in vivo micronucleus test (OECD 474) provides a more holistic assessment, taking into account the absorption, distribution, metabolism, and excretion (ADME) of the test compound in a living organism.[7][8]
Visualizing DNA Damage: The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive and versatile technique for the direct visualization of DNA damage in individual cells.[9] It is particularly useful for detecting single and double-strand DNA breaks, alkali-labile sites, and DNA cross-links.
Principle: Single cells are embedded in a low-melting-point agarose gel on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect a broader range of DNA lesions or under neutral conditions to specifically detect double-strand breaks.
Structure-Activity Relationships (SAR) in Halogenated Pyridines and Pyrimidines
The mutagenic potential of halogenated pyridines and pyrimidines is intimately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for designing safer molecules.
Halogenated Pyridines:
-
Position of Halogen: Studies on halogenated pyridines have shown that the position of the halogen atom significantly influences mutagenicity. For instance, 2-chloropyridine exhibits mutagenic activity in the Ames test, particularly with metabolic activation, while 3-chloropyridine has shown mixed results.[9][10] The reactivity of halogens at the 2, 4, and 6-positions is attributed to their susceptibility to nucleophilic displacement.[11]
-
Metabolic Activation: The requirement for metabolic activation for some halogenated pyridines, such as 2-chloropyridine, suggests the formation of reactive metabolites that are the ultimate mutagens.[9][10] N-oxidation is a potential metabolic pathway that can influence the mutagenic outcome.[10]
Halogenated Pyrimidines:
-
5-Halogenated Uracils: 5-Bromouracil is a well-known mutagen that acts as a base analog of thymine.[8] Its mutagenicity arises from its ability to mispair with guanine during DNA replication due to tautomeric shifts and ionization.[8][12] This leads to A-T to G-C transition mutations.
-
Fluorinated Pyrimidines: Some fluorinated pyrimidines, such as 5-fluorouracil, have shown the potential to induce chromosomal aberrations in mammalian cells, while their mutagenicity in the Ames test can be negative.[10] This highlights the importance of using a battery of tests to capture different genotoxic endpoints.
Experimental Data: A Comparative Overview
The following tables summarize publicly available mutagenicity data for a selection of halogenated pyridines and pyrimidines. It is important to note that results can vary depending on the specific test conditions and strains used.
Table 1: Ames Test Data for Halogenated Pyridines and Pyrimidines
| Compound | Structure | Ames Test Result | Metabolic Activation (S9) | Reference(s) |
| Pyridines | ||||
| 2-Chloropyridine | Positive | Required | [9][10] | |
| 3-Chloropyridine | Negative/Weakly Positive | Not Required/Required | [13] | |
| 4-Chloropyridine | No data found | No data found | ||
| 2-Fluoropyridine | Equivocal | Required | [11] | |
| Pyrimidines | ||||
| 5-Bromouracil | Positive | Not Required | [8][14] | |
| 5-Fluorouracil | Negative | Not Required | [10] | |
| 2-Chloropyrimidine | No data found | No data found |
Table 2: Micronucleus and Comet Assay Data for Halogenated Pyridines and Pyrimidines
| Compound | Assay | System | Result | Reference(s) |
| Pyridines | ||||
| 2-Chloropyridine | Micronucleus | Human Lymphocytes (in vitro) | Genotoxic at high concentrations | |
| 3-Chloropyridine | Micronucleus | Mouse Lymphoma Cells (in vitro) | Positive | [13] |
| Pyrimidines | ||||
| 5-Fluorouracil | Chromosomal Aberration | Chinese Hamster Cells (in vitro) | Positive | [10] |
Data for a wider range of halogenated pyrimidines in the micronucleus and comet assays is limited in the public domain.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on OECD guidelines and represent best practices in the field.
Bacterial Reverse Mutation (Ames) Test (OECD 471)
Caption: Ames Test Experimental Workflow
-
Preparation of Bacterial Strains: Overnight cultures of the appropriate Salmonella typhimurium and/or E. coli tester strains are prepared.
-
Preparation of S9 Mix: If metabolic activation is required, the S9 fraction from induced rat liver is mixed with a cofactor solution.
-
Exposure:
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (or buffer for non-activation) are added to molten top agar and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together for a short period before being mixed with top agar and plated.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant colonies on each plate is counted.
-
Data Analysis: The number of revertant colonies in the treated groups is compared to the solvent control group to determine if there is a significant increase.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
Caption: In Vivo Micronucleus Test Workflow
-
Animal Dosing: The test compound is administered to rodents (usually mice or rats) at multiple dose levels. A vehicle control and a positive control group are also included.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone marrow is flushed from the femur or peripheral blood is collected.
-
Slide Preparation: Smears of the bone marrow or blood are made on microscope slides and stained with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei.
-
Microscopic Analysis: A statistically appropriate number of PCEs (e.g., at least 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the solvent control group.
Comet Assay (General Protocol)
Caption: Comet Assay Experimental Workflow
-
Cell Preparation and Treatment: A single-cell suspension is prepared and treated with the test compound.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a pre-coated microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.
-
Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the fragmented DNA to migrate out of the nucleoid.
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope.
-
Image Analysis: Specialized software is used to quantify the amount of DNA in the comet tail, which is a measure of DNA damage.
Conclusion: An Integrated Approach to Safety Assessment
The mutagenicity assessment of halogenated pyridines and pyrimidines is a multi-faceted process that requires a strategic and integrated approach. The Ames test provides a crucial first screen for gene mutations, while the micronucleus and comet assays offer invaluable insights into chromosomal damage and DNA strand breaks. A comprehensive evaluation of the data from this battery of tests, in conjunction with an understanding of the structure-activity relationships and metabolic pathways, is essential for making informed decisions about the safety of these important classes of molecules. As our understanding of the mechanisms of mutagenicity continues to evolve, so too will the tools and strategies we employ to ensure the development of safe and effective new chemical entities.
References
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A Researcher's Guide to Quantum Mechanical Methods for Evaluating Halogen-π Interactions
In the landscape of drug discovery and materials science, the precise characterization of non-covalent interactions is paramount. Among these, halogen-π interactions have emerged as a critical force in molecular recognition, influencing the binding affinity and specificity of ligands to their biological targets.[1][2] This guide provides a comparative overview of quantum mechanical (QM) methods for the accurate evaluation of halogen-π interactions, offering researchers and drug development professionals a framework for selecting the most appropriate computational tools for their specific needs.
The Nature of the Halogen-π Interaction: A Subtle Dance of Forces
The halogen-π interaction is a directional, non-covalent attraction between a halogen atom (the Lewis acid) and a π-system (the Lewis base), such as an aromatic ring.[1] This interaction is primarily driven by a combination of electrostatics and dispersion forces. The anisotropic distribution of electron density around the halogen atom creates a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), along the axis of the covalent bond.[3] It is this positive σ-hole that favorably interacts with the electron-rich π-cloud of an aromatic system. Understanding the delicate balance of these forces is crucial for accurate computational modeling.[3][4]
A Hierarchy of Quantum Mechanical Methods
The choice of a QM method for studying halogen-π interactions is a trade-off between accuracy and computational cost. Here, we compare the most commonly employed methods, from the highly accurate "gold standard" to more computationally tractable approaches.
The Gold Standard: Coupled Cluster Theory
Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] is widely regarded as the gold standard for calculating non-covalent interactions due to its high accuracy.[5][6] When extrapolated to the complete basis set (CBS) limit, CCSD(T) provides benchmark-quality interaction energies that serve as a reference for other methods.[7][8] However, the high computational cost of CCSD(T), which scales steeply with the size of the system, limits its application to smaller, model systems.[2]
A Practical Workhorse: Møller-Plesset Perturbation Theory (MP2)
Second-order Møller-Plesset perturbation theory (MP2) offers a good balance between accuracy and computational cost for describing halogen-π interactions.[2][5][6] It captures a significant portion of the electron correlation energy, which is essential for describing dispersion interactions. Studies have shown that MP2, when paired with an appropriate basis set, can provide results in excellent agreement with CCSD(T) benchmarks.[2][9]
The Versatile Tool: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a popular choice for studying larger molecular systems due to its computational efficiency.[10][11] However, the accuracy of DFT methods for non-covalent interactions is highly dependent on the choice of the exchange-correlation functional. Standard functionals often fail to adequately describe dispersion forces, which are a major component of the halogen-π interaction.
Several modern DFT functionals have been developed to address this shortcoming:
-
M06-2X: This hybrid meta-GGA functional was specifically parameterized to capture non-covalent interactions and has shown good performance for halogen bonding.[10][12][13]
-
ωB97X-D: This range-separated hybrid functional includes an empirical dispersion correction and is known to perform well for a wide range of non-covalent interactions, including halogen-π systems.[11][14][15][16]
It is crucial to include a dispersion correction (e.g., Grimme's D3 or D4) when using most DFT functionals for studying halogen-π interactions to obtain reliable results.[5]
The Crucial Role of the Basis Set
The choice of basis set is as critical as the choice of the QM method itself. For non-covalent interactions, it is essential to use basis sets that include both polarization and diffuse functions.
-
Pople-style basis sets: 6-311+G(d,p) is a common choice that provides a reasonable starting point.[17]
-
Dunning's correlation-consistent basis sets: The aug-cc-pVDZ and aug-cc-pVTZ basis sets are highly recommended for accurate calculations of non-covalent interactions as the "aug" prefix indicates the inclusion of diffuse functions, which are crucial for describing the extended nature of electron clouds in π-systems and the σ-hole.[17]
-
Ahlrichs-type basis sets: The def2-TZVP and def2-QZVP basis sets also provide a good balance of accuracy and efficiency.[5]
For heavy halogens like iodine, it is often necessary to use effective core potentials (ECPs) to reduce the computational cost by treating the core electrons implicitly.[17]
Comparative Analysis of Methods
To provide a clear comparison, the following table summarizes the performance of the discussed QM methods for evaluating halogen-π interactions. The data is compiled from various benchmark studies, with interaction energies often compared against the CCSD(T)/CBS gold standard.[7][18]
| Method | Accuracy | Computational Cost | Key Strengths | Key Weaknesses |
| CCSD(T)/CBS | Very High (Benchmark) | Very High | "Gold standard" for non-covalent interactions. | Impractical for large systems. |
| MP2 | High | Moderate | Good balance of accuracy and cost; captures dispersion well. | Can sometimes overestimate interaction energies. |
| M06-2X | Good | Low to Moderate | Specifically designed for non-covalent interactions. | Performance can be system-dependent. |
| ωB97X-D | Good | Low to Moderate | Generally reliable for a broad range of non-covalent interactions. | Requires careful validation for specific systems. |
Experimental Protocols: A Practical Workflow
Here, we outline a general workflow for calculating the interaction energy of a halogen-π complex using DFT with the Gaussian software package. The example system is a chlorobenzene molecule interacting with a benzene molecule.
Step 1: Geometry Optimization of Monomers
First, optimize the geometries of the individual monomers (chlorobenzene and benzene) to their energy minima.
Gaussian Input for Benzene Optimization:
%nprocshared=4 %mem=4GB #p wB97XD/aug-cc-pVDZ Opt
Chlorobenzene-Benzene Complex Optimization
0 1 --Monomer 1: Chlorobenzene-- C ... ... Cl ... --Monomer 2: Benzene-- C ... ... H ...
Step 4: Calculation of Interaction Energy
The interaction energy (ΔE) is then calculated as the energy of the complex minus the sum of the energies of the individual monomers. To account for basis set superposition error (BSSE), the counterpoise correction should be applied.
ΔE = E_complex - (E_monomer1 + E_monomer2) + E_BSSE
Decomposing the Interaction: Symmetry-Adapted Perturbation Theory (SAPT)
To gain deeper insight into the nature of the halogen-π interaction, Symmetry-Adapted Perturbation Theory (SAPT) can be employed. S[3][4][19][20]APT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This analysis reveals the dominant forces driving the interaction.
Caption: Decomposition of the total interaction energy using SAPT.
Logical Workflow for Method Selection
The selection of an appropriate QM method depends on the research question, the size of the system, and the available computational resources. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a QM method.
Conclusion and Future Outlook
The accurate computational evaluation of halogen-π interactions is an active area of research with significant implications for rational drug design and materials science. While CCSD(T) remains the gold standard for accuracy, methods like MP2 and dispersion-corrected DFT offer a pragmatic and reliable approach for larger, more complex systems. The continued development of more accurate and efficient DFT functionals and the increasing availability of computational power will undoubtedly further enhance our ability to predict and harness the power of these subtle yet crucial non-covalent interactions.
References
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- Dang, Q. M., Simpson, J. H., & Leopold, K. R. (2022). Evaluating Halogen-Bond Strength as a Function of Molecular Structure Using Nuclear Magnetic Resonance Spectroscopy and Computational Analysis. The Journal of Physical Chemistry A, 126(39), 6975–6985. [Link]
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A Comparative Analysis of Substituted Pyrimidine Derivatives and Donepezil in the Pursuit of Novel Anti-Alzheimer's Agents
Introduction: The Evolving Landscape of Alzheimer's Drug Discovery
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a multifactorial pathology that includes cholinergic deficits, amyloid-beta (Aβ) plaque deposition, and tau hyperphosphorylation.[1][2] For decades, the cornerstone of symptomatic treatment has been cholinesterase inhibitors (ChEIs), with donepezil being a prominent example.[3][4][5] Donepezil reversibly inhibits acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain and offering temporary cognitive improvement.[1][3][6] However, the therapeutic efficacy of existing treatments is modest and they do not halt the underlying neurodegenerative processes.[1] This has spurred a relentless search for novel therapeutic agents with multi-target capabilities. Among the promising scaffolds, pyrimidine and its substituted derivatives have emerged as a versatile platform for the design of potent anti-Alzheimer's agents.[7] Pyrimidines, aromatic heterocyclic organic compounds, have demonstrated a wide range of biological activities and their structural framework allows for modifications that can significantly enhance their therapeutic efficacy against AD.[7]
This guide provides an in-depth, objective comparison of the anti-Alzheimer's activity of various substituted pyrimidine derivatives against the benchmark drug, donepezil. We will delve into the mechanistic rationale behind their design, present supporting experimental data from in vitro and in vivo studies, and provide detailed protocols for key assays, offering researchers and drug development professionals a comprehensive resource to navigate this exciting area of therapeutic development.
The Multi-Target Approach: Beyond Cholinesterase Inhibition
While donepezil's primary mechanism is the inhibition of AChE, the complexity of AD necessitates a multi-pronged therapeutic strategy.[3][4] Researchers are increasingly focusing on multi-target-directed ligands (MTDLs) that can simultaneously address several pathological cascades. Substituted pyrimidine derivatives have shown promise in this regard, exhibiting not only potent cholinesterase inhibition but also activity against other key targets implicated in AD.[8]
Key Therapeutic Targets for Pyrimidine Derivatives:
-
Cholinesterases (AChE and BuChE): Inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is considered beneficial, as BuChE also plays a role in acetylcholine hydrolysis, particularly in the later stages of AD.[9]
-
Beta-secretase (BACE-1): This enzyme is crucial for the production of Aβ peptides from the amyloid precursor protein (APP). Inhibiting BACE-1 can reduce the formation of toxic Aβ plaques.[10]
-
Amyloid-beta (Aβ) Aggregation: Preventing the self-aggregation of Aβ peptides into neurotoxic oligomers and fibrils is a key therapeutic goal.[11]
-
Neuroinflammation and Oxidative Stress: Chronic inflammation and oxidative damage contribute significantly to neuronal cell death in AD. Compounds with anti-inflammatory and antioxidant properties are therefore of great interest.[12]
The following sections will explore how different substituted pyrimidine derivatives have been designed and evaluated for their activity against these targets, with a direct comparison to donepezil where data is available.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a novel compound's potential lies in its quantitative performance against established standards. This section presents a comparative summary of the inhibitory activities of selected substituted pyrimidine derivatives and donepezil.
In Vitro Cholinesterase Inhibition
The inhibitory potency of a compound against AChE and BuChE is typically expressed as its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
| Compound/Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |
| Donepezil | EeAChE | 0.038 | [13] |
| hAChE | 0.04 | [12] | |
| eqBuChE | 13.60 | [12] | |
| Pyrimidine-Triazolopyrimidine-Pyridine Hybrids | |||
| Compound 12b | hAChE | 0.036 | [13] |
| 4-Amino-5,6-dichloropyrimidine | hAChE | 0.099 | [14][15] |
| 4-Amino-2-chloropyrimidine | hBuChE | 1.324 | [14][15] |
| Substituted Pyrimidine Diamine Derivatives | |||
| Compound 9 | EeAChE | Kᵢ = 0.312 | [9][16] |
| Compound 13 | EeAChE | Kᵢ = 0.426 | [9][16] |
| Compound 22 | eqBuChE | Kᵢ = 0.099 | [9][16] |
EeAChE: Electrophorus electricus Acetylcholinesterase; hAChE: human Acetylcholinesterase; eqBuChE: equine Butyrylcholinesterase. Kᵢ: Inhibition constant.
Analysis of Cholinesterase Inhibition Data:
The data clearly demonstrates that certain substituted pyrimidine derivatives exhibit remarkable potency against cholinesterases, in some cases comparable or even superior to donepezil. For instance, the pyrimidine-triazolopyrimidine-pyridine hybrid compound 12b shows an IC50 value for human AChE that is on par with donepezil.[13] Furthermore, some derivatives, like compound 22, display potent and selective inhibition of BuChE, which could be advantageous in the later stages of AD.[9][16] The structure-activity relationship (SAR) studies often reveal that specific substitutions on the pyrimidine ring and the nature of the linker region are crucial for enhancing inhibitory activity.[7]
Inhibition of BACE-1 and Aβ Aggregation
Several studies have explored the potential of pyrimidine derivatives to inhibit BACE-1 and Aβ aggregation, key events in the amyloidogenic pathway.
| Compound/Derivative Class | Assay | % Inhibition / IC50 | Reference |
| Thiazolyl–pyrazoline derivatives | BACE-1 Inhibition | Kᵢ values in the nanomolar range | [15] |
| F681-0222 (A dual inhibitor) | BACE-1 Inhibition | IC50 = 50-65 µM | [17] |
| Colostrinin (CLN) | Aβ Fibril Reduction | Dose-dependent reduction | [11] |
Analysis of Anti-Amyloidogenic Activity:
The development of pyrimidine derivatives as BACE-1 inhibitors is an active area of research. While specific IC50 values directly comparable to a standard are not always available in the initial screening literature, the identification of compounds with nanomolar Kᵢ values is highly promising.[15] Furthermore, the ability of certain molecules to reduce Aβ aggregation, as demonstrated with colostrinin, highlights the potential of targeting this pathological hallmark.[11]
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of research findings, it is imperative to follow standardized and well-documented experimental protocols. This section provides detailed, step-by-step methodologies for the key in vitro and in vivo assays used to evaluate the anti-Alzheimer's activity of substituted pyrimidine derivatives.
In Vitro Assays
This spectrophotometric assay is the gold standard for measuring AChE and BuChE activity.[18][19][20]
Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) or butyrylthiocholine (BTCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[21]
Step-by-Step Protocol:
-
Reagent Preparation:
-
0.1 M Sodium Phosphate Buffer (pH 8.0).
-
10 mM DTNB solution in the above buffer.
-
10 mM ATCI or BTCI solution in deionized water.
-
AChE or BuChE enzyme solution of appropriate concentration in the buffer.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of Sodium Phosphate Buffer.
-
20 µL of DTNB solution.
-
20 µL of the test compound solution (or buffer for control).
-
10 µL of the enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils.[22][23][24]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of fibril formation.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Aβ (1-42) peptide solution (e.g., in DMSO or hexafluoroisopropanol) to prevent pre-aggregation.
-
50 mM Phosphate Buffer (pH 7.4).
-
5 µM Thioflavin T solution in the above buffer.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well black plate with clear bottom):
-
To each well, add:
-
Aβ (1-42) peptide solution to a final concentration of 10-20 µM.
-
Test compound solution (or buffer for control).
-
Phosphate buffer to the final volume.
-
-
Incubate the plate at 37°C with continuous gentle shaking.
-
At specified time points, add the Thioflavin T solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the sample with that of the control at the plateau phase.
-
Fluorescence Resonance Energy Transfer (FRET) assays are a sensitive and reliable method for measuring BACE-1 activity.[25][26][27]
Principle: A specific peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore and quencher are separated, leading to an increase in fluorescence.[10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
BACE-1 enzyme solution.
-
BACE-1 FRET substrate.
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well black plate):
-
To each well, add:
-
Assay Buffer.
-
Test compound solution (or buffer for control).
-
BACE-1 enzyme solution.
-
-
Pre-incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the BACE-1 FRET substrate.
-
Measure the fluorescence intensity kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.
-
In Vivo Evaluation
This is a widely used and validated model to assess the potential of compounds to improve learning and memory deficits.[28][29][30][31]
Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory, which mimics some of the cognitive symptoms of AD.[2]
Experimental Protocol:
-
Animal Acclimatization: House rodents (mice or rats) under standard laboratory conditions for at least one week before the experiment.
-
Drug Administration:
-
Administer the test compound (substituted pyrimidine derivative) or donepezil (positive control) orally or via intraperitoneal (i.p.) injection at the desired doses for a specified period (e.g., 7 days).
-
The vehicle control group receives the vehicle solution.
-
-
Induction of Amnesia:
-
On the final day of treatment, approximately 30-60 minutes after the last dose of the test compound, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group.
-
-
Behavioral Testing:
-
Approximately 30 minutes after scopolamine administration, subject the animals to behavioral tests to assess learning and memory. Common tests include:
-
-
Data Analysis:
-
Record and analyze the parameters relevant to each behavioral test (e.g., escape latency in the Morris water maze, percentage of spontaneous alternations in the Y-maze).
-
Compare the performance of the treated groups with the scopolamine-induced amnesic group and the vehicle control group.
-
Signaling Pathways and Molecular Mechanisms
Understanding the molecular interactions and signaling pathways modulated by substituted pyrimidine derivatives is crucial for rational drug design and optimization.
Molecular docking studies have provided valuable insights into the binding modes of pyrimidine derivatives with their target enzymes.[14][15][32] For instance, docking studies with AChE have shown that these compounds can interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS), similar to dual-binding site inhibitors like donepezil.[16] This dual-binding capability is thought to contribute to their potent inhibitory activity and may also interfere with the role of AChE in promoting Aβ aggregation.
Furthermore, some pyrimidine derivatives have been shown to modulate signaling pathways related to neuroprotection. The pyrimidine nucleotide synthesis pathway has been implicated in neuronal differentiation and survival, and alterations in this pathway have been observed in AD brains.[33][34] While the direct link between the anti-Alzheimer's activity of substituted pyrimidines and the modulation of this pathway is still under investigation, it represents an intriguing avenue for future research. Some pyrimidine derivatives have also been reported to modulate γ-secretase activity, selectively reducing the production of the more toxic Aβ42 isoform.[35]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of substituted pyrimidine derivatives as a promising class of multi-target agents for the treatment of Alzheimer's disease. Numerous studies have demonstrated their potent inhibitory activity against key enzymes such as AChE, BuChE, and BACE-1, with some derivatives exhibiting efficacy comparable or superior to the current standard of care, donepezil. Their ability to also inhibit Aβ aggregation and potentially modulate neuroinflammatory and neuroprotective pathways further enhances their therapeutic appeal.
The versatility of the pyrimidine scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation MTDLs with optimized potency, selectivity, and pharmacokinetic profiles. Future research should focus on:
-
In-depth in vivo studies in transgenic animal models of AD to validate the promising in vitro findings and assess their impact on cognitive function and AD pathology.
-
Pharmacokinetic and toxicity studies to evaluate the drug-like properties and safety profiles of lead compounds.
-
Further elucidation of the molecular mechanisms underlying their neuroprotective effects, including their impact on tau pathology and neuroinflammation.
By building upon the solid foundation of existing research and embracing a multi-target approach, the scientific community is well-positioned to advance the development of novel pyrimidine-based therapeutics that may one day offer a more effective and disease-modifying treatment for Alzheimer's disease.
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- 33. Brain pyrimidine nucleotide synthesis and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Brain pyrimidine nucleotide synthesis and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. US8685972B2 - Pyrimidine derivatives for treatment of alzheimer's disease - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
For Immediate Reference: A Guide for Laboratory Professionals
In the fast-paced environments of research, development, and synthesis, the responsible management of chemical waste is paramount. This document serves as an essential guide for the proper disposal of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, ensuring the safety of laboratory personnel and the protection of our environment. As this compound is a brominated organic substance, it requires careful handling and adherence to specific disposal protocols.
I. Understanding the Compound: Hazard Profile and Characteristics
Before proceeding with any disposal measures, it is crucial to understand the chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 864377-28-6 | [1] |
| Molecular Formula | C22H15BrN2 | [1][2][3][4] |
| Molecular Weight | 387.27 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 134.0 to 138.0 °C | [1][2] |
| Boiling Point | 450 °C | [1][2] |
| Density | 1.345 g/cm³ | [1][2] |
| Flash Point | 226 °C | [1][2] |
| Storage | Sealed in a dry place at room temperature | [1] |
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with proper segregation and ends with certified disposal.
Before handling the compound for disposal, ensure the following PPE is worn:
-
Safety Goggles or Face Shield: To protect against accidental splashes.[6]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[6]
-
Laboratory Coat: To prevent skin contact.[6]
-
Closed-Toed Shoes: A standard for any laboratory environment.[6]
All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Proper waste segregation is a critical step in laboratory safety.[6]
-
Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials used for spills, in a designated hazardous waste container labeled "Halogenated Organic Waste."[6]
-
Liquid Waste: Unused or spent solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Liquid Waste" container.[6] Do not mix with non-halogenated organic waste streams to avoid complications in the disposal process.
-
Sharps Waste: Any contaminated sharps, like needles or broken glass, must be placed in a puncture-resistant sharps container.[7]
Waste containers must be managed to prevent leaks and spills.
-
Container Type: Use only compatible, leak-proof containers.[7] If possible, use the original manufacturer's container.[7]
-
Labeling: Every waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[6]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[6]
Due to its classification as a brominated organic compound, this compound must be disposed of as hazardous waste. The primary and recommended method of disposal is incineration at a licensed hazardous waste facility.[8] These facilities are equipped with specialized scrubbers and emission control systems to handle the byproducts of halogenated waste combustion.[8]
It is imperative to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6] Provide them with an accurate inventory of the waste, including the chemical name and quantity.[6]
Do not attempt to dispose of this chemical down the drain or in regular trash.
III. Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
-
Evacuate: Clear the immediate area of all non-essential personnel.[6]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[6]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[6]
-
Collect: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]
-
Report: Report the spill to your EHS department immediately.[6]
-
In case of skin contact: Immediately wash the affected area with plenty of water.[5] If skin irritation occurs, seek medical advice.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes.[9] If eye irritation persists, seek medical attention.[5][9]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
If swallowed: Rinse the mouth with water and seek immediate medical attention.[9]
IV. Visualizing the Disposal and Emergency Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- This compound SDS. SDS Manager. [Link]
- This compound CAS No.: 864377-28-6. Alfa Chemical. [Link]
- 4-(4-bromophenyl)-2,6-diphenylpyrimidine. PubChem. [Link]
- Bromination Process For Disposal Of Spilled Hazardous M
- What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
- Safety Data Sheet. Kishida Chemical Co., Ltd.. [Link]
- Safety Data Sheet: Pyrimidine 98%. Chemos GmbH & Co.KG. [Link]
- This compound. PubChem. [Link]
Sources
- 1. This compound CAS#: 864377-28-6 [m.chemicalbook.com]
- 2. China this compound CAS No.: 864377-28-6 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. PubChemLite - 4-(4-bromophenyl)-2,6-diphenylpyrimidine (C22H15BrN2) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - this compound (C22H15BrN2) [pubchemlite.lcsb.uni.lu]
- 5. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. kishida.co.jp [kishida.co.jp]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 4-(3-Bromophenyl)-2,6-diphenylpyrimidine stands as a compound of interest, necessitating a thorough understanding of its safe handling protocols. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the appropriate selection and use of Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a comprehensive understanding of the "why" behind each procedural step.
Hazard Analysis: A Proactive Approach to Safety
The cornerstone of any effective PPE strategy is a thorough hazard analysis. For this compound, we must consider the potential risks associated with its chemical class.
-
Dermal Absorption: Halogenated aromatic compounds can often be absorbed through the skin, potentially leading to systemic toxicity.
-
Inhalation: While likely a solid with low volatility at room temperature, fine powders can be aerosolized during handling, posing an inhalation risk.
-
Eye Irritation: As with many chemical compounds, direct contact with the eyes is likely to cause irritation or more severe damage.
-
Ingestion: Accidental ingestion is a potential route of exposure that must be mitigated through strict laboratory hygiene.
Given these potential hazards, a multi-layered PPE approach is essential to provide comprehensive protection.
Core PPE Requirements: Your First Line of Defense
The following table outlines the minimum PPE requirements for handling this compound in a standard laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against dermal absorption. Double-gloving is recommended during weighing and transfer operations. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes and airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Enhanced PPE for Specific Operations
Certain laboratory procedures may generate a higher risk of exposure, necessitating an enhanced level of PPE.
Weighing and Transfer of Solid Compound
The manipulation of powdered solids presents a significant risk of aerosolization.
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is recommended to prevent the inhalation of fine particles.
-
Containment: Whenever possible, perform these operations within a chemical fume hood or a powder containment hood.
Solution Preparation and Reactions
Working with the compound in solution introduces the risk of splashes.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger volumes or during procedures with a high splash potential.
-
Hand Protection: Ensure the chosen glove material is resistant to the solvent being used. Consult a glove compatibility chart for specific recommendations.
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to standardized procedures is critical for minimizing the risk of exposure.
Donning and Doffing of PPE
The following workflow ensures that PPE is worn and removed in a manner that prevents cross-contamination.
Caption: PPE Donning and Doffing Workflow
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Disposal Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely handle this compound and other novel chemical compounds, fostering a research environment that prioritizes both scientific advancement and personal well-being.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
